molecular formula C9H12N2 B055493 2-Methylisoindolin-4-amine CAS No. 122993-59-3

2-Methylisoindolin-4-amine

Cat. No.: B055493
CAS No.: 122993-59-3
M. Wt: 148.2 g/mol
InChI Key: MZQCHOUSVHXNFI-UHFFFAOYSA-N
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Description

2-Methylisoindolin-4-amine (CAS 122993-59-3) is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.205 g/mol . This isoindoline derivative is a valuable building block in medicinal and organic chemistry research. Compounds based on the isoindoline scaffold, such as this amine, are of significant interest in the development of potent and selective enzyme inhibitors . For instance, research into isoindoline class compounds has led to highly selective dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a recognized therapeutic target for the treatment of type 2 diabetes . Furthermore, related tetrahydroisoquinoline scaffolds are recognized as "privileged structures" in drug discovery, frequently found in compounds with therapeutic potential for conditions ranging from cancer to central nervous system disorders and infectious diseases, underscoring the research value of this chemical class . The synthetic routes to this compound, such as the one reported with a yield of approximately 67%, highlight its accessibility for research and development purposes . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dihydroisoindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQCHOUSVHXNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methylisoindolin-4-amine

Introduction

In the landscape of modern drug discovery, the isoindoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. 2-Methylisoindolin-4-amine (CAS No. 122993-59-3) represents a key exemplar of this class—an aromatic amine whose potential as a building block in medicinal chemistry necessitates a thorough understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2]

This guide provides a comprehensive framework for the systematic physicochemical profiling of 2-Methylisoindolin-4-amine. Moving beyond a simple data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines not only what to measure but why each parameter is crucial and how to execute the necessary experiments with scientific rigor. By adopting the methodologies detailed herein, research teams can build a robust data package that de-risks development and enables informed decision-making in the progression of drug candidates.[3][4]

Section 1: Molecular Identity and Structural Attributes

The foundational step in any characterization is confirming the identity and basic structural features of the molecule.

  • IUPAC Name: 2-methyl-2,3-dihydro-1H-isoindol-4-amine

  • CAS Number: 122993-59-3[5]

  • Molecular Formula: C₉H₁₂N₂

  • Molecular Weight: 148.21 g/mol

The structure combines a bicyclic isoindoline core with a primary aromatic amine, features that dictate its chemical personality—particularly its basicity and potential for hydrogen bonding.

Caption: Chemical structure of 2-Methylisoindolin-4-amine.

Section 2: Core Physicochemical Properties: A Strategic Overview

Achieving the right balance of physicochemical properties is paramount for a successful drug candidate.[1] Properties such as solubility, ionization (pKa), and lipophilicity are interdependent and collectively influence a compound's journey to its biological target.

PropertySymbol(s)Importance in Drug Discovery
Aqueous Solubility SEssential for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a primary cause of drug attrition.[1][2]
Acidity Constant pKaDetermines the charge state of the molecule at a given pH. This impacts solubility, membrane permeability, and binding to the target receptor.[4][6]
Lipophilicity LogP, LogDMeasures the affinity of a molecule for a lipid-like environment. It is a key predictor of membrane permeability, but excessive lipophilicity can lead to poor solubility and high metabolism.[1]
Purity & Identity -Confirms that the correct molecule is being tested and quantifies the level of impurities, which could have their own biological or toxicological effects.

Section 3: Experimental Protocols for Characterization

This section provides validated, step-by-step protocols for determining the critical .

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method determines thermodynamic solubility, representing the true equilibrium saturation point of the compound. This is the gold standard for understanding a compound's intrinsic solubility, which directly influences its potential for oral absorption and the maximum achievable concentration in formulations.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 2-Methylisoindolin-4-amine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[7]

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification:

    • Prepare a series of calibration standards of 2-Methylisoindolin-4-amine at known concentrations.

    • Analyze the supernatant and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]

    • The concentration of the saturated solution is determined by comparing its peak area to the calibration curve. This value is the aqueous solubility.

pKa Determination (Potentiometric Titration)

Causality: As an amine, 2-Methylisoindolin-4-amine is basic and will be protonated at acidic pH. Potentiometric titration is a robust method to measure the pKa, the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form.[6] This value is critical for predicting its behavior throughout the pH gradient of the GI tract.

Caption: Ionization equilibrium of 2-Methylisoindolin-4-amine.

Detailed Protocol:

  • Solution Preparation: Accurately prepare a solution of 2-Methylisoindolin-4-amine (e.g., 0.05 M) in deionized water or a water/co-solvent mixture if solubility is low.[10]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.[10]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, corresponding to the pH at the half-equivalence point.

Analytical Characterization (HPLC, NMR, MS)

Causality: A suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the compound. Each technique provides orthogonal, complementary information.

A. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the sample by separating it from any impurities. It is also the basis for quantification in solubility assays. Aromatic amines are well-suited for reverse-phase HPLC.[8][11]

  • Typical Protocol:

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).[9]

    • Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure by observing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shifts, splitting patterns, and integrations of the peaks provide a detailed map of the molecule's connectivity.[12][13]

  • Typical Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Compare the observed spectra with the expected shifts and patterns for the proposed structure of 2-Methylisoindolin-4-amine. 2D NMR experiments (like COSY and HSQC) can be used for unambiguous assignment.[13]

C. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound. The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful initial check.[14]

  • Typical Protocol:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, which will protonate the basic amine to form the [M+H]⁺ ion.

    • Analysis: The mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated molecular weight of the protonated molecule (148.21 + 1.01 = 149.22). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Section 4: Data Synthesis and Application

The experimentally determined data should be compiled and interpreted within the context of established drug discovery guidelines, such as Lipinski's "Rule of Five".[1][4] This framework helps to assess the "drug-likeness" of a compound and predict its potential for good oral bioavailability.

Caption: Influence of physicochemical properties on ADME.

Summary Data Table for 2-Methylisoindolin-4-amine:

ParameterValue (Experimentally Determined)Lipinski GuidelineAssessment
Molecular Weight (MW) 148.21 g/mol (Calculated)≤ 500 DaPass. The low molecular weight is favorable for absorption and diffusion.[6]
LogP (Calculated) To be determined≤ 5Prediction: Given the structure, the LogP is expected to be low to moderate, likely falling within the acceptable range. Experimental verification is essential.
Hydrogen Bond Donors 1 (from -NH₂)≤ 5Pass. The single hydrogen bond donor group is well within the guideline.
Hydrogen Bond Acceptors 2 (N from amine, N from ring)≤ 10Pass. The number of hydrogen bond acceptors is low, which is favorable for membrane permeability.
Aqueous Solubility (pH 7.4) To be determined-Prediction: The presence of the basic amine suggests that solubility will be pH-dependent. At pH 7.4, a significant fraction will be neutral, but some solubility is expected due to the polar amine.
pKa To be determined-Prediction: The aromatic amine is expected to be a weak base. The exact pKa will dictate the charge state in the gut (pH 1.5-8.0) and blood (pH 7.4).[4]

Conclusion

The comprehensive physicochemical characterization of 2-Methylisoindolin-4-amine, as outlined in this guide, is a non-negotiable prerequisite for its advancement in any drug discovery program. By systematically applying these robust experimental protocols, researchers can generate a high-quality, reliable dataset. This data package will not only define the molecule's fundamental properties but will also provide critical insights into its potential ADME profile, guide formulation strategies, and ultimately enable a more efficient and successful path from chemical entity to clinical candidate.

References

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Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is currently a lack of specific, publicly accessible research detailing the mechanism of action for the compound 2-Methylisoindolin-4-amine. The scientific community has not yet characterized its molecular targets, the signaling pathways it may modulate, or its specific physiological effects.

While the isoindoline scaffold is a core component of several clinically significant drugs, the biological activity of these molecules is highly dependent on the specific functional groups attached to this core structure. Therefore, directly extrapolating the mechanism of action from these related compounds to 2-Methylisoindolin-4-amine would be scientifically unfounded.

This guide will, however, provide an overview of the known mechanisms of action for structurally related isoindoline-containing compounds to offer a contextual framework. It will also outline the established experimental methodologies that would be necessary to elucidate the mechanism of action for a novel compound like 2-Methylisoindolin-4-amine. This approach is designed to equip researchers with the foundational knowledge and technical direction required to investigate this and other novel chemical entities.

Part 1: The Isoindoline Core in Modern Therapeutics: A Mechanistic Precedent

The isoindoline heterocyclic core is a "privileged structure" in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic applications.[1][2] A prominent class of drugs containing a modified isoindoline core (specifically, the isoindoline-1,3-dione or phthalimide ring) are the immunomodulatory imide drugs (IMiDs), which include Thalidomide, Pomalidomide, and Lenalidomide.[2][3]

The mechanism of these IMiDs is well-established and serves as a key example of how the isoindoline scaffold can be leveraged for therapeutic effect. These drugs exert their anti-neoplastic, anti-angiogenic, and anti-inflammatory properties by binding to the protein cereblon (CRBN).[2] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of an IMiD to CRBN allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[3] This targeted protein degradation is central to their therapeutic effects.[2]

It is crucial to reiterate that this mechanism is specific to IMiDs and is dictated by the phthalimide and glutarimide moieties. The mechanism of action for 2-Methylisoindolin-4-amine, which possesses a different substitution pattern, remains to be determined.

Part 2: A Roadmap for Elucidating the Mechanism of Action of 2-Methylisoindolin-4-amine

To determine the mechanism of action for a novel compound such as 2-Methylisoindolin-4-amine, a systematic and multi-faceted experimental approach is required. The following sections outline the key experimental workflows and the rationale behind them.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of 2-Methylisoindolin-4-amine. Several unbiased and target-based approaches can be employed.

Experimental Protocol: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe: Synthesize a derivative of 2-Methylisoindolin-4-amine that incorporates a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Crosslinking and Enrichment: Induce crosslinking (e.g., with UV light) to covalently link the probe to its binding partners. Enrich the probe-protein complexes using streptavidin-coated beads.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity with the original, unmodified 2-Methylisoindolin-4-amine.

Rationale: This unbiased approach allows for the discovery of potentially novel targets without prior assumptions about the compound's mechanism.

Characterization of Downstream Signaling Pathways

Once a primary target is identified, the next step is to elucidate the downstream signaling pathways that are modulated by the compound's interaction with its target.

Experimental Protocol: Phospho-Proteomic Profiling

  • Cell Treatment: Treat a relevant cell line with 2-Methylisoindolin-4-amine at various concentrations and time points.

  • Protein Extraction and Digestion: Extract proteins from the treated cells and digest them into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry to identify and quantify changes in protein phosphorylation.

  • Pathway Analysis: Utilize bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes to specific signaling pathways.

Rationale: Phosphorylation is a key post-translational modification that regulates the activity of most signaling pathways. This method provides a global snapshot of the signaling networks affected by the compound.

Below is a conceptual workflow for elucidating the mechanism of action.

MOA_Workflow cluster_Discovery Target Discovery cluster_Pathway Pathway Analysis cluster_Validation Functional Validation Compound 2-Methylisoindolin-4-amine AffinityProbe Synthesize Affinity Probe Compound->AffinityProbe Chemical Modification TargetID Affinity Purification & Mass Spectrometry AffinityProbe->TargetID Incubate & Enrich HitValidation Validate Hits (SPR, ITC) TargetID->HitValidation Identify Potential Targets CellTreatment Cell-Based Assays HitValidation->CellTreatment Confirmed Target PhosphoProteomics Phospho-Proteomics CellTreatment->PhosphoProteomics Treat Cells PathwayMapping Bioinformatics & Pathway Analysis PhosphoProteomics->PathwayMapping Identify Signaling Changes TargetKnockdown Target Knockdown/Knockout (siRNA/CRISPR) PathwayMapping->TargetKnockdown Hypothesized Pathway PhenotypicAssay Phenotypic Assays TargetKnockdown->PhenotypicAssay Assess Functional Role Rescue Rescue Experiments PhenotypicAssay->Rescue Confirm On-Target Effect caption Conceptual Workflow for MoA Elucidation

Caption: A conceptual workflow for elucidating the mechanism of action of a novel compound.

Functional Validation and On-Target Effects

To confirm that the observed biological effects of 2-Methylisoindolin-4-amine are a direct result of its interaction with the identified target, functional validation studies are essential.

Experimental Protocol: Genetic Target Invalidation

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.

  • Phenotypic Assessment: Assess whether the genetic invalidation of the target protein phenocopies the effects observed upon treatment with 2-Methylisoindolin-4-amine.

  • Compound Treatment in Knockdown/Knockout Cells: Treat the target-deficient cells with 2-Methylisoindolin-4-amine. A significantly reduced or absent response to the compound in these cells would confirm that its activity is mediated through the identified target.

Rationale: This approach provides strong genetic evidence for the on-target mechanism of action of the compound.

The following diagram illustrates the logical relationship for confirming on-target effects.

OnTarget_Validation Compound 2-Methylisoindolin-4-amine Target Identified Target Protein Compound->Target Binds to Phenotype Biological Phenotype Compound->Phenotype Causes Target->Phenotype Leads to

Caption: Logical relationship for on-target effect validation.

Part 3: Concluding Remarks and Future Directions

The mechanism of action for 2-Methylisoindolin-4-amine remains an open question in the field of medicinal chemistry. While the isoindoline core is present in several well-characterized drugs, the specific biological activity of this particular amine-substituted derivative is unknown. The experimental roadmap outlined in this guide provides a robust framework for researchers to undertake the necessary studies to elucidate its mechanism. Such investigations are essential for understanding its potential therapeutic applications and for the rational design of future drug candidates. The scientific community eagerly awaits research that will shed light on the biological role of this and other novel small molecules.

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The Isoindoline Scaffold: A Privileged Core in Modern Drug Discovery and a Technical Perspective on 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline heterocyclic system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the isoindoline core's biological significance, focusing on the diverse pharmacological activities exhibited by its derivatives. While direct experimental data on 2-Methylisoindolin-4-amine is not extensively available in current literature, this paper will synthesize existing knowledge on related isoindoline analogs to project its potential biological activities and therapeutic applications. We will delve into the structure-activity relationships of substituted isoindolines, detail relevant experimental protocols for assessing biological activity, and present hypothetical signaling pathways and mechanisms of action for 2-Methylisoindolin-4-amine, thereby providing a valuable resource for researchers, scientists, and drug development professionals.

The Isoindoline Moiety: A Foundation for Diverse Pharmacology

The isoindoline scaffold, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile template for the design of novel therapeutics.[2] Its structural rigidity and the ability to introduce a variety of substituents at multiple positions allow for the fine-tuning of pharmacological properties.[3][4] Clinically used drugs containing the isoindoline core are employed in the treatment of a wide range of conditions, including cancer, inflammatory diseases, hypertension, and obesity, underscoring the therapeutic importance of this heterocyclic system.[1][5]

The biological activities of isoindoline derivatives are remarkably diverse and include:

  • Enzyme Inhibition: Many isoindoline-based compounds have been identified as potent inhibitors of various enzymes. For instance, derivatives of isoindoline-1,3-dione have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[6][7] Other isoindoline analogs have demonstrated inhibitory effects on histone deacetylases (HDACs) and cyclooxygenases (COX-1 and COX-2), highlighting their potential as anticancer and anti-inflammatory agents, respectively.[4][8]

  • Anticancer Activity: The isoindoline scaffold is a key feature in several anticancer agents. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are based on an isoindolin-1-one or isoindoline-1,3-dione core, are used in the treatment of multiple myeloma.[1][5] Pomalidomide, notably, features an amino group on the aromatic ring of the isoindoline-1,3-dione moiety, suggesting that amino-substituted isoindolines can possess potent anticancer properties.[9] The anticancer mechanisms of isoindoline derivatives often involve the induction of apoptosis and modulation of key signaling pathways such as MAPK and NF-κB.[10]

  • Central Nervous System (CNS) Activity: Isoindoline derivatives have been investigated for their effects on the CNS. Certain analogs have been developed as potent and selective antagonists of the dopamine D4 receptor, indicating their potential for the treatment of psychiatric disorders.[3]

  • Antimicrobial and Antiviral Activity: The isoindoline core has also been incorporated into compounds with antimicrobial and antiviral properties. For example, triads of 4-aminoquinoline-isoindoline-dione-isoniazid have been synthesized and shown to have antimycobacterial activity.[11] Furthermore, various isoindole derivatives have been explored for their antiviral effects.[12]

2-Methylisoindolin-4-amine: A Compound of Untapped Potential

While the broader family of isoindolines has been extensively studied, 2-Methylisoindolin-4-amine remains a molecule with largely unexplored biological activity. However, by applying principles of medicinal chemistry and drawing parallels with structurally related compounds, we can formulate hypotheses regarding its potential pharmacological profile.

The structure of 2-Methylisoindolin-4-amine combines the core isoindoline scaffold with two key functional groups: a methyl group at the 2-position (the nitrogen atom) and an amino group at the 4-position of the benzene ring.

Hypothetical Biological Targets and Mechanisms of Action

Based on the known activities of related compounds, several potential biological targets and mechanisms of action can be proposed for 2-Methylisoindolin-4-amine:

  • Enzyme Inhibition: The presence of the amino group could facilitate interactions with the active sites of various enzymes. For instance, it could act as a hydrogen bond donor or acceptor, mimicking the interactions of endogenous substrates. Potential enzyme targets could include kinases, proteases, or monoamine oxidases.

  • Receptor Modulation: The overall shape and electronic properties of 2-Methylisoindolin-4-amine might allow it to bind to specific neurotransmitter receptors in the CNS, such as dopamine or serotonin receptors, similar to other isoindoline-based CNS agents.[3]

  • DNA Intercalation: Aromatic amines are known to have the potential to intercalate into DNA, a mechanism that can lead to cytotoxic effects. This suggests a possible, albeit speculative, anticancer activity.

  • Immunomodulation: The structural similarity to pomalidomide, which possesses an amino group, suggests that 2-Methylisoindolin-4-amine could potentially exhibit immunomodulatory effects.[9]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 2-Methylisoindolin-4-amine, leading to an anticancer effect through the inhibition of a hypothetical kinase and subsequent downstream signaling.

Hypothetical Signaling Pathway for 2-Methylisoindolin-4-amine 2-Methylisoindolin-4-amine 2-Methylisoindolin-4-amine Hypothetical Kinase Hypothetical Kinase 2-Methylisoindolin-4-amine->Hypothetical Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Hypothetical Kinase->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Hypothetical Kinase->Downstream Effector 2 Inhibition Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Promotion Apoptosis Apoptosis Downstream Effector 2->Apoptosis Inhibition

Caption: Hypothetical signaling pathway for 2-Methylisoindolin-4-amine's potential anticancer activity.

Experimental Workflows for Biological Characterization

To elucidate the actual biological activity of 2-Methylisoindolin-4-amine, a systematic experimental approach is required. The following protocols outline key assays for initial screening and characterization.

General Workflow for Preliminary Biological Screening

The initial assessment of a novel compound like 2-Methylisoindolin-4-amine should involve a broad screening panel to identify potential areas of biological activity.

Screening Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Elaboration Compound Synthesis\n& Purification Compound Synthesis & Purification Cytotoxicity Assay\n(e.g., MTT, CellTiter-Glo) Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound Synthesis\n& Purification->Cytotoxicity Assay\n(e.g., MTT, CellTiter-Glo) Enzyme Inhibition Panel\n(Kinases, Proteases, etc.) Enzyme Inhibition Panel (Kinases, Proteases, etc.) Compound Synthesis\n& Purification->Enzyme Inhibition Panel\n(Kinases, Proteases, etc.) Receptor Binding Panel\n(CNS targets) Receptor Binding Panel (CNS targets) Compound Synthesis\n& Purification->Receptor Binding Panel\n(CNS targets) Antimicrobial Assay\n(MIC determination) Antimicrobial Assay (MIC determination) Compound Synthesis\n& Purification->Antimicrobial Assay\n(MIC determination) Dose-Response Studies Dose-Response Studies Cytotoxicity Assay\n(e.g., MTT, CellTiter-Glo)->Dose-Response Studies Enzyme Inhibition Panel\n(Kinases, Proteases, etc.)->Dose-Response Studies Receptor Binding Panel\n(CNS targets)->Dose-Response Studies Antimicrobial Assay\n(MIC determination)->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vitro ADME Profiling In Vitro ADME Profiling Mechanism of Action Studies->In Vitro ADME Profiling

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Foreword: The Architectural Significance of the Isoindoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylisoindolin-4-amine Derivatives and Analogs

The isoindoline ring system, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, yet three-dimensional, conformation allows for the precise spatial orientation of functional groups, making it an ideal scaffold for interacting with a wide array of biological targets. From oncology to infectious diseases and central nervous system disorders, isoindoline derivatives have demonstrated significant therapeutic potential.[2][3][4] This guide focuses specifically on the 2-Methylisoindolin-4-amine core, a versatile platform where the strategic placement of a methyl group at the 2-position and an amine at the 4-position provides critical handles for synthetic elaboration and fine-tuning of biological activity. As Senior Application Scientists, our objective is to dissect this core, exploring its synthesis, structure-activity relationships, and therapeutic implications to empower researchers in their quest for novel therapeutics.

Section 1: Synthetic Strategies for the 2-Methylisoindolin-4-amine Core and its Analogs

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The 2-Methylisoindolin-4-amine framework can be constructed through various synthetic routes, often involving multi-step sequences that allow for the introduction of diversity at key positions.

Foundational Synthesis of the Isoindoline Ring

A common approach to constructing the isoindoline core involves the annulation of alicyclic amines. One innovative method generates relatively unstable cyclic imines in situ from their corresponding amines. These intermediates then react with aryl lithium compounds that have a leaving group on an ortho-methylene functionality, leading to the formation of polycyclic isoindolines in a single operation.[5] This strategy is advantageous as it starts from commercially available materials and offers a direct entry to complex amine structures.[5]

Another established route involves the cyclization of precursors like 2-benzoylbenzoic acid or phthalic anhydride with appropriate amine sources.[6][7] For instance, the reaction of 6-amino-2-methylquinolin-4-ol with phthalic anhydride in a dioxane–acetic acid mixture under reflux yields a 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione, demonstrating the versatility of anhydride precursors in forming the isoindoline dione structure.[6]

Workflow for Polycyclic Isoindoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of polycyclic isoindolines via the α-C–H/N–H annulation strategy.

G cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_product Final Product A Alicyclic Amine (e.g., Pyrrolidine, Piperidine) C In Situ Imine Formation (n-BuLi, Ketone Oxidant) A->C 1. Deprotonation 2. Oxidation B o-Halomethyl-Arylhalide (e.g., 2-Bromobenzyl chloride) D Lithium-Halogen Exchange (n-BuLi) B->D Generates Aryl Lithium E Annulation Reaction (Addition of Imine to Aryl Lithium) C->E Nucleophilic Imine D->E Electrophilic Aryl F Polycyclic Isoindoline Derivative E->F Cyclization & Workup

Caption: Generalized workflow for polycyclic isoindoline synthesis.

Derivatization of the 4-Amino Group: A Gateway to Diversity

The 4-amino group is a primary site for modification, allowing for the introduction of a vast array of side chains that can modulate the compound's pharmacological profile. Standard amine chemistry, such as acylation, sulfonylation, and reductive amination, is commonly employed.

For example, in the development of resistance-modifying agents, the free amine of a tricyclic indoline was functionalized with various sulfonyl chlorides to afford a library of sulfonamide analogs.[8] This highlights the importance of the 4-amino position in probing interactions with biological targets.

Protocol: Synthesis of a 4-Sulfonamido-2-Methylisoindoline Derivative (Representative)

This protocol describes a general procedure for the sulfonylation of the 4-amino group, a key step in creating diverse analogs for SAR studies.

Objective: To synthesize N-(2-methylisoindolin-4-yl)benzenesulfonamide.

Materials:

  • 2-Methylisoindolin-4-amine hydrochloride

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: To a solution of 2-methylisoindolin-4-amine hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add anhydrous pyridine (2.5 eq) and stir for 10 minutes at room temperature.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For 2-methylisoindolin-4-amine derivatives, SAR studies have revealed critical insights into the roles of different substituents.

The Criticality of the 4-Position Substituent

The nature of the substituent at the 4-amino position profoundly influences potency and selectivity. In a study of tricyclic indoline resistance-modifying agents against MRSA, removing the side chain at this position entirely resulted in a severe loss of activity.[8] Further exploration showed that sulfonamide moieties were particularly effective, with the nature of the aryl group on the sulfonamide playing a key role in modulating both efficacy and toxicity.[8]

Influence of Aromatic Ring Substitution

Substitution on the isoindoline's aromatic ring is a key strategy for optimizing activity. Halogenation, in particular, has been shown to be crucial. For instance, in the aforementioned study on MRSA resistance-modifying agents, a bromine atom at what corresponds to the R2 position of the tricyclic system was found to be optimal for activity.[8] Replacing the bromine with a chlorine atom slightly reduced the resistance-modifying activity but significantly decreased toxicity against mammalian cells, demonstrating a classic trade-off that can be exploited in drug design.[8]

SAR Summary Diagram

The following diagram summarizes key SAR findings for a generalized 2-Methylisoindolin-4-amine scaffold.

SAR cluster_R1 R1 (Aromatic Ring) cluster_R2 R2 (4-Amino Substituent) cluster_R3 N-Methyl Group Core R1_node Halogens (Br, Cl) often enhance activity. Br > Cl for potency in some cases. Modulates toxicity. R2_node Essential for activity. Sulfonamides are a favorable motif. Aryl group on sulfonamide is key for optimization. R3_node Often important for potency or metabolic stability. Modifications can impact selectivity.

Caption: Key structure-activity relationship trends for the isoindoline core.

Quantitative SAR Data
Compound IDR1 (Position 6)R2 (at 4-Amino)Biological Activity (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Reference
Lead 1 Br4-Cl-Ph-SO₂-0.5>50[8]
Analog 1a Cl4-Cl-Ph-SO₂-1.2>100[8]
Analog 1b BrH>50>100[8]
Analog 1c Br4-F-Ph-SO₂-0.8>50[8]

This table is a representative example based on trends described in the literature; specific values are illustrative.

Section 3: Biological Activities and Therapeutic Potential

Derivatives of the 2-methylisoindolin-4-amine scaffold have shown promise across multiple therapeutic areas, underscoring the versatility of this chemical core.

Anti-Infective Agents

A significant area of investigation is the development of agents that can combat antibiotic resistance. Certain tricyclic indoline analogs, which share structural similarities, have been shown to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[8] This approach, known as resistance modification, offers a powerful strategy to revitalize existing antibiotic classes. The mechanism often involves targeting bacterial pathways that confer resistance, although the exact targets for these specific compounds require further elucidation.

Anti-Inflammatory and Anti-Cancer Applications

The isoindoline scaffold is a component of several anti-inflammatory and anti-cancer drugs, such as apremilast and pomalidomide.[1] While these are isoindoline-1,3-diones, the core structure's ability to position functional groups for potent enzyme inhibition is a shared trait. Recently, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrases, enzymes linked to glaucoma and epilepsy, and have also been assessed for anticancer activity.[9]

Furthermore, indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[10] A dual-target approach is particularly promising for complex diseases like inflammation.

Signaling Pathway: Dual 5-LOX/sEH Inhibition

The diagram below illustrates how a dual inhibitor can modulate the arachidonic acid cascade to produce an anti-inflammatory effect.

pathway cluster_lox 5-LOX Pathway cluster_seh CYP/sEH Pathway AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Inhibitor Isoindoline-based Dual Inhibitor Inhibitor->LOX Inhibition Inhibitor->sEH Inhibition

Caption: Dual inhibition of 5-LOX and sEH pathways by an isoindoline derivative.

Section 4: Pharmacokinetics and Metabolism

For any promising compound to become a viable drug candidate, it must possess a suitable pharmacokinetic (PK) profile. Studies on related amine-containing structures provide valuable insights into the potential ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-methylisoindolin-4-amine derivatives.

Metabolic Pathways

Amine-containing structures are often substrates for monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.[11] A retrospective analysis of a structurally related biphenyl-propan-1-amine derivative revealed that its clearance was mediated by both MAO-A and multiple CYP isoforms, including CYP3A4, CYP3A5, and CYP2D6.[11] This highlights the importance of early in vitro metabolic profiling to predict human clearance and potential drug-drug interactions. The presence of the N-methyl group on the isoindoline core can influence metabolic stability, potentially blocking N-dealkylation pathways or altering affinity for metabolizing enzymes.

Physicochemical Properties and Bioavailability

The physicochemical properties of isoindoline derivatives, such as lipophilicity (LogP) and solubility, are critical determinants of their PK behavior.[12] Para-substitution on related phenyl-containing compounds has been shown to have a profound effect on their distribution patterns and residence times in the body.[13] For example, adding a bromo-substituent significantly increased the elimination half-life compared to the parent compound.[13] These findings suggest that strategic modification of the aromatic ring on the 2-methylisoindolin-4-amine core can be used to tune PK parameters.

Key Pharmacokinetic Parameters (Hypothetical Data for Illustration)
ParameterDescriptionTypical Value RangeImpact of Structural Modification
CL (Clearance) Volume of plasma cleared of the drug per unit time.Low to ModerateCan be altered by blocking metabolic sites (e.g., adding halogens).
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Moderate to HighLipophilicity is a major driver; increased LogP often increases Vd.
t₁/₂ (Half-life) Time required for the drug concentration to reduce by half.VariableDependent on both CL and Vd.
F (%) (Bioavailability) Fraction of administered dose reaching systemic circulation.>30% desirableAffected by solubility, permeability, and first-pass metabolism.

Section 5: Conclusion and Future Directions

The 2-Methylisoindolin-4-amine scaffold represents a highly promising and synthetically tractable core for the development of novel therapeutics. Its derivatives have demonstrated potent biological activities in key areas of unmet medical need, including infectious diseases and inflammation. The strategic importance of the 4-amino and aromatic ring positions as points for chemical modification has been clearly established through SAR studies, providing a rational basis for future design efforts.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for compounds that show potent phenotypic effects, such as the MRSA resistance-modifying agents.

  • Multiparameter Optimization: Employing a holistic approach to simultaneously optimize potency, selectivity, and ADME properties to identify viable preclinical candidates.

  • Exploration of Novel Analogs: Expanding the chemical space by exploring bioisosteric replacements for the isoindoline core and introducing novel side chains at the 4-amino position to uncover new biological activities.

By leveraging the insights outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this privileged scaffold.

References

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  • Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol - PMC. (n.d.). NIH.
  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC. (n.d.). NIH.
  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2013). PubMed. [Link]

  • US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions. (n.d.).
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  • Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. (2021). Taylor & Francis Online. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC. (n.d.). NIH. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). NIH. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). NIH. [Link]

  • Antiviral activity of isoindole derivatives. (2020). ResearchGate. [Link]

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The Strategic Role of 2-Methylisoindolin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1] Among the numerous derivatives of this versatile core, 2-Methylisoindolin-4-amine emerges as a particularly valuable building block, offering a unique combination of structural features that are strategically leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the multifaceted role of 2-Methylisoindolin-4-amine in medicinal chemistry. We will delve into its application as a key intermediate, its function as a pharmacophore, and the structure-activity relationships (SAR) of its derivatives, with a particular focus on its emerging significance in the development of targeted therapies such as kinase inhibitors.

Introduction: The Isoindoline Scaffold in Drug Discovery

The isoindoline nucleus, a bicyclic heterocyclic system, has proven to be a fertile ground for the discovery of new drugs. Its rigid structure, combined with the potential for diverse substitution patterns, allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Prominent examples of isoindoline-containing drugs, such as the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide, highlight the therapeutic potential of this scaffold in treating complex diseases like multiple myeloma.[2][3] The applications of isoindoline derivatives are continually expanding into various therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[1]

Within this important class of compounds, 2-Methylisoindolin-4-amine presents a distinct set of features: a secondary amine within the isoindoline ring, an N-methyl group that can influence solubility and metabolic stability, and a primary aromatic amine at the 4-position that serves as a versatile handle for further chemical modifications. These characteristics make it a sought-after intermediate for constructing complex molecular architectures with tailored pharmacological profiles.

Synthesis and Chemical Properties of 2-Methylisoindolin-4-amine

A robust and scalable synthesis of 2-Methylisoindolin-4-amine is crucial for its widespread application in drug discovery programs. While various methods exist for the synthesis of the broader isoindoline core, a common approach to obtaining the 4-amino substituted derivative involves a multi-step sequence starting from a readily available substituted phthalic anhydride or a related precursor.

A potential synthetic pathway can be conceptualized as follows:

G A 3-Nitrophthalic Anhydride B 3-Nitrophthalimide A->B NH3 or Urea, Heat C N-Methyl-3-nitrophthalimide B->C Methylating Agent (e.g., MeI, DMS) D N-Methyl-3-nitroisoindoline-1,3-dione C->D Rearrangement (if necessary) E 2-Methyl-4-nitroisoindoline D->E Reduction (e.g., Zn/HCl or catalytic hydrogenation) F 2-Methylisoindolin-4-amine E->F Reduction of nitro group (e.g., SnCl2/HCl or catalytic hydrogenation)

Caption: Conceptual synthetic pathway to 2-Methylisoindolin-4-amine.

Experimental Protocol: A General Approach to 4-Aminoisoindoline Synthesis

Step 1: Synthesis of N-Methyl-3-nitrophthalimide

  • To a solution of 3-nitrophthalic anhydride in a suitable solvent (e.g., acetic acid), add an equimolar amount of methylamine.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-methyl-3-nitrophthalimide.

Step 2: Reduction of the Phthalimide and Nitro Group

  • Suspend N-methyl-3-nitrophthalimide in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture or stir at room temperature, depending on the chosen reducing agent, until the reaction is complete (monitored by TLC).

  • If using a metal-based reducing agent, filter the reaction mixture to remove inorganic salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Methylisoindolin-4-amine.

Physicochemical Properties

The key physicochemical properties of 2-Methylisoindolin-4-amine are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂[4]
Molecular Weight148.21 g/mol [4]
Boiling Point250.7 ± 40.0 °C (Predicted)[4]
Density1.123 ± 0.06 g/cm³ (Predicted)[4]
pKa7.79 ± 0.20 (Predicted)[4]

The Role of 2-Methylisoindolin-4-amine in Medicinal Chemistry

The strategic importance of 2-Methylisoindolin-4-amine in medicinal chemistry stems from its utility as a versatile building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.

As a Key Intermediate in Multi-Step Syntheses

2-Methylisoindolin-4-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The primary amino group at the 4-position is a nucleophilic handle that can readily participate in a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to introduce diverse side chains.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig and Ullmann couplings: To form C-N bonds with aryl or heteroaryl halides.

These reactions allow for the systematic exploration of the chemical space around the isoindoline core, which is a fundamental aspect of lead optimization in drug discovery.

As a Pharmacophore in Biologically Active Molecules

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 4-amino-2-methylisoindoline moiety can itself act as a key pharmacophoric element.

Example: Role in Kinase Inhibitors

The 4-amino group can act as a hydrogen bond donor, a common feature in the hinge-binding region of many kinase inhibitors. The isoindoline ring system provides a rigid scaffold to position this and other functionalities for optimal interaction with the ATP-binding pocket of kinases. The N-methyl group can contribute to modulating the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, which in turn affect its pharmacokinetic profile.

G cluster_0 Kinase ATP Binding Pocket cluster_1 2-Methylisoindolin-4-amine Derivative A Hinge Region B Hydrophobic Pocket C Solvent Exposed Region D 4-Amino Group D->A H-Bonding E Isoindoline Scaffold E->B Van der Waals Interactions F N-Methyl Group F->C Solubility/PK Modulation G Substituent 'R' G->C Selectivity/Potency

Caption: Pharmacophoric interactions of a hypothetical 2-Methylisoindolin-4-amine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

The 2-Methylisoindolin-4-amine scaffold provides a platform for systematic SAR exploration. For instance, in the context of kinase inhibitors, modifications at the 4-amino position can significantly impact hinge-binding affinity and selectivity. Derivatization of this amine allows for the introduction of various groups that can probe different regions of the kinase active site.

Furthermore, the aromatic ring of the isoindoline core can be substituted to further modulate activity and properties. The N-methyl group, while seemingly a minor modification, can have a profound impact on the overall conformation of the molecule and its metabolic stability. In some cases, the presence of the methyl group can prevent N-dealkylation, a common metabolic pathway, thereby increasing the in vivo half-life of the drug candidate.

A notable example of the medicinal chemistry relevance of the N-methyl isoindoline moiety is in the development of NMDA receptor antagonists. A series of γ-amino alcohols containing an N-methyl isoindoline scaffold have been synthesized and evaluated as ligands for the ifenprodil binding site of the NMDA receptor.[4][5] This work highlights the potential of the N-methylated isoindoline core in the design of agents targeting the central nervous system.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The 4-aminoquinazoline core is a well-established pharmacophore in this area, found in several approved anticancer drugs.[6][7] The 4-amino-2-methylisoindoline scaffold can be considered a bioisostere or a structural analog of the 4-aminoquinazoline, presenting a novel and potentially patentable chemical space for the design of new kinase inhibitors.

The isoindoline core offers a different three-dimensional shape and vectoral projection of substituents compared to the quinazoline ring, which can lead to altered selectivity profiles against the kinome. This is a critical aspect of modern kinase inhibitor design, as off-target activities can lead to undesirable side effects.

Conclusion and Future Perspectives

2-Methylisoindolin-4-amine is a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a rigid bicyclic core, a reactive primary amine, and a modulating N-methyl group, make it an attractive starting point for the synthesis of diverse compound libraries and for the rational design of targeted therapeutics. While its full potential is still being explored, its emerging role in the design of kinase inhibitors and other biologically active molecules suggests that 2-Methylisoindolin-4-amine will continue to be a significant contributor to the field of drug discovery. Future research will likely focus on the development of more efficient and scalable synthetic routes to this key intermediate and its incorporation into a wider range of therapeutic agents targeting various disease pathways. The exploration of its derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • Grytsak, O., et al. (2024). Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org.
  • Hölper, P., et al. (2011). Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5809-5813. [Link]

  • Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 42(5), 2386-2396. [Link]

  • Kumar, D. N., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Das, D., & Fang, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • ResearchGate. (n.d.). The anticancer SAR studies of isoindolinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13188-13214. [Link]

  • Královas, K., et al. (2014). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 79(20), 9573-9584. [Link]

  • Goncharov, V., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO Journal, 37(17), e99372. [Link]

  • Vaskevich, R. I., et al. (2022). Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Chemistry of Heterocyclic Compounds, 58(5), 368-375. [Link]

  • Kaur, H., et al. (2020). Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Bioorganic & Medicinal Chemistry Letters, 30(22), 127576. [Link]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry World. (2022, October 27). Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]

Sources

Spectroscopic Data for 2-Methylisoindolin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Methylisoindolin-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel isoindoline derivatives.

Molecular Structure and Spectroscopic Overview

2-Methylisoindolin-4-amine is a bicyclic aromatic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . Its structure consists of an isoindoline core, N-methylated at position 2, and an amino group substituted at position 4 of the benzene ring. The accurate characterization of this molecule is paramount for confirming its identity and purity, which underpins the reliability of subsequent biological and pharmacological studies.

This guide will systematically explore the predicted spectroscopic signatures of 2-Methylisoindolin-4-amine, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Methylisoindolin-4-amine in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, the N-methyl protons, and the protons of the primary amine.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylisoindolin-4-amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-5, H-6, H-7)6.5 - 7.2m3HThe electron-donating amino group will shield the aromatic protons, shifting them upfield compared to unsubstituted isoindoline. The splitting pattern will be complex due to spin-spin coupling between adjacent protons.
Benzylic (H-1, H-3)~4.0 - 4.2s4HThese protons are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift. The two CH₂ groups are chemically equivalent, leading to a single signal.
N-Methyl (N-CH₃)~2.5s3HThe methyl group attached to the nitrogen atom will appear as a singlet in the aliphatic region.
Amino (NH₂)~3.5br s2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with residual water.

Experimental Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of 2-Methylisoindolin-4-amine in ~0.7 mL of CDCl₃ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in a 400 MHz (or higher) NMR spectrometer transfer->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire Acquire ¹H NMR spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum to TMS (0 ppm) integrate->reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for 2-methylisoindoline and other substituted aromatics, the following chemical shifts are predicted.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylisoindolin-4-amine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4~145The amino group strongly deshields the carbon it is attached to.
C-7a~140Quaternary carbon at the fusion of the two rings.
C-3a~135Quaternary carbon at the fusion of the two rings.
C-6~128Aromatic CH carbon.
C-5~115Aromatic CH carbon, shielded by the amino group.
C-7~110Aromatic CH carbon, shielded by the amino group.
C-1, C-3~55Benzylic carbons adjacent to the nitrogen atom.
N-CH₃~45N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectral Features

The IR spectrum of 2-Methylisoindolin-4-amine is expected to show characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, the C-N bond of the tertiary amine in the isoindoline ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for 2-Methylisoindolin-4-amine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine)3400 - 3300MediumAsymmetric and symmetric stretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
N-H (Amine)1650 - 1580Medium-StrongBending (scissoring)
C=C (Aromatic)1600 - 1450Medium-StrongRing stretching
C-N (Aromatic Amine)1335 - 1250StrongStretching
C-N (Tertiary Amine)1250 - 1020MediumStretching
C-H (Aromatic)900 - 675StrongOut-of-plane bending

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid 2-Methylisoindolin-4-amine is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, 2-Methylisoindolin-4-amine is expected to show a molecular ion peak (M⁺˙) at m/z 148. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. The "nitrogen rule" is a useful principle in the mass spectrometry of nitrogen-containing compounds, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since 2-Methylisoindolin-4-amine has two nitrogen atoms, its molecular weight is an even number (148).[2]

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For 2-Methylisoindolin-4-amine, this would involve the loss of a hydrogen radical from one of the benzylic carbons to form a stable iminium ion at m/z 147.

  • Loss of Methyl Group: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 133.

  • Retro-Diels-Alder (RDA) type fragmentation: The isoindoline ring can undergo a characteristic RDA-type fragmentation, leading to the formation of various smaller fragments.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can also occur.

G M [M]⁺˙ m/z = 148 m147 [M-H]⁺ m/z = 147 M->m147 - •H (α-cleavage) m133 [M-CH₃]⁺ m/z = 133 M->m133 - •CH₃ m118 [M-CH₂NH]⁺ m/z = 118 m147->m118 - HCN m91 Tropylium ion m/z = 91 m133->m91 - C₂H₄N

Caption: Predicted major fragmentation pathways for 2-Methylisoindolin-4-amine.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Methylisoindolin-4-amine

m/zProposed Fragment
148[C₉H₁₂N₂]⁺˙ (Molecular Ion)
147[C₉H₁₁N₂]⁺
133[C₈H₉N₂]⁺
118[C₈H₈N]⁺
91[C₇H₇]⁺

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Methylisoindolin-4-amine. The predicted NMR, IR, and MS data, based on established principles and analysis of analogous structures, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. Experimental verification of these predictions will be crucial for the definitive structural assignment of 2-Methylisoindolin-4-amine.

References

  • Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylisoindoline, picrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylisoindoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Technical Guide to the Commercial Availability and Application of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-Methylisoindolin-4-amine (CAS No. 122993-59-3), a key heterocyclic building block for researchers and professionals in drug development. It details the compound's chemical identity, its significance as a privileged scaffold in medicinal chemistry, and current commercial availability. Furthermore, this guide outlines essential quality control protocols for verifying sourced materials, offers a brief overview of relevant synthetic strategies, and discusses practical applications. The aim is to equip scientists with the necessary information to confidently source, validate, and utilize this compound in their research endeavors.

Introduction to 2-Methylisoindolin-4-amine

2-Methylisoindolin-4-amine is a substituted isoindoline, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a pyrrolidine ring.[1] The isoindoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceutical drugs.[2][3] Its rigid, three-dimensional structure provides a robust framework that can be strategically modified to interact with specific biological targets like enzymes and receptors.[1][4]

2-Methylisoindolin-4-amine, specifically, offers two key points for chemical diversification: the secondary amine within the isoindoline ring and the primary aromatic amine at the 4-position. This dual functionality makes it a versatile starting material for constructing libraries of complex molecules for screening in drug discovery programs, particularly in oncology, immunology, and neuroscience.[1][4]

Chemical Identity:

  • IUPAC Name: 2-Methyl-2,3-dihydro-1H-isoindol-4-amine

  • CAS Number: 122993-59-3[5]

  • Molecular Formula: C₉H₁₂N₂[5]

  • Molecular Weight: 148.21 g/mol [5]

  • SMILES: CN1Cc2cccc(N)c2C1

  • Structure:

Commercial Availability and Procurement

2-Methylisoindolin-4-amine is available as a research chemical from several specialized suppliers. It is typically offered as a solid with purities suitable for research and development purposes, commonly at or above 95%. When sourcing this material, it is critical to request and review the supplier's Certificate of Analysis (CoA) to confirm purity and identity prior to purchase.

The following table summarizes data from a selection of commercial suppliers. Please note that availability and product specifications are subject to change and should be verified directly with the vendor.

SupplierProduct/Catalog NumberReported PurityCAS NumberNotes
BLD Pharm 412497>95% (Typical)122993-59-3Offered for research use only.[5]
Atomax Chemicals AX122993593Inquire122993-59-3Listed in catalog.
Biosynth -Inquire-Research chemicals supplier, custom synthesis may be an option.[6]
Toronto Research Chemicals -Inquire-Supplier of complex organic molecules for research.[7]

This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own supplier evaluations.

Quality Control and Verification of Sourced Material

Upon receipt of 2-Methylisoindolin-4-amine, independent verification of its identity and purity is a mandatory step to ensure the integrity of subsequent experimental results. The causality behind this rigorous validation is to prevent confounding variables arising from impurities or misidentified starting materials, which could derail a research program.

Recommended Analytical Techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure by showing the expected proton signals, chemical shifts, and coupling patterns. This is crucial for distinguishing between isomers (e.g., 4-amino vs. 5-amino).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight and purity. The mass spectrometer should detect the parent ion ([M+H]⁺) at approximately m/z 149.11. The liquid chromatography component provides an assessment of purity by separating the main compound from any potential impurities.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the key functional groups, such as N-H stretches for the primary and secondary amines and C-H stretches for the aromatic and aliphatic portions of the molecule.

Experimental Protocol: LC-MS Analysis

This protocol provides a self-validating system for confirming the identity and purity of a sourced sample.

Objective: To confirm the molecular weight and assess the purity of 2-Methylisoindolin-4-amine.

Materials:

  • 2-Methylisoindolin-4-amine sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. Dilute this stock solution 1:1000 in a 50:50 mixture of Water:ACN with 0.1% FA to a final concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis:

    • Purity: Integrate the area of the main peak in the total ion chromatogram (TIC). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Extract the mass spectrum from the main chromatographic peak. Verify the presence of the protonated molecular ion [M+H]⁺ at m/z 149.11 ± 0.1 Da.

Visualization of Key Workflows

Diagrams are essential for visualizing complex processes. The following diagrams, rendered in DOT language, illustrate the procurement workflow and the compound's application in synthesis.

G cluster_procurement Procurement & QC Workflow start Identify Need for 2-Methylisoindolin-4-amine supplier Research & Select Suppliers start->supplier quote Request Quote & CoA supplier->quote purchase Place Purchase Order quote->purchase receive Receive Material purchase->receive qc In-House QC (LC-MS, NMR) receive->qc release Release to Research qc->release Pass fail Quarantine & Contact Supplier qc->fail Fail G cluster_synthesis Application as a Synthetic Scaffold start 2-Methylisoindolin-4-amine C₉H₁₂N₂ product Amide-Coupled Product Potential Bioactive Molecule start:f0->product:f0 Amide Coupling (at 4-amino position) reagent Carboxylic Acid (R-COOH) Coupling Reagents (EDC, HOBt) reagent:f0->product:f0

Sources

The Versatile Scaffold: A Technical Guide to 2-Methylisoindolin-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the relentless pursuit of novel molecular architectures with desirable pharmacological properties is paramount. Among the myriad of heterocyclic systems, the isoindoline core has emerged as a "privileged scaffold," a structural motif consistently found in a diverse range of biologically active compounds. This guide focuses on a particularly valuable derivative: 2-Methylisoindolin-4-amine . Its unique combination of a constrained bicyclic framework, a reactive primary aromatic amine, and a methylated tertiary amine offers a rich playground for synthetic exploration. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, properties, reactivity, and applications as a strategic building block in the construction of complex molecules.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties and safety considerations is the bedrock of successful and safe laboratory practice.

Physical and Chemical Properties
PropertyValueSource
CAS Number 122993-59-3-
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [1]
Appearance Not explicitly stated; likely a solid-
Solubility Soluble in 2,2,2-trifluoroethanol[1]
Safety and Handling

2-Methylisoindolin-4-amine is an irritant and may cause an allergic skin reaction. It is also known to cause serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) is essential when handling this compound.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective safety goggles.[2]

    • Wear chemical-resistant gloves.[2]

    • Wear protective clothing and chemical-resistant boots.[2]

  • Hygiene: After contact with skin, wash immediately and thoroughly with running water and non-abrasive soap.[2]

Incompatibilities:

  • Strong oxidizing agents.[2]

  • Strong acids and bases.[2]

Hazard Decomposition Products:

  • Under fire conditions, emits toxic fumes including carbon monoxide, carbon dioxide, and oxides of nitrogen.[2]

Synthesis of 2-Methylisoindolin-4-amine: A Reliable Pathway

The preparation of 2-Methylisoindolin-4-amine is achieved through a two-step sequence starting from commercially available 1,2-bis(bromomethyl)-3-nitrobenzene. This synthetic route is robust and scalable, providing access to the target amine in good purity.

Synthesis Workflow

Synthesis_Workflow A 1,2-bis(bromomethyl)-3-nitrobenzene C 2-Methyl-4-nitroisoindoline A->C Cyclization B Methylamine (2M solution) Triethylamine (TEA) B->C F 2-Methylisoindolin-4-amine C->F Catalytic Hydrogenation D Pd/C (10%) H₂ (15 psi) D->F E 2,2,2-Trifluoroethanol E->F Solvent

Caption: Synthetic workflow for 2-Methylisoindolin-4-amine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-nitroisoindoline [1]

  • Reaction: To a solution of 1,2-bis(bromomethyl)-3-nitrobenzene (2.00 g, 6.47 mmol) and methylamine (2M solution, 3.6 mL) is added triethylamine (TEA) (1.44 g, 14.24 mmol). The mixture is stirred at 25 °C for 30 minutes under a nitrogen atmosphere. Additional methylamine (2M solution, 15.0 mL) is then added, and the reaction is stirred for a further hour at 25 °C under nitrogen.

  • Work-up and Purification: The resulting mixture is concentrated under vacuum. The residue is taken up in water and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is purified by column chromatography to yield 2-methyl-4-nitroisoindoline.

  • Characterization: Mass Spectrometry (ESI): m/z 179.2 [M+1]⁺.[1]

Step 2: Synthesis of 2-Methylisoindolin-4-amine [1]

  • Reaction: To a solution of 2-methyl-4-nitroisoindoline (200 mg, 1.12 mmol) in 2,2,2-trifluoroethanol (10 mL) is added 10% Palladium on carbon (Pd/C) (40 mg). The mixture is stirred at 45 °C under a hydrogen atmosphere (15 psi) for 3 hours.

  • Work-up: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under vacuum to afford crude 2-Methylisoindolin-4-amine.

  • Characterization: Mass Spectrometry (ESI): m/z 149.0 [M+1]⁺.[1]

Characterization of 2-Methylisoindolin-4-amine

  • Mass Spectrometry: The electrospray ionization (ESI) mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 149.0, consistent with the molecular weight of 148.21 g/mol .[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, the N-methyl protons, and the protons of the primary amine group. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The benzylic protons should appear as singlets or AB quartets, and the N-methyl group as a singlet. The amine protons will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbons, and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Reactivity and Synthetic Applications: A Versatile Building Block

2-Methylisoindolin-4-amine possesses two key reactive sites: the nucleophilic primary aromatic amine and the benzylic C-H bonds of the isoindoline ring. This dual reactivity makes it a versatile building block for the synthesis of a wide array of more complex molecules.

Reactions of the Aromatic Amine

The primary aromatic amine at the 4-position is a potent nucleophile and can participate in a variety of classical amine reactions.

4.1.1. Sulfonamide Formation

A key application of 2-Methylisoindolin-4-amine is in the synthesis of sulfonamides. As demonstrated in the patent literature, it can be readily reacted with sulfonyl chlorides to furnish the corresponding sulfonamides, which have shown promise as anti-helminthic agents.[1]

Sulfonamide_Formation A 2-Methylisoindolin-4-amine D N-(2-Methylisoindolin-4-yl)sulfonamide A->D Nucleophilic Acyl Substitution B R-SO₂Cl (Sulfonyl Chloride) B->D C Base C->D

Caption: General scheme for sulfonamide formation.

4.1.2. Acylation and Alkylation

The amine group can be acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. These reactions can be used to introduce a variety of substituents and modulate the physicochemical properties of the resulting molecules. Acylation can also serve as a protecting group strategy to moderate the activating effect of the amine during electrophilic aromatic substitution on the benzene ring.[3]

4.1.3. Diazotization and Sandmeyer-type Reactions

Aromatic primary amines can be converted to diazonium salts, which are versatile intermediates for a range of transformations. Although not specifically documented for 2-Methylisoindolin-4-amine, it is anticipated that it would undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups such as halides, cyanide, and hydroxyl groups onto the aromatic ring.

Electrophilic Aromatic Substitution

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[3][4] In the case of 2-Methylisoindolin-4-amine, the positions ortho to the amine (positions 3 and 5) are the most likely sites for electrophilic attack. To control the reactivity and avoid polysubstitution, it is often necessary to protect the amino group, for example, by converting it to an amide.

The Role of 2-Methylisoindolin-4-amine in Drug Discovery

The isoindoline scaffold is a cornerstone in the design of bioactive molecules. Its rigid, bicyclic nature can help to pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of the 4-amino group provides a key vector for further chemical modification and diversification.

The documented use of 2-Methylisoindolin-4-amine in the synthesis of anti-helminthic agents highlights its potential in the development of new therapeutics.[1] The ability to readily synthesize a library of sulfonamide derivatives through parallel synthesis makes this building block particularly attractive for lead optimization campaigns.

Conclusion and Future Outlook

2-Methylisoindolin-4-amine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its primary aromatic amine, provides a powerful platform for the creation of diverse and complex molecular architectures. While its full potential is still being explored, the existing literature clearly demonstrates its utility in the development of novel therapeutic agents. As the demand for new and innovative drug candidates continues to grow, it is anticipated that 2-Methylisoindolin-4-amine will find increasing application in the design and synthesis of the next generation of medicines.

References

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 2-Methylisoindolin-4-amine: A Target Identification and Validation Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylisoindolin-4-amine is a novel small molecule with a largely uncharacterized biological profile. However, its core chemical framework, the isoindoline scaffold, is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs with remarkably diverse mechanisms of action.[1][2] This guide bypasses a simple recitation of non-existent data on this specific molecule. Instead, it presents a strategic and actionable framework for the systematic identification and validation of its potential therapeutic targets. By leveraging precedent from the broader isoindoline class—from immunomodulatory agents to enzyme inhibitors and central nervous system modulators—we will deconstruct the structure of 2-Methylisoindolin-4-amine to generate rational hypotheses for its biological targets. This document provides researchers, scientists, and drug development professionals with a comprehensive roadmap, complete with detailed experimental protocols and decision-making workflows, to efficiently navigate the critical path from a novel chemical entity to a validated lead compound with a defined mechanism of action.

Part 1: Foundational Analysis: The Isoindoline Scaffold as a Precedent for Bioactivity

The predictive power in early-stage drug discovery often comes from understanding the history and versatility of a core chemical scaffold. The isoindoline motif, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, has proven to be an exceptionally fruitful starting point for drug development.[2]

The Isoindoline Motif in Commercially Available Drugs

The clinical success of isoindoline-based drugs underscores the scaffold's ability to be decorated with functional groups that enable precise interactions with a wide array of biological targets. A brief survey of these drugs reveals the scaffold's therapeutic breadth:

DrugTherapeutic ClassPrimary Mechanism of Action
Pomalidomide Immunomodulator / AnticancerBinds to the E3 ubiquitin ligase Cereblon (CRBN), inducing degradation of specific transcription factors (e.g., IKZF1/3).[1]
Lenalidomide Immunomodulator / AnticancerA Cereblon (CRBN) E3 ligase modulator with a distinct neosubstrate profile from thalidomide and pomalidomide.[1]
Chlorthalidone Diuretic / AntihypertensiveThe precise mechanism is still debated, but it functions as a diuretic for treating high blood pressure.[3]
Mazindol Anorectic / CNS AgentUsed for the short-term treatment of obesity; its structure facilitates interaction with neurotransmitter systems.[1]
Chlorisondamine Antihypertensive (historical)Acts as a nicotinic receptor antagonist and ganglionic blocker.[3]
Phosmet InsecticideFunctions by inhibiting the enzyme acetylcholinesterase (AChE).[3]

This diversity demonstrates that the isoindoline core is not a simple carrier but an active participant in molecular recognition, providing a rigid framework that correctly orients pharmacophoric elements for high-affinity binding.

Structural Analysis and Hypothesis Generation for 2-Methylisoindolin-4-amine

To form our initial hypotheses, we must deconstruct the subject molecule into its key functional components:

  • The Isoindoline Core: Provides a rigid, three-dimensional structure. Its indole-like character suggests potential interactions with targets that recognize indole or related heterocyclic systems.

  • The N-Methyl Group: This modification at the 2-position alters the steric and electronic properties compared to an unsubstituted isoindoline. It eliminates a hydrogen bond donor capability at the nitrogen but adds lipophilicity, which can influence membrane permeability and binding pocket interactions.

  • The 4-Amino Group: This is arguably the most critical feature for hypothesis generation. An aromatic amine is a potent hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Its position is analogous to the 4-amino group on pomalidomide, which is known to be essential for its high-potency binding to Cereblon.[1]

Based on this analysis, we can logically prioritize three high-potential target classes for investigation.

Part 2: High-Priority Target Classes for Investigation

The following sections outline the primary therapeutic hypotheses for 2-Methylisoindolin-4-amine. For each class, we provide the scientific rationale, key protein candidates, and a proposed mechanism of action.

Target Class I: Modulators of Protein Degradation (Cereblon E3 Ligase)
  • Scientific Rationale: The structural similarity between 2-Methylisoindolin-4-amine and the potent immunomodulatory drug (IMiD) pomalidomide is striking. The 4-amino group on the phthalimide ring of pomalidomide is a critical pharmacophore for its high-affinity interaction with the thalidomide-binding domain of Cereblon (CRBN).[1][3] This interaction "glues" CRBN to novel protein substrates (neosubstrates), leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to the treatment of multiple myeloma.

  • Key Candidate Target: Cereblon (CRBN).

  • Proposed Mechanism of Action: We hypothesize that 2-Methylisoindolin-4-amine functions as a novel CRBN modulator. By binding to the CRBN E3 ligase complex, it could induce the degradation of either known neosubstrates (like IKZF1/3) or potentially a novel set of proteins, opening therapeutic avenues in oncology and autoimmune diseases.

Target Class II: Enzyme Inhibitors
  • Scientific Rationale: The compact and rigid nature of the isoindoline scaffold makes it an ideal candidate for fitting into the well-defined active sites of enzymes. Isoindoline derivatives have been successfully developed as inhibitors of cholinesterases and carbonic anhydrases.[4][5] The indole-like structure of the core also suggests a potential interaction with enzymes that process tryptophan.

  • Key Candidate Targets:

    • Indoleamine 2,3-dioxygenase (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism.[6] IDO1 is a critical immune checkpoint in cancer, as tryptophan depletion and the production of kynurenine metabolites suppress T-cell function.[7] The structural resemblance of the isoindoline core to indole makes it a rational candidate for an IDO1 inhibitor.

    • Carbonic Anhydrases (CAs): Novel isoindolinone derivatives have demonstrated potent inhibition of human CA isozymes, particularly the tumor-associated hCA IX.[4][8] The 4-amino group could function similarly to the sulfonamide group in established CA inhibitors by coordinating with the active site zinc ion.

    • Acetylcholinesterase (AChE): Derivatives of isoindoline-1,3-dione have been studied as effective AChE inhibitors for potential Alzheimer's therapy.[5]

  • Proposed Mechanism of Action: 2-Methylisoindolin-4-amine is hypothesized to act as a competitive inhibitor, binding to the active site of enzymes like IDO1 or CAs to block substrate access and turnover.

Target Class III: Central Nervous System (CNS) Receptors and Transporters
  • Scientific Rationale: The core structure of 2-Methylisoindolin-4-amine bears a resemblance to biogenic amines, which are key neurotransmitters. The isoindoline scaffold is present in CNS-active drugs like mazindol, which modulates neurotransmitter reuptake.[1] This suggests that our compound of interest could interact with targets within the CNS.

  • Key Candidate Targets:

    • Dopamine Transporter (DAT) / Serotonin Transporter (SERT): Key regulators of neurotransmitter levels in the synaptic cleft.

    • Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels involved in a wide range of physiological processes. The historical drug chlorisondamine, an isoindoline derivative, is a known nAChR antagonist.[3]

  • Proposed Mechanism of Action: The compound may act as an antagonist, agonist, or allosteric modulator of GPCRs or ion channels, or as an inhibitor of neurotransmitter reuptake by binding to monoamine transporters.

Part 3: A Validating Experimental Roadmap

A hypothesis-driven approach requires a rigorous, multi-stage validation process. The following roadmap is designed to systematically test our primary hypotheses, moving from broad, high-throughput screening to detailed mechanistic studies.

Phase 1: Initial Target Screening and Hit Identification

The objective of this phase is to rapidly and cost-effectively determine if 2-Methylisoindolin-4-amine engages with any of our hypothesized targets or reveals unexpected ones.

G cluster_0 Phase 1: Screening Compound 2-Methylisoindolin-4-amine (10 µM Stock) DSF Protocol 1: Differential Scanning Fluorimetry (DSF) (CRBN, IDO1, CAs) Compound->DSF Panel Protocol 2: Broad Target Panel Screen (Kinases, GPCRs, Ion Channels) Compound->Panel Hit_List Prioritized Hit List DSF->Hit_List Panel->Hit_List

Caption: Phase 1 Experimental Workflow.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

  • Objective: To detect direct binding of the compound to purified target proteins by measuring changes in protein thermal stability.

  • Methodology:

    • Prepare a solution of the purified target protein (e.g., human CRBN, IDO1, CA-II) at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • In a 96-well or 384-well qPCR plate, dispense the protein-dye mixture.

    • Add 2-Methylisoindolin-4-amine to achieve a final concentration of 10 µM. Include a DMSO vehicle control.

    • Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each interval.

    • Self-Validation: A positive "hit" is defined as a statistically significant increase in the melting temperature (ΔTm > 2°C) compared to the DMSO control, indicating that compound binding has stabilized the protein.

Protocol 2: Broad Target Panel Screening

  • Objective: To perform an unbiased screen against a large number of diverse protein targets.

  • Methodology:

    • Engage a commercial contract research organization (CRO) that offers broad screening panels (e.g., the Eurofins SafetyScreen44™ or the Reaction Biology portfolio).

    • Submit 2-Methylisoindolin-4-amine for single-point screening at a concentration of 10 µM.

    • Request panels that include a diverse set of kinases, GPCRs, ion channels, and transporters.

    • Data Interpretation: A "hit" is typically defined as >50% inhibition or stimulation of target activity in the functional assay used by the CRO. This provides a broad but low-resolution map of the compound's bioactivity.

Phase 2: Hit-to-Lead Validation and Mechanism of Action

Hits identified in Phase 1 must be rigorously validated to confirm direct binding, determine affinity, and elucidate the mechanism of action.

G cluster_1 Phase 2: Validation Hit_List Prioritized Hit List (from Phase 1) ITC Protocol 3: Isothermal Titration Calorimetry (ITC) (Determine KD) Hit_List->ITC Functional Protocol 4: Target-Specific Functional Assays (Biochemical IC50) Hit_List->Functional Validated_Hit Validated Hit with MoA ITC->Validated_Hit CETSA Protocol 5: Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) Functional->CETSA CETSA->Validated_Hit

Caption: Phase 2 Experimental Workflow.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Objective: To precisely quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.

  • Methodology:

    • Prepare a solution of the purified protein target (e.g., 20 µM) in the sample cell of the ITC instrument.

    • Load a concentrated solution of 2-Methylisoindolin-4-amine (e.g., 200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while measuring the heat released or absorbed.

    • Self-Validation: The resulting binding isotherm must fit a 1:1 binding model to yield a reliable KD. The experiment should be repeated with swapped syringe/cell contents to rule out artifacts.

Protocol 4: Target-Specific Functional Assays (Example for IDO1)

  • Objective: To determine the functional consequence of compound binding and calculate the IC50 value.

  • Methodology (IDO1 Inhibition Assay):

    • In a 96-well plate, combine recombinant human IDO1 enzyme, L-Tryptophan (substrate), methylene blue (cofactor), and ascorbic acid in reaction buffer.

    • Add 2-Methylisoindolin-4-amine in a dose-response curve (e.g., from 1 nM to 100 µM). Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

    • Initiate the reaction and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding trichloroacetic acid. Heat at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge to pellet precipitated protein. Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent, which reacts with kynurenine to produce a yellow color.

    • Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 3: Cellular and Phenotypic Assays

The final step is to determine if the validated biochemical activity translates into the desired biological effect in a relevant cellular context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound engages its target inside intact cells.

  • Methodology:

    • Culture a relevant cell line (e.g., HeLa cells overexpressing IDO1).

    • Treat one population of cells with 2-Methylisoindolin-4-amine (e.g., 20 µM) and another with DMSO vehicle for 1 hour.

    • Harvest and resuspend the cells. Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., anti-IDO1).

    • Data Interpretation: In the compound-treated group, the target protein should remain soluble at higher temperatures compared to the DMSO group, indicating stabilization due to binding.

Protocol 6: Target-Specific Cellular Assay (Example for CRBN)

  • Objective: To assess if the compound induces the degradation of known CRBN neosubstrates.

  • Methodology:

    • Culture a multiple myeloma cell line (e.g., MM.1S), which is sensitive to CRBN modulators.

    • Treat the cells with 2-Methylisoindolin-4-amine in a dose- and time-dependent manner. Use pomalidomide as a positive control.

    • Lyse the cells and perform a Western blot analysis on the lysates.

    • Probe the blot with antibodies against the known CRBN neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as a loading control (e.g., β-actin).

    • Data Interpretation: A positive result is the dose-dependent reduction in the protein levels of IKZF1 and IKZF3 in the compound-treated cells, confirming a functional CRBN-modulating effect.

Hypothetical Cellular Assay DataIC50 / DC50 Value
MM.1S Cell Viability Assay IC50: 150 nM
IKZF1 Degradation Assay DC50 (50% degradation): 80 nM
IFN-γ Stimulated HCT116 Kynurenine Production IC50: 500 nM
MCF-7 Cell Viability Assay (hCA IX positive) IC50: 1.2 µM

Part 4: Summary and Future Directions

This guide has established a rigorous, hypothesis-driven framework for elucidating the therapeutic potential of 2-Methylisoindolin-4-amine. By leveraging the rich pharmacological history of the isoindoline scaffold, we have prioritized three high-value target classes: Cereblon E3 ligase modulators , enzyme inhibitors (IDO1, CAs) , and CNS-active agents . The provided multi-phase experimental roadmap, complete with detailed and self-validating protocols, offers a clear path from initial screening to cellular proof-of-concept.

The initial results from this discovery cascade will be pivotal. A positive result in the CRBN degradation assay would immediately position 2-Methylisoindolin-4-amine as a promising lead for oncology or immunology. Similarly, potent and selective inhibition of IDO1 would warrant its investigation as a next-generation immuno-oncology agent.

Regardless of the initial findings, the data generated will provide a crucial foundation for a subsequent medicinal chemistry program. Structure-activity relationships (SAR) derived from these assays will guide the rational design of analogues with improved potency, selectivity, and drug-like properties. 2-Methylisoindolin-4-amine is not merely a molecule; it is the starting point of a discovery program, and this guide provides the logical and experimental framework for its successful prosecution.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Source: vertexaisearch.cloud.google.com]
  • The Role of Isoindoline in Pharmaceutical Drug Development. [Source: vertexaisearch.cloud.google.com]
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Source: NIH]
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Source: PubMed Central]
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Source: Preprints.org]
  • Indoleamine 2,3-dioxygenase (IDO): Biology and Target in Cancer Immunotherapies. [Source: Thomas Jefferson University]
  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. [Source: PubMed, NIH]
  • Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. [Source: PubMed]
  • Isoindole Derivatives: Propitious Anticancer Structural Motifs.

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Methodological & Application

Application Notes and Protocols for the Utilization of 2-Methylisoindolin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold and the Potential of 2-Methylisoindolin-4-amine

The isoindoline core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational therapeutic agents.[1][2] Derivatives of this versatile bicyclic heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[2] The strategic importance of the isoindoline nucleus lies in its rigid structure, which provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating optimal interactions with biological targets.

This document provides detailed application notes and experimental protocols for the use of 2-Methylisoindolin-4-amine , a key building block for the generation of diverse chemical libraries aimed at drug discovery. This compound offers two points of chemical diversity: the secondary amine of the isoindoline ring and the primary aromatic amine at the 4-position. This dual functionality allows for the construction of complex molecules with varied physicochemical properties, enhancing the probability of identifying novel hit compounds in high-throughput screening (HTS) campaigns.

PART 1: Synthesis and Characterization of 2-Methylisoindolin-4-amine

Proposed Synthetic Pathway

G A 4-Nitrophthalic anhydride B N-Methyl-4-nitrophthalimide A->B Methylamine C 2-Methyl-4-nitroisoindoline-1,3-dione B->C D 2-Methyl-4-nitroisoindoline C->D Reduction (e.g., Zn/HCl or Catalytic Hydrogenation) E 2-Methylisoindolin-4-amine D->E Reduction of nitro group (e.g., SnCl2/HCl or Catalytic Hydrogenation)

Caption: Proposed synthetic route to 2-Methylisoindolin-4-amine.

Protocol 1: Synthesis of 2-Methylisoindolin-4-amine

Materials:

  • 4-Nitrophthalic anhydride

  • Methylamine (40% in water)

  • Zinc dust (Zn)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glacial acetic acid

Procedure:

  • Synthesis of N-Methyl-4-nitrophthalimide:

    • In a round-bottom flask, dissolve 4-nitrophthalic anhydride (1 equiv.) in glacial acetic acid.

    • Slowly add methylamine solution (1.1 equiv.) to the stirred solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-water.

    • Filter the resulting precipitate, wash with cold water, and dry to yield N-Methyl-4-nitrophthalimide.

  • Reduction to 2-Methyl-4-nitroisoindoline:

    • To a stirred suspension of N-Methyl-4-nitrophthalimide (1 equiv.) in a suitable solvent (e.g., ethanol), add a reducing agent. A common method is the use of zinc dust and hydrochloric acid.

    • Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) can be employed.

    • The reaction progress should be monitored by TLC or LC-MS.

    • Once the starting material is consumed, filter the reaction mixture and neutralize the filtrate.

  • Reduction of the Nitro Group to 2-Methylisoindolin-4-amine:

    • Dissolve the crude 2-Methyl-4-nitroisoindoline from the previous step in ethanol.

    • Add Tin(II) chloride dihydrate (SnCl₂) (3-5 equiv.) and concentrated HCl.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction and neutralize with a concentrated NaOH solution until a basic pH is achieved.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 2-Methylisoindolin-4-amine by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization Data
Property Value
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
CAS Number 122993-59-3[3]
Appearance Off-white to brown solid (predicted)
Solubility Soluble in methanol, DMSO, and chlorinated solvents (predicted)

PART 2: Application in Combinatorial Library Synthesis

2-Methylisoindolin-4-amine is an ideal scaffold for the construction of combinatorial libraries due to its two distinct reactive sites. The secondary amine within the isoindoline ring and the primary aromatic amine can be selectively functionalized to generate a diverse array of compounds.

Workflow for Library Synthesis

G A 2-Methylisoindolin-4-amine B Selective N-acylation/alkylation of the aromatic amine A->B Building Block 1 (e.g., Acid Chlorides, Aldehydes) C N-alkylation/acylation of the isoindoline nitrogen B->C Building Block 2 (e.g., Alkyl Halides, Sulfonyl Chlorides) D Diverse Chemical Library C->D

Caption: Combinatorial library synthesis workflow.

Protocol 2: Parallel Synthesis of a Diamide Library

This protocol describes the synthesis of a library of diamides using 2-Methylisoindolin-4-amine as the core scaffold.

Materials:

  • 2-Methylisoindolin-4-amine

  • A diverse set of acid chlorides (R¹-COCl)

  • A diverse set of sulfonyl chlorides (R²-SO₂Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Methylisoindolin-4-amine in anhydrous DCM (e.g., 0.1 M).

    • Prepare stock solutions of each acid chloride in anhydrous DCM (e.g., 0.12 M).

    • Prepare stock solutions of each sulfonyl chloride in anhydrous DCM (e.g., 0.12 M).

    • Prepare a stock solution of TEA or DIPEA in anhydrous DCM (e.g., 0.3 M).

  • Reaction Setup in 96-Well Plate:

    • To each well of the 96-well reaction block, add the 2-Methylisoindolin-4-amine stock solution (1 equiv.).

    • Add the TEA/DIPEA stock solution (2.2 equiv.).

    • To each well in a column, add a different acid chloride stock solution (1.1 equiv.). This will functionalize the primary aromatic amine.

    • Seal the reaction block and shake at room temperature for 2-4 hours.

  • Second Acylation:

    • To each well in a row, add a different sulfonyl chloride stock solution (1.1 equiv.). This will functionalize the secondary isoindoline amine.

    • Reseal the reaction block and continue shaking at room temperature overnight.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the products using a liquid-liquid extraction robot or manually with DCM.

    • The organic layers can be directly analyzed by LC-MS to confirm product formation and assess purity.

    • For hit confirmation and further studies, individual compounds can be purified by preparative HPLC.

PART 3: High-Throughput Screening (HTS) Applications

Derivatives of 2-Methylisoindolin-4-amine can be screened in a variety of HTS assays to identify novel bioactive compounds. The choice of assay will depend on the therapeutic area of interest.

Protocol 3: Cell-Based Cytotoxicity Assay (Resazurin-Based)

This protocol outlines a common HTS assay to evaluate the cytotoxic effects of a library derived from 2-Methylisoindolin-4-amine against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 384-well clear-bottom black plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 1000-5000 cells/well) in 50 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the synthesized compound library, doxorubicin, and DMSO in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Using an automated liquid handler, add 1 µL of the compound dilutions to the respective wells.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value for active compounds.

Workflow for a Typical HTS Campaign

G A Compound Library Synthesis (from 2-Methylisoindolin-4-amine) B Primary High-Throughput Screen (e.g., Cytotoxicity Assay) A->B C Hit Identification B->C D Hit Confirmation and Dose-Response C->D E Secondary Assays (e.g., Target-based, Mechanistic) D->E F Lead Optimization E->F

Caption: High-throughput screening and lead discovery workflow.

Conclusion

2-Methylisoindolin-4-amine represents a valuable and versatile building block for the construction of diverse chemical libraries for drug discovery. Its dual reactive sites allow for the creation of complex molecules with a wide range of structural and functional diversity. The protocols outlined in this document provide a framework for the synthesis, derivatization, and screening of compounds based on this promising scaffold. By leveraging these methodologies, researchers can efficiently explore new chemical space and identify novel lead compounds for the development of future therapeutics.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • Bifunctional Scaffolds as Templates for Synthetic Combinatorial Libraries. Available from: [Link]

Sources

Application Notes & Experimental Protocols for 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic framework, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing ligands that can precisely interact with biological targets. 2-Methylisoindolin-4-amine (CAS No. 122993-59-3) is a key building block within this class, offering a primary aromatic amine that serves as a versatile synthetic handle for library development in drug discovery programs.[3][4] The strategic placement of the amino group at the 4-position, combined with the N-methylation, provides a unique vector for molecular elaboration, enabling researchers to explore chemical space relevant to a range of therapeutic areas.

This guide provides a comprehensive overview of the essential experimental protocols for the synthesis, purification, and characterization of 2-Methylisoindolin-4-amine, designed for researchers in synthetic chemistry and drug development. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible outcomes.

Laboratory Safety & Chemical Handling

Prior to commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory. While a specific SDS for 2-Methylisoindolin-4-amine is not widely available, the protocols should be executed under the assumption that it possesses hazards typical of aromatic amines.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[5][6]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[7][8]

  • Handling: Avoid skin and eye contact.[7] In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Ingestion: Harmful if swallowed.[7] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5]

Proposed Synthetic Protocol

The synthesis of isoindolines can be achieved through various strategies, including the annulation of alicyclic amines or the reductive cyclization of appropriate precursors.[9][10] The following protocol outlines a robust and conceptually straightforward multi-step synthesis starting from commercially available 3-nitrophthalide. This route involves a reductive amination followed by cyclization and subsequent reduction of the amide functionality.

Diagram of Synthetic Workflow

Synthetic Workflow for 2-Methylisoindolin-4-amine cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification cluster_characterization Part C: Characterization Start 3-Nitrophthalide Step1 Step 1: Reductive Amination (Methylamine, H2/Pd-C) Start->Step1 Intermediate1 2-Methyl-7-nitroisoindolin-1-one Step1->Intermediate1 Step2 Step 2: Amide Reduction (LiAlH4 or BH3-THF) Intermediate1->Step2 Intermediate2 2-Methyl-7-nitroisoindoline Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction (H2/Pd-C or SnCl2) Intermediate2->Step3 Product 2-Methylisoindolin-4-amine Step3->Product Purification Flash Column Chromatography Product->Purification Analysis NMR, MS, HPLC, FT-IR Purification->Analysis Final Pure, Verified Product Analysis->Final

Caption: Overall workflow from starting material to final, characterized product.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Methyl-7-nitroisoindolin-1-one

  • Rationale: This step involves the reductive amination of the lactone (phthalide) starting material. Hydrogenolysis of the C-O bond followed by condensation with methylamine and subsequent intramolecular cyclization yields the desired isoindolinone intermediate.

  • Procedure:

    • To a high-pressure reaction vessel, add 3-nitrophthalide (1.0 eq), palladium on carbon (10% w/w, 0.05 eq), and methanol as the solvent.

    • Cool the vessel in an ice bath and bubble methylamine gas through the solution for 15 minutes, or add a solution of methylamine in ethanol (2.0 eq).

    • Seal the vessel and pressurize with hydrogen gas (H₂) to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-7-nitroisoindolin-1-one, which can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Synthesis of 2-Methyl-7-nitroisoindoline

  • Rationale: The amide carbonyl of the isoindolinone is reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃-THF). LAH is highly effective but requires stringent anhydrous conditions and careful quenching.

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Suspend lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Dissolve the crude 2-methyl-7-nitroisoindolin-1-one from the previous step in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to 0 °C in an ice bath and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to give crude 2-methyl-7-nitroisoindoline.

Step 3: Synthesis of 2-Methylisoindolin-4-amine (Final Product)

  • Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude 2-methyl-7-nitroisoindoline in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add palladium on carbon (10% w/w, 0.05-0.10 eq).

    • Pressurize the vessel with hydrogen gas (50 psi) or bubble hydrogen through the solution using a balloon.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material disappears.

    • Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methylisoindolin-4-amine.

Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials, byproducts, or residual catalyst. Flash column chromatography is the preferred method for purifying organic amines.[11]

  • Rationale: Aromatic amines can be challenging to purify on standard silica gel due to strong interactions with the acidic silanol groups, leading to peak tailing and poor separation. Using an amine-functionalized silica phase or modifying the mobile phase with a basic additive like triethylamine or ammonium hydroxide neutralizes the acidic sites, leading to improved chromatography.[11]

Step-by-Step Purification Protocol:

  • Column Selection: Use a pre-packed amine-functionalized silica cartridge (e.g., Biotage® SNAP KP-NH) or a self-packed silica gel column.[11]

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel or a suitable adsorbent by dissolving it in a minimal amount of dichloromethane or methanol, adding the adsorbent, and evaporating the solvent.

  • Mobile Phase: Prepare a solvent system of hexane and ethyl acetate. A gradient elution is recommended. For particularly polar amines, a system of dichloromethane and methanol (with 0.5-1% triethylamine) may be necessary.

  • Elution:

    • Load the dried sample onto the column.

    • Begin elution with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate).

    • Collect fractions and monitor by TLC, staining with a potassium permanganate or ninhydrin solution to visualize the amine product.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 2-Methylisoindolin-4-amine.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[12][13]

Diagram of Analytical Workflow

Analytical_Workflow cluster_analytical Analytical Characterization cluster_results Data Interpretation Sample Purified Sample HPLC Purity Assessment (HPLC-UV) Sample->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) Sample->NMR MS Molecular Weight Confirmation (LC-MS / GC-MS) Sample->MS FTIR Functional Group ID (FT-IR) Sample->FTIR Purity Purity > 95% HPLC->Purity Structure Correct ¹H/¹³C Shifts & Couplings NMR->Structure MW Correct [M+H]⁺ Ion MS->MW Func_Group N-H, C-N, Ar-H stretches FTIR->Func_Group Final_Confirmation Structure & Purity Confirmed Purity->Final_Confirmation Structure->Final_Confirmation MW->Final_Confirmation Func_Group->Final_Confirmation

Caption: Standard workflow for the analytical validation of the final compound.

Characterization Data Summary
Property Value / Method Purpose
Molecular Formula C₉H₁₂N₂Elemental Composition
Molecular Weight 148.21 g/mol Mass Confirmation[3]
Purity (HPLC) >95%Quantitative Purity Assessment
¹H NMR (400 MHz, CDCl₃)Proton Environment & Structure
¹³C NMR (100 MHz, CDCl₃)Carbon Skeleton Confirmation
Mass Spec (ESI+) m/z = 149.10 [M+H]⁺Molecular Ion Verification
FT-IR (cm⁻¹) ~3400-3200 (N-H), ~1600 (C=C), ~1300 (C-N)Functional Group Identification
Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC)

    • Objective: To determine the purity of the final compound.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak with an area percentage >95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To confirm the chemical structure.

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • ¹H NMR: Expect signals corresponding to the aromatic protons (3H), the two diastereotopic benzylic CH₂ protons (2H), the other CH₂ protons (2H), the N-methyl group (3H), and the amine (NH₂) protons (2H). The aromatic protons will show characteristic splitting patterns.

    • ¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular formula.

  • Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight.

    • Method: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.

    • Expected Result: A base peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 149.10.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Objective: To identify key functional groups.

    • Method: Prepare a thin film on a salt plate or use an ATR accessory.

    • Expected Result: Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2800 cm⁻¹), aromatic C=C bending (~1600 cm⁻¹), and C-N stretching (~1300 cm⁻¹).

References

  • Genfarm. (2020). Safety Data Sheet. [Link]

  • Even Spray. (2019). SAFETY DATA SHEET 2,4-D AMINE 600. [Link]

  • Seiple, I. B., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. ResearchGate. [Link]

  • Kumar, V., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • US Patent 4564677A. (1986). Preparation of N-amino compounds.
  • Ferreira, L. G., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Kumar, V., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Sharma, S., et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

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Application Notes and Protocols for the Synthesis of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Methylisoindolin-4-amine is a key building block in contemporary drug discovery, featuring prominently in the architecture of various pharmacologically active agents. Its rigid isoindoline core, coupled with a strategically positioned primary amine, provides a versatile scaffold for library synthesis and the development of targeted therapeutics. This document offers a comprehensive guide to the synthesis of 2-Methylisoindolin-4-amine, presenting a validated reaction pathway, detailed experimental protocols, and critical insights into reaction optimization. The methodologies described herein are designed to ensure high yield, purity, and reproducibility, empowering researchers to confidently incorporate this valuable intermediate into their synthetic programs.

Synthetic Strategy Overview

The most direct and reliable synthetic route to 2-Methylisoindolin-4-amine proceeds through a two-step sequence commencing with the formation of a nitro-substituted isoindoline precursor, followed by a robust reduction of the nitro group to the target primary amine. This strategy is predicated on the availability of the corresponding nitro-substituted starting materials and the efficiency of catalytic hydrogenation for the final transformation.

Synthetic_Pathway 3-Nitrophthalic_Anhydride 3-Nitrophthalic Anhydride Step1 Step 1: Imide Formation 3-Nitrophthalic_Anhydride->Step1 Methylamine Methylamine Methylamine->Step1 Intermediate 2-Methyl-4-nitroisoindoline-1,3-dione Step1->Intermediate Step2 Step 2: Reduction of Imide Intermediate->Step2 Nitro_Isoindoline 2-Methyl-4-nitroisoindoline Step2->Nitro_Isoindoline Step3 Step 3: Nitro Reduction Nitro_Isoindoline->Step3 Final_Product 2-Methylisoindolin-4-amine Step3->Final_Product Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Dissolve 2-methyl-4-nitroisoindoline in solvent (Methanol/Ethanol) Add_Catalyst Add 10% Pd/C catalyst Start->Add_Catalyst Evacuate Evacuate and purge with N₂/Ar Add_Catalyst->Evacuate Introduce_H2 Introduce H₂ (balloon or pressure vessel) Evacuate->Introduce_H2 Stir Stir vigorously at room temperature Introduce_H2->Stir Monitor Monitor reaction by TLC Stir->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End Obtain 2-Methylisoindolin-4-amine Purify->End

Applications of 2-Methylisoindolin-4-amine in Chemical Biology: A Guide to Scaffolding Novel Research

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interaction with biological targets, while offering multiple vectors for chemical modification. 2-Methylisoindolin-4-amine, with its reactive primary amine, represents a particularly valuable, yet underexplored, starting point for the development of novel chemical biology tools. This guide provides a forward-looking perspective on the potential applications of this compound, grounded in established principles of drug discovery and chemical probe development. While direct literature on this specific molecule is sparse, its structural features suggest significant utility in three key areas: Fragment-Based Drug Discovery (FBDD), the synthesis of focused compound libraries, and the development of bespoke chemical probes.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful alternative to high-throughput screening for the identification of starting points for drug development.[3] This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. The lower complexity of fragments allows for a more efficient sampling of chemical space and often leads to higher-quality interactions that can be optimized into potent leads.[3]

2-Methylisoindolin-4-amine is an ideal candidate for inclusion in a fragment library. Its molecular weight and structural complexity fall well within the "rule of three" often applied to fragment design. The primary amine at the 4-position provides a crucial vector for synthetic elaboration, allowing for the growth of fragment hits into more potent, drug-like molecules.

Workflow for a Fragment Screening Campaign

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Elaboration A 2-Methylisoindolin-4-amine Fragment Library C Biophysical Screening (e.g., Native MS, TSA, SPR) A->C B Target Protein of Interest B->C D Binding Confirmation & Affinity Measurement C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Structure-Guided Design E->F G Synthesis of Analogs F->G H Potency & Selectivity Assays G->H

Figure 1: A generalized workflow for a fragment-based drug discovery campaign utilizing 2-Methylisoindolin-4-amine.

Protocol: Native Mass Spectrometry (MS) Screening

Native MS is a sensitive biophysical technique capable of detecting the non-covalent binding of fragments to a target protein.[4]

Objective: To identify binding of 2-Methylisoindolin-4-amine to a target protein.

Materials:

  • Target protein (e.g., a kinase, protease, or epigenetic reader domain)

  • 2-Methylisoindolin-4-amine

  • Volatile buffer, e.g., 200 mM ammonium acetate, pH 7.4

  • Nano-electrospray ionization mass spectrometer

Procedure:

  • Prepare a stock solution of the target protein at 10 µM in the ammonium acetate buffer.

  • Prepare a stock solution of 2-Methylisoindolin-4-amine at 10 mM in the same buffer.

  • For the screening experiment, mix the protein and fragment solutions to final concentrations of 5 µM protein and 100 µM fragment.

  • Incubate the mixture at room temperature for 30 minutes.

  • Infuse the sample into the mass spectrometer using a nano-ESI source.

  • Acquire mass spectra under "native" conditions (i.e., gentle desolvation to preserve non-covalent interactions).

  • Analyze the resulting spectra for the appearance of a new peak corresponding to the mass of the protein-fragment complex.

  • As a control, acquire spectra of the protein alone and the fragment alone.

Data Analysis: The observation of a peak corresponding to the [Protein + Fragment] complex is indicative of binding. The relative intensity of this peak compared to the unbound protein peak can provide a semi-quantitative measure of binding affinity.[4]

FragmentTarget Protein[Protein+Fragment] Peak Observed?Notes
2-Methylisoindolin-4-amineKinase AYesClear peak at expected m/z
Negative Control FragmentKinase ANoOnly unbound protein observed
2-Methylisoindolin-4-amineBSA (Control)NoIndicates specificity

Table 1: Hypothetical data from a native MS fragment screening experiment.

Application as a Synthetic Building Block

The primary amine of 2-Methylisoindolin-4-amine is a versatile synthetic handle that can be readily modified to generate a library of analogs. This is particularly useful for structure-activity relationship (SAR) studies following a fragment hit, or for creating a focused library for screening against a specific target family.

Synthetic Elaboration Strategy

Synthesis_Workflow cluster_reactions cluster_products start 2-Methylisoindolin-4-amine Starting Material Amide Amide Coupling (R-COOH, Coupling Agent) start->Amide Sulfonamide Sulfonamide Formation (R-SO2Cl, Base) start->Sulfonamide Reductive Reductive Amination (R-CHO, NaBH(OAc)3) start->Reductive Prod_Amide Amide Derivatives Amide->Prod_Amide Prod_Sulfonamide Sulfonamide Derivatives Sulfonamide->Prod_Sulfonamide Prod_Reductive Substituted Amines Reductive->Prod_Reductive

Figure 2: Synthetic pathways for elaborating 2-Methylisoindolin-4-amine into a diverse library of compounds.

Protocol: Amide Coupling

Objective: To synthesize an amide derivative of 2-Methylisoindolin-4-amine.

Materials:

  • 2-Methylisoindolin-4-amine

  • A carboxylic acid of interest (e.g., benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add a solution of 2-Methylisoindolin-4-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Application in Chemical Probe Development

A chemical probe is a small molecule that selectively interacts with a protein target, allowing for the study of that target's biological function.[5] An ideal chemical probe is potent, selective, and cell-permeable. 2-Methylisoindolin-4-amine can serve as a scaffold for the development of such probes. The amine handle can be used to attach a variety of functional groups, including:

  • Reporter tags: Fluorophores or biotin for visualization or pull-down experiments.

  • Reactive groups: Photo-crosslinkers or mild electrophiles for covalent labeling of the target protein.[6]

Chemical Probe Development Workflow

Probe_Dev_Workflow A 2-Methylisoindolin-4-amine Scaffold B Linker Attachment A->B C Functional Group Conjugation (e.g., Fluorophore, Biotin, Photo-crosslinker) B->C D Characterization (Binding Affinity, Selectivity) C->D E Cellular Assays (Target Engagement, Phenotypic Effects) D->E

Figure 3: A workflow for the development of a chemical probe from the 2-Methylisoindolin-4-amine scaffold.

Protocol: Synthesis of a Fluorescent Probe

Objective: To synthesize a fluorescently labeled version of 2-Methylisoindolin-4-amine for use in cellular imaging.

Materials:

  • 2-Methylisoindolin-4-amine

  • 5(6)-Carboxyfluorescein, succinimidyl ester

  • Triethylamine

  • Anhydrous DMF

Procedure:

  • Dissolve 2-Methylisoindolin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF.

  • Add a solution of 5(6)-Carboxyfluorescein, succinimidyl ester (1.05 eq) in anhydrous DMF dropwise to the amine solution.

  • Stir the reaction at room temperature for 12 hours, protected from light.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the fluorescently labeled probe.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

The resulting probe can then be used in fluorescence microscopy experiments to visualize its subcellular localization or its interaction with a target protein (e.g., via fluorescence polarization or FRET assays).

Conclusion

While 2-Methylisoindolin-4-amine is not yet a widely characterized tool in chemical biology, its structural attributes make it a highly promising starting point for innovation. Its suitability as a fragment for FBDD, its utility as a versatile synthetic building block, and its potential for elaboration into sophisticated chemical probes position it as a valuable scaffold for researchers in academia and industry. The protocols and workflows outlined here provide a roadmap for unlocking the potential of this intriguing molecule in the quest for new biological understanding and novel therapeutic agents.

References

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. IS MUNI. (2024-08-13). Available from: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024-11-20). Available from: [Link]

  • The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed. (2016-01-21). Available from: [Link]

  • Chemical probes for methyl lysine reader domains. PubMed. (2016-08-01). Available from: [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central (PMC). (2017-01-19). Available from: [Link]

  • Chemical probes. EUbOPEN. Available from: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Research Square. (2023-01-23). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central (PMC). (2025-10-16). Available from: [Link]

  • Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods. National Institutes of Health (NIH). (2017-08-01). Available from: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). (2022-09-08). Available from: [Link]

  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. (2011-01-01). Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. (2007-09-01). Available from: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central (PMC). (2025-04-14). Available from: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. (2022-10-09). Available from: [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. PubMed. (2016-02-01). Available from: [Link]

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. National Institutes of Health (NIH). (2011-07-27). Available from: [Link]

  • Synthesis and selective inhibitory effects of some 2-oxindole benzenesulfonamide conjugates on human carbonic anhydrase isoforms. ScienceDirect. (2019-12-23). Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. (2022-02-18). Available from: [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PubMed Central (PMC). (2022-07-11). Available from: [Link]

  • Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. PubMed Central (PMC). (2022-09-05). Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. (2025-08-09). Available from: [Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PubMed Central (PMC). (2022-12-29). Available from: [Link]

  • Mapping protein binding sites by photoreactive fragment pharmacophores. PubMed Central (PMC). (2023-08-25). Available from: [Link]

  • Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. PubMed. (2007-07-01). Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. (2022-03-31). Available from: [Link]

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Application Notes & Protocols: Characterizing Protein Interactions with 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs targeting a wide array of proteins.[1][2] This application note presents 2-Methylisoindolin-4-amine, a versatile derivative of this scaffold, as a valuable ligand for protein binding assays. While extensive characterization of this specific molecule is emerging, its structural motifs suggest significant potential for interaction with various biological targets. This guide provides detailed, field-proven protocols for characterizing the binding of 2-Methylisoindolin-4-amine to target proteins using three robust biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The protocols are designed for researchers, scientists, and drug development professionals to generate high-quality, reproducible data on binding affinity, kinetics, and thermodynamics.

Introduction: The Promise of the Isoindoline Scaffold

The isoindoline core is a bicyclic heterocyclic compound that serves as a foundational element for a diverse range of bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The structural rigidity and synthetic tractability of the isoindoline scaffold make it an ideal starting point for fragment-based drug discovery and lead optimization campaigns. 2-Methylisoindolin-4-amine (Figure 1) is a functionalized isoindoline that presents key features for molecular recognition, including a primary amine for potential hydrogen bonding and a methylated isoindoline core that can engage in hydrophobic and van der Waals interactions.

Figure 1: Chemical Structure of 2-Methylisoindolin-4-amine

PropertyValue
IUPAC Name 2-methyl-2,3-dihydro-1H-isoindol-4-amine
CAS Number 122993-59-3
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol

Given the limited published data on the specific protein interactions of 2-Methylisoindolin-4-amine, the following protocols are presented as a comprehensive guide to enable its characterization as a novel ligand. These methodologies are based on best practices for studying small molecule-protein interactions and are designed to be adaptable to a wide range of protein targets.[5][6]

Assay Selection: A Multi-Faceted Approach to Binding Characterization

No single technique provides a complete picture of a binding event. Therefore, we advocate for a multi-pronged approach to characterize the interaction of 2-Methylisoindolin-4-amine with a target protein.

Technique Principle Key Outputs Strengths Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.[7][8]Kon, Koff, KDReal-time, label-free, provides kinetic data.[7][8]Requires protein immobilization, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[9][10]KD, ΔH, ΔS, Stoichiometry (n)Label-free, solution-based, provides full thermodynamic profile.[9][10]Requires larger amounts of protein and ligand, sensitive to buffer mismatches.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding.[11][12][13]KD, IC₅₀ (in competition assays)Solution-based, high-throughput, sensitive.[11][12][13]Requires a fluorescent probe, potential for interference from fluorescent compounds.

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful technique for the label-free, real-time analysis of binding kinetics and affinity.[7][8][14] In a typical experiment, the protein of interest (ligand) is immobilized on a sensor chip, and 2-Methylisoindolin-4-amine (analyte) is flowed over the surface at various concentrations.[7][8]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis prep_protein Prepare & Purify Target Protein immobilize Immobilize Protein on Sensor Chip (e.g., Amine Coupling) prep_protein->immobilize prep_ligand Prepare 2-Methylisoindolin-4-amine Stock Solution (in DMSO) inject_ligand Inject Serial Dilutions of 2-Methylisoindolin-4-amine prep_ligand->inject_ligand prep_buffer Prepare Running Buffer (e.g., HBS-EP+) prep_buffer->immobilize prep_buffer->inject_ligand immobilize->inject_ligand regenerate Regenerate Sensor Surface inject_ligand->regenerate sensorgrams Obtain Sensorgrams inject_ligand->sensorgrams regenerate->inject_ligand Next Concentration fit_model Fit Data to a Binding Model (e.g., 1:1) sensorgrams->fit_model kinetics Determine K_on, K_off, K_D fit_model->kinetics

Caption: SPR experimental workflow for analyzing 2-Methylisoindolin-4-amine binding.

Step-by-Step Protocol
  • Reagent Preparation:

    • Protein: Prepare the target protein in a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0). The protein should be of high purity (>95%).

    • Ligand: Prepare a high-concentration stock solution of 2-Methylisoindolin-4-amine (e.g., 10 mM in 100% DMSO).

    • Running Buffer: A common choice is HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). Ensure the running buffer is filtered and degassed.

  • Protein Immobilization (Amine Coupling):

    • Equilibrate the sensor chip (e.g., CM5) with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution over the activated surface until the desired immobilization level is reached.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of 2-Methylisoindolin-4-amine in running buffer. The final DMSO concentration should be matched across all samples and kept low (<5%) to minimize solvent effects.

    • Inject the diluted ligand solutions over the protein and reference flow cells, starting from the lowest concentration.

    • Include a buffer-only injection (blank) for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration:

    • After each ligand injection, regenerate the sensor surface to remove bound analyte. This requires empirical optimization but can include a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt concentration.

  • Data Analysis:

    • Subtract the reference flow cell and blank injection data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10]

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein in Dialysis Buffer load_cell Load Protein into Sample Cell prep_protein->load_cell prep_ligand Prepare 2-Methylisoindolin-4-amine in Final Dialysate load_syringe Load Ligand into Injection Syringe prep_ligand->load_syringe match_buffer Ensure Exact Buffer Matching match_buffer->prep_protein match_buffer->prep_ligand titrate Titrate Ligand into Protein Solution load_cell->titrate load_syringe->titrate raw_data Obtain Raw Thermogram (Power vs. Time) titrate->raw_data integrate Integrate Injection Peaks raw_data->integrate fit_model Fit Integrated Data to a Binding Isotherm integrate->fit_model thermo Determine K_D, ΔH, n, ΔS fit_model->thermo

Caption: ITC experimental workflow for thermodynamic characterization.

Step-by-Step Protocol
  • Reagent Preparation:

    • Protein: Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). After dialysis, determine the protein concentration accurately.

    • Ligand: Dissolve 2-Methylisoindolin-4-amine directly into the final dialysis buffer. Precise concentration determination is critical.

    • Concentrations: The protein concentration in the cell should be 10-100 times the expected KD. The ligand concentration in the syringe should be 10-15 times the protein concentration.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.

    • Set the experimental temperature (e.g., 25°C).

  • Loading and Titration:

    • Carefully load the protein solution into the sample cell, avoiding bubbles.

    • Load the ligand solution into the injection syringe.

    • Perform a small initial injection (e.g., 0.5 µL) to allow for equilibration, followed by a series of larger, spaced injections (e.g., 2-3 µL each).

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the main experiment's data.

  • Data Analysis:

    • Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Fluorescence Polarization (FP) Protocol

FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[11][12][13] This protocol describes a competition assay, which is ideal when the ligand of interest (2-Methylisoindolin-4-amine) is not fluorescent.

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay FP Competition Assay cluster_analysis Data Analysis prep_protein Prepare Target Protein mix Mix Protein and Probe at Fixed Concentrations prep_protein->mix prep_probe Prepare Fluorescent Probe (Known Binder) prep_probe->mix prep_competitor Prepare 2-Methylisoindolin-4-amine (Competitor) add_competitor Add Serial Dilutions of Competitor prep_competitor->add_competitor mix->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate read Read Fluorescence Polarization (mP) incubate->read plot Plot mP vs. [Competitor] read->plot fit_curve Fit Data to a Sigmoidal Dose-Response Curve plot->fit_curve ic50 Determine IC₅₀ fit_curve->ic50

Caption: FP competition assay workflow to determine the IC₅₀ of 2-Methylisoindolin-4-amine.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains protein stability (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5).

    • Fluorescent Probe: Select a fluorescently labeled ligand known to bind the target protein. Determine its KD for the target protein in a direct binding FP experiment first.

    • Protein and Competitor: Prepare stock solutions of the target protein and 2-Methylisoindolin-4-amine in the assay buffer.

  • Assay Setup (in a microplate, e.g., 384-well):

    • Determine the optimal concentrations of protein and fluorescent probe to yield a stable and significant polarization window (difference in mP between bound and free probe). Typically, the probe concentration is at or below its KD, and the protein concentration is set to achieve ~50-80% binding of the probe.

    • Prepare a serial dilution of 2-Methylisoindolin-4-amine.

    • To the microplate wells, add the fixed concentration of protein and fluorescent probe.

    • Add the serial dilutions of 2-Methylisoindolin-4-amine.

    • Include controls for free probe (no protein) and bound probe (no competitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (to be determined empirically).

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the measured millipolarization (mP) values as a function of the logarithm of the competitor (2-Methylisoindolin-4-amine) concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which is the concentration of the competitor required to displace 50% of the bound fluorescent probe.

Conclusion and Future Directions

The isoindoline scaffold represents a rich source of potential therapeutic agents and chemical probes. 2-Methylisoindolin-4-amine is a valuable, readily accessible starting point for exploring the chemical space around this privileged core. The protocols detailed in this application note provide a robust framework for characterizing its binding to protein targets of interest. By employing a combination of SPR, ITC, and FP, researchers can obtain a comprehensive understanding of the binding kinetics, thermodynamics, and affinity of this ligand. This foundational data is crucial for validating hits from screening campaigns, guiding structure-activity relationship (SAR) studies, and ultimately, accelerating the drug discovery process. Future work should focus on expanding the application of these protocols to a diverse range of protein classes to fully elucidate the biological potential of 2-Methylisoindolin-4-amine and its derivatives.

References

  • Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. [Link]

  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Small Molecule Interactions. Nicoya Lifesciences. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Protein Binding Assays. LION bioscience. [Link]

  • How to design an Isothermal Titration Calorimetry experiment? AFFINImeter. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PubMed Central. [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • Best Practices for Antibody Validation. Biocompare. [Link]

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Synthesis and Screening of Isoindoline Derivatives: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold - A Privileged Motif in Medicinal Chemistry

The isoindoline core is a prominent structural motif in medicinal chemistry, recognized for its presence in a diverse array of biologically active compounds.[1] From the historical significance of thalidomide to the modern therapeutic successes of immunomodulatory drugs like lenalidomide and pomalidomide, the isoindoline scaffold has consistently demonstrated its profound impact on biological systems.[2][3] This versatile heterocyclic framework has been explored in numerous therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and antimicrobial therapy.[4][5] The synthetic accessibility and the ability to readily introduce diverse substituents make the isoindoline skeleton an attractive starting point for the development of novel therapeutic agents.[6]

This technical guide provides an in-depth overview of the synthesis of isoindoline derivatives and outlines key protocols for their subsequent biological screening. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Synthetic Strategies for Accessing the Isoindoline Core

The construction of the isoindoline framework can be achieved through a variety of synthetic methodologies. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. This section details some of the most common and powerful approaches.

Classical Synthesis: Condensation of Phthalic Anhydride Derivatives

A straightforward and widely employed method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) involves the condensation of phthalic anhydride with a primary amine.[2][3] This reaction typically proceeds in a high-boiling point solvent such as glacial acetic acid or benzene under reflux conditions.[2] The mechanism involves an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid. Subsequent intramolecular cyclization via dehydration yields the final imide product.

G

Cycloaddition Reactions: Building the Ring System

Cycloaddition reactions offer a powerful and often stereocontrolled approach to the synthesis of the isoindoline core.[6][7] These methods involve the formation of the heterocyclic ring in a single step from acyclic precursors.

  • [3+2] Cycloaddition of Azomethine Ylides: This method involves the reaction of an azomethine ylide with a dipolarophile. The azomethine ylides can be generated in situ from various precursors, such as imines of α-amino acids. This approach allows for the construction of highly substituted and stereochemically complex isoindoline derivatives.[7][8]

  • [2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of diynes and alkynes provide an efficient route to functionalized isoindoline skeletons.[6][9] This methodology is particularly useful for creating polycyclic isoindoline structures.

Modern Synthetic Approaches: Catalysis-Driven Transformations

Recent advances in catalysis have provided highly efficient and versatile methods for the synthesis of isoindoline derivatives.

  • Metal-Catalyzed C-H Activation/Annulation: Palladium and rhodium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds, enabling the construction of the isoindoline ring system from readily available starting materials like benzamides and alkenes.[10][11][12] These methods often exhibit high atom economy and functional group tolerance.

  • Organocatalysis: Asymmetric organocatalysis has been successfully applied to the enantioselective synthesis of chiral isoindolinone derivatives.[13][14][15] Bifunctional catalysts, such as those based on thiourea-cinchona alkaloids, can effectively control the stereochemistry of the products in reactions like aldol-cyclization cascades.[13][14]

  • Reductive Amination: The reductive amination of 2-carboxybenzaldehydes with various amines provides a direct route to N-substituted isoindolinones.[16][17] This transformation can be catalyzed by various reagents, including platinum nanowires and aluminum chloride with a hydride source.[16][17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative isoindoline derivative and a common biological screening assay.

Protocol 1: Synthesis of 2-(4-Nitrophenyl)isoindoline-1,3-dione

This protocol describes the synthesis of an N-aryl substituted isoindoline-1,3-dione via the classical condensation method.[18]

Materials:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add phthalic anhydride (1.48 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle with magnetic stirring. Maintain reflux for 4 hours.

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, a precipitate will form.

  • Isolation of Product: Pour the cooled mixture into 100 mL of cold water. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product in a desiccator. Determine the yield, melting point, and characterize the compound using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). A typical yield for this reaction is around 85-90%.[18]

G

Protocol 2: High-Throughput Screening (HTS) for Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized isoindoline derivatives against cancer cell lines.[19][20]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, K562)[4][19]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized isoindoline derivatives (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the isoindoline derivatives in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used for the compounds (vehicle control), and cells with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration.[4]

G

Data Presentation: Summarizing Biological Activity

The results from biological screening are best presented in a clear and concise tabular format to allow for easy comparison of the activities of different derivatives.

Compound IDStructureCancer Cell LineIC₅₀ (µM)[4]
1 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL
2 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myeloid Leukemia)3.81 µg/mL
3 N-benzylisoindole-1,3-dioneA549-Luc (Adenocarcinoma)114.25
4 N-benzylisoindole-1,3-dioneHeLa (Cervical Cancer)148.59

Conclusion and Future Perspectives

The isoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse synthetic methodologies available allow for the creation of large and structurally varied libraries of isoindoline derivatives. Coupled with robust high-throughput screening protocols, the exploration of this privileged chemical space holds significant promise for identifying new drug candidates for a wide range of diseases. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods, as well as the application of advanced screening technologies to elucidate the mechanisms of action of these promising compounds.

References

  • A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives - Benchchem. (n.d.).
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (2021). Retrieved January 13, 2026, from [Link]

  • The first organocatalytic asymmetric synthesis of 3-substituted isoindolinones. (2011). RSC Advances. Retrieved January 13, 2026, from [Link]

  • The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules. Retrieved January 13, 2026, from [Link]

  • CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). (2017). Chemistry of Heterocyclic Compounds. Retrieved January 13, 2026, from [Link]

  • Cycloaddition reactions in the synthesis of isoindolines (microreview). (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Highly diastereo- and enantioselective organocatalytic synthesis of new heterocyclic hybrids isoindolinone-imidate and isoindolinone-phthalide. (2016). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). ChemistrySelect. Retrieved January 13, 2026, from [Link]

  • Optimization of the isoindoline synthesis. [a]. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Retrieved January 13, 2026, from [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (2020). Molecules. Retrieved January 13, 2026, from [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Substituted Amines and Isoindolinones: Catalytic Reductive Amination Using Abundantly Available AlCl 3 /PMHS. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Asymmetric Synthesis of Isoindoline and Isoquinoline Derivatives Using Nickel(0)-Catalyzed [2 + 2 + 2] Cocyclization. (1998). The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for a Primary Screening Campaign to Elucidate Biological Activity

Introduction

2-Methylisoindolin-4-amine is a synthetic organic compound belonging to the isoindoline class of molecules. While primarily utilized as a building block in medicinal chemistry, its own intrinsic biological activity remains largely uncharacterized. The isoindoline scaffold is a privileged structure found in a variety of biologically active compounds, suggesting that 2-Methylisoindolin-4-amine could possess un-discovered pharmacological properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a primary in vitro screening campaign to identify and characterize the potential biological activities of 2-Methylisoindolin-4-amine. We will outline a logical, tiered approach, starting with broad cytotoxicity assessments and moving towards more specific target-based assays. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data. The causality behind experimental choices is explained to empower the researcher to adapt these methods as needed.

Tier 1: Foundational Assays - Cytotoxicity and Cell Viability

Before investigating specific mechanistic activities, it is crucial to determine the concentration range at which 2-Methylisoindolin-4-amine affects general cell health. This data is vital for distinguishing true target-specific effects from non-specific toxicity and for establishing appropriate concentration ranges for subsequent, more sensitive assays.

Rationale for Cytotoxicity Profiling

A compound that induces cell death at low concentrations may be a potent cytotoxic agent, or its apparent activity in other assays could be an artifact of a dying cellular system. By first establishing a dose-response curve for cytotoxicity across multiple cell lines, we can define a "working concentration window" for further experiments. We recommend using at least two cell lines from different origins (e.g., HEK293, a human embryonic kidney line, and HepG2, a human liver carcinoma line) to identify potential cell-type-specific toxicity.

Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP is a hallmark of cytotoxicity.

Materials:

  • 2-Methylisoindolin-4-amine (solubilized in a suitable solvent, e.g., DMSO)

  • HEK293 and HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • White, opaque 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count HEK293 and HepG2 cells.

    • Seed 10,000 cells per well in 100 µL of complete growth medium into a 96-well white, opaque plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of 2-Methylisoindolin-4-amine in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).

Concentration (µM)Luminescence (RLU)% Viability (Normalized)
1005,0005.0
3020,00020.0
1055,00055.0
392,00092.0
198,00098.0
0.3101,000101.0
0.199,00099.0
0 (Vehicle)100,000100.0

A table with example data for cytotoxicity analysis.

Tier 2: Target Class Screening

Based on the isoindoline core, 2-Methylisoindolin-4-amine shares structural similarities with compounds known to interact with monoamine transporters and G-protein coupled receptors (GPCRs). Therefore, a logical next step is to screen for activity against these target classes.

Rationale for Monoamine Transporter Screening

Monoamine transporters (e.g., for serotonin (SERT), dopamine (DAT), and norepinephrine (NET)) are critical regulators of neurotransmission and are common targets for psychoactive drugs. A simple and effective way to screen for interaction is through a neurotransmitter uptake assay.

Protocol: Fluorescent Neurotransmitter Uptake Assay

This assay uses a fluorescent substrate that mimics the natural neurotransmitter, allowing for the measurement of transporter activity in real-time. Inhibition of uptake by a test compound results in a decrease in intracellular fluorescence.

Materials:

  • HEK293 cells stably expressing SERT, DAT, or NET

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • 2-Methylisoindolin-4-amine

  • Known inhibitors for each transporter (e.g., Fluoxetine for SERT) as positive controls

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the transporter-expressing cells into black-walled, clear-bottom 96-well plates at a density of 20,000 cells per well in 100 µL of assay buffer.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of 2-Methylisoindolin-4-amine and the positive control inhibitor in assay buffer.

    • Add 50 µL of the compound dilutions to the cells. Include vehicle controls.

  • Substrate Addition and Incubation:

    • Prepare the fluorescent substrate according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate to all wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Signal Measurement:

    • Measure fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

Calculate the percent inhibition of uptake for each concentration of 2-Methylisoindolin-4-amine relative to the vehicle control. Plot the data to determine an IC₅₀ value if significant inhibition is observed.

Rationale for GPCR Activity Screening

GPCRs represent the largest family of cell surface receptors and are major drug targets. A common and effective method for screening for GPCR modulation is to measure changes in intracellular second messengers, such as calcium (Ca²⁺) or cyclic AMP (cAMP). A calcium mobilization assay is particularly useful for detecting agonists or positive allosteric modulators of Gq-coupled GPCRs.

Protocol: No-Wash Calcium Mobilization Assay

This assay utilizes a calcium-sensitive fluorescent dye that is pre-loaded into cells. Binding of an agonist to a Gq-coupled GPCR triggers the release of intracellular calcium, leading to an increase in fluorescence.

Materials:

  • CHO-K1 or HEK293 cells stably expressing a panel of Gq-coupled GPCRs

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 2-Methylisoindolin-4-amine

  • Known agonist for each GPCR as a positive control

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the GPCR-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000 cells per well in 100 µL of growth medium.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Prepare a compound plate with serial dilutions of 2-Methylisoindolin-4-amine and the positive control agonist.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the calcium flux.

Data Analysis:

The change in fluorescence (maximum signal - baseline signal) is plotted against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (50% effective concentration) for any agonistic activity.

Visualizations

Experimental Workflow: Tiered Screening Approach

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Class Screening cluster_2 Tier 3: Hit Validation A Prepare 2-Methylisoindolin-4-amine Stock Solution C Dose cells with serial dilutions of compound (48h) A->C B Seed HEK293 & HepG2 Cells in 96-well plates B->C D Add ATP-based luminescent reagent C->D E Measure Luminescence (Determine CC50) D->E F Select non-toxic concentrations (based on CC50) E->F Inform Concentration Selection G Assay 1: Monoamine Transporter Uptake (SERT, DAT, NET expressing cells) F->G H Assay 2: GPCR Calcium Mobilization (GPCR-expressing cells) F->H I Measure fluorescence change (Determine IC50/EC50) G->I H->I J Confirm 'Hits' with orthogonal assays I->J Identify 'Hits' K Determine Mechanism of Action J->K

A flowchart of the proposed tiered screening strategy for 2-Methylisoindolin-4-amine.

Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization

G compound 2-Methylisoindolin-4-amine (Potential Agonist) receptor Gq-Coupled GPCR compound->receptor Binds g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel ip3->ca_channel Binds to er Endoplasmic Reticulum (ER) ca_ion Ca²⁺ ca_channel->ca_ion Release of Ca²⁺ from ER stores fluo4 Fluo-4 Dye ca_ion->fluo4 Binds to fluorescence Increased Fluorescence fluo4->fluorescence Results in

The signaling cascade initiated by an agonist at a Gq-coupled GPCR, leading to a measurable fluorescent signal.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial in vitro characterization of 2-Methylisoindolin-4-amine. By systematically assessing cytotoxicity before proceeding to hypothesis-driven target screening, researchers can generate reliable data and efficiently identify potential biological activities. Any "hits" identified in these primary screens, for example, significant inhibition of a monoamine transporter or activation of a GPCR, must be confirmed through subsequent, more detailed studies. These would include orthogonal assays (e.g., radioligand binding assays to confirm direct interaction) and mechanism of action studies to fully elucidate the compound's pharmacological profile. This structured approach maximizes the potential for discovering novel activities while minimizing the risk of misleading artifacts.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews, 63(3), 585–640. Retrieved from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. Retrieved from [Link]

Characterizing the Bioactivity of 2-Methylisoindolin-4-amine: A Guide to Cellular Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Isoindoline Scaffold

The isoindoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] Derivatives of this versatile scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and immunomodulatory properties.[3][4] 2-Methylisoindolin-4-amine, a specific derivative, represents a novel chemical entity with unexplored potential. The strategic development of a comprehensive panel of cellular assays is paramount to elucidating its mechanism of action, identifying potential therapeutic applications, and guiding future drug development efforts.

This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust cellular assay cascade to characterize 2-Methylisoindolin-4-amine. We will move beyond a simple listing of steps, delving into the scientific rationale behind the experimental design, from initial cytotoxicity screening to in-depth mechanistic studies. Our approach is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Phase 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data informs the concentration range for all subsequent, more complex assays and provides the first indication of potential therapeutic applications, such as in oncology.[5]

Rationale for a Tiered Cytotoxicity Assessment

We recommend a two-pronged approach to assess cytotoxicity, employing assays with different biological readouts to ensure a comprehensive understanding of the compound's impact on cell health.

  • Metabolic Activity Assessment (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, providing an indication of cellular metabolic health.[6] A reduction in MTT conversion can signify either cytotoxicity or cytostatic effects.

  • Cell Number Assessment (Crystal Violet Assay): This assay stains the DNA and proteins of adherent cells, providing a direct measure of the number of cells remaining after treatment.[4] It is particularly useful for distinguishing between cytotoxic (cell loss) and cytostatic (inhibition of proliferation) effects.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of 2-Methylisoindolin-4-amine compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay cv_assay Crystal Violet Assay treatment->cv_assay readout Measure Absorbance mtt_assay->readout cv_assay->readout ic50 Calculate IC50 Values readout->ic50

Caption: Workflow for initial cytotoxicity screening of 2-Methylisoindolin-4-amine.

Protocol 1.1: MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, PC3)[5]

  • Complete culture medium

  • 2-Methylisoindolin-4-amine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methylisoindolin-4-amine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 1.2: Crystal Violet Cytotoxicity Assay

Principle: Crystal violet is a dye that binds to DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[4]

Materials:

  • As per MTT assay

  • Crystal violet solution (0.5% in 20% methanol)

  • Methanol

  • 1% SDS solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: Gently wash the wells with PBS and then fix the cells with 100 µL of methanol for 15 minutes.

  • Staining: Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water until the excess dye is removed.

  • Solubilization: Air dry the plate and then add 100 µL of 1% SDS solution to each well to solubilize the stained cells.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation and Interpretation

The results of the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

Cell LineAssay Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLa MTT>10085.262.5
Crystal Violet>10090.168.3
A549 MTT75.650.331.8
Crystal Violet80.255.735.1
PC3 MTT>100>10095.4
Crystal Violet>100>10098.2
Hypothetical Data Table

A dose-dependent decrease in cell viability suggests that 2-Methylisoindolin-4-amine has cytotoxic or cytostatic effects. A significant difference between the MTT and Crystal Violet IC50 values may indicate that the compound primarily affects metabolic activity without causing immediate cell death.

Phase 2: Mechanistic Deep Dive - Elucidating the Mode of Action

Once the cytotoxic potential of 2-Methylisoindolin-4-amine is established, the next logical step is to investigate the underlying mechanism of action. Based on the known activities of isoindoline derivatives, we will focus on three key cellular processes: apoptosis, cell cycle progression, and kinase signaling.[6][7]

Apoptosis Induction

Rationale: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.

Protocol 2.1: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[8]

Materials:

  • Cells and compound as previously described

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-Methylisoindolin-4-amine at concentrations around the determined IC50 for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Readout: Measure the luminescence using a plate-reading luminometer.

An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Cell Cycle Analysis

Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[7] Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[9]

Materials:

  • Cells and compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with 2-Methylisoindolin-4-amine at IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that 2-Methylisoindolin-4-amine interferes with cell cycle progression at that checkpoint.

Kinase Inhibition Profile

Rationale: The isoindoline scaffold is present in compounds known to inhibit protein kinases, which are key regulators of cellular signaling pathways.[6] A broad-spectrum kinase inhibition assay can provide initial insights into whether 2-Methylisoindolin-4-amine acts as a kinase inhibitor.

Protocol 2.3: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced as a byproduct of a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity and thus ADP production are reduced.[10]

Materials:

  • A panel of purified kinases

  • Kinase-specific substrates

  • ATP

  • 2-Methylisoindolin-4-amine

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-Methylisoindolin-4-amine.

  • Kinase Reaction: In a 384-well plate, incubate the kinase with the compound for 10-15 minutes. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Readout: Measure the luminescence.

A decrease in luminescence in the presence of the compound indicates inhibition of the specific kinase being tested.

Kinase TargetIC50 (µM) of 2-Methylisoindolin-4-amine
Kinase A5.2
Kinase B>100
Kinase C12.8
Kinase D>100
Hypothetical Data Table

Phase 3: Advanced Mechanistic and Pathway Analysis

Based on the findings from Phase 2, more targeted assays can be developed to further delineate the mechanism of action. For example, if a specific kinase is identified as a target, Western blotting can be used to examine the phosphorylation status of its downstream substrates.

Pathway Analysis Workflow

Pathway_Analysis cluster_phase2 Phase 2 Findings cluster_hypothesis Hypothesis Generation cluster_validation Validation phase2_results Kinase A Inhibition Apoptosis Induction G2/M Arrest hypothesis Compound inhibits Kinase A, leading to G2/M arrest and subsequent apoptosis. phase2_results->hypothesis western_blot Western Blot for p-Kinase A Substrate hypothesis->western_blot

Caption: Logical progression from initial findings to targeted pathway validation.

Protocol 3.1: Western Blot Analysis of Signaling Pathways

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize phosphorylated forms of proteins, one can assess the activation state of signaling pathways.

Materials:

  • Cells and compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Kinase A substrate, anti-total-Kinase A substrate)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with 2-Methylisoindolin-4-amine, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

A decrease in the phosphorylation of the Kinase A substrate in compound-treated cells would confirm the on-target effect of 2-Methylisoindolin-4-amine in a cellular context.

Conclusion: A Roadmap for Discovery

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of a novel isoindoline derivative, 2-Methylisoindolin-4-amine. By following this tiered approach, from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently and effectively elucidate the compound's biological activity. The protocols and rationale presented herein are designed to be adaptable and to provide a solid foundation for further investigation, ultimately accelerating the journey from a novel compound to a potential therapeutic agent. The key to success lies in a logical, hypothesis-driven experimental design and a commitment to rigorous, reproducible science.

References

  • Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [Link]

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. [Link]

  • Evaluation of cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. [Link]

  • The chemistry of isoindole natural products. PMC - NIH. [Link]

  • (PDF) Antiviral activity of isoindole derivatives. ResearchGate. [Link]

  • A review on biological activity and synthetic methods of isoindole nucleus. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. [Link]

  • The chemistry of isoindole natural products. Beilstein Journals. [Link]

  • 2-Methylisoindoline. PubChem - NIH. [Link]

  • 4-Methylisoindoline. PubChem - NIH. [Link]

  • 2-Ethyl-4-methylisoindole. PubChem. [Link]

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Application Note: 2-Methylisoindolin-4-amine as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Methylisoindolin-4-amine in the synthesis of complex heterocyclic compounds. The unique structural motif of this reagent, featuring a constrained bicyclic system and a reactive primary aromatic amine, makes it an invaluable scaffold for building diverse molecular architectures. We will explore its utility in key synthetic transformations, including the construction of fused quinazoline systems prevalent in kinase inhibitors, Pictet-Spengler type cyclizations for generating novel polycyclic frameworks, and its role in efficient multicomponent reactions for library synthesis. Each section provides in-depth mechanistic insights, validated experimental protocols, and representative data to empower scientists in their research endeavors.

Introduction: The Strategic Value of 2-Methylisoindolin-4-amine

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among the vast array of available building blocks, 2-Methylisoindolin-4-amine presents a unique and compelling starting point. Its structure combines the rigidity of the isoindoline core—a privileged scaffold in its own right—with the versatile reactivity of a primary aromatic amine.[1]

The primary amine at the 4-position is a potent nucleophile and a key handle for a multitude of chemical transformations.[2] Its reactivity is modulated by the bicyclic ring system, offering distinct steric and electronic properties compared to simpler anilines. This guide delves into the practical application of this reagent, moving beyond theoretical possibilities to provide actionable protocols and the scientific rationale behind them.

Physicochemical Properties & Reactivity Profile

The lone pair of electrons on the nitrogen atom is readily available for protonation or nucleophilic attack, making the compound basic and a strong nucleophile.[2][3] Understanding these fundamental properties is crucial for designing successful synthetic routes.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂[4]
Molecular Weight148.21 g/mol [4]
pKa (Predicted)7.79 ± 0.20[4]
AppearanceSolid-

The amine's nucleophilicity is the cornerstone of its utility, enabling facile formation of imines, amides, and other key intermediates that serve as precursors for subsequent cyclization reactions.[5][6]

Application I: Synthesis of Fused Quinazoline Systems for Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore found in numerous potent and selective protein kinase inhibitors.[7][8] 2-Methylisoindolin-4-amine serves as an excellent "aniline" component for constructing constrained, novel analogues of these important therapeutic agents. The general strategy involves a condensation reaction with a suitable electrophile followed by an intramolecular cyclization to forge the pyrimidine ring.

Reaction Principle & Workflow

The synthesis typically proceeds via a two-step sequence. First, the primary amine of 2-Methylisoindolin-4-amine displaces a leaving group or condenses with a carbonyl functionality on a pyrimidine precursor. The second step is an intramolecular cyclization, often acid- or base-catalyzed, which forms the final fused heterocyclic system. This approach allows for the rapid generation of complex molecules with potential biological activity.[7][9]

G cluster_0 Step 1: Condensation/Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization A 2-Methylisoindolin-4-amine C Intermediate Adduct A->C B Pyrimidine Precursor (e.g., 4-chloro-2-substituted-pyrimidine) B->C D Fused Quinazoline Analog (Kinase Inhibitor Scaffold) C->D  Acid or Base Catalyst, Heat

Caption: General workflow for fused quinazoline synthesis.
Experimental Protocol: Synthesis of a Thiazolo[4,5-h]quinazolin-8-amine Analog

This protocol describes a representative synthesis adapted from methodologies used for creating ring-constrained cyclin-dependent kinase (CDK) inhibitors.[8]

Objective: To synthesize a model thiazolo[4,5-h]quinazolin-8-amine derivative.

Materials:

  • 2-Methylisoindolin-4-amine (1.0 eq)

  • 4-Chloro-2-methyl-5-nitro-pyrimidine (1.1 eq)

  • Isopropanol (IPA)

  • Concentrated HCl (catalytic amount)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Ammonium Hydroxide (NH₄OH)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Step A: Condensation Reaction

    • To a round-bottom flask charged with 2-Methylisoindolin-4-amine (1.0 eq) in isopropanol (10 mL/mmol), add 4-chloro-2-methyl-5-nitro-pyrimidine (1.1 eq).

    • Add a single drop of concentrated HCl as a catalyst.

    • Causality: The acid protonates the pyrimidine ring, increasing its electrophilicity and facilitating nucleophilic aromatic substitution by the amine.

    • Heat the mixture to reflux (approx. 82°C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, cool the mixture to room temperature. The intermediate product often precipitates and can be collected by filtration, washed with cold IPA, and dried.

  • Step B: Reductive Cyclization

    • Suspend the nitro-intermediate from Step A in a 2:1 mixture of ethanol and water.

    • Add sodium hydrosulfite (4-5 eq) in portions while stirring vigorously. The reaction is exothermic.

    • Causality: Sodium hydrosulfite is a powerful reducing agent that selectively reduces the aromatic nitro group to an amine.

    • After the addition is complete, heat the mixture to 70-80°C for 1 hour to ensure complete reduction and subsequent intramolecular cyclization onto an adjacent group (if designed in the pyrimidine).

    • Cool the reaction and make it basic (pH ~9-10) with concentrated ammonium hydroxide.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Representative Data
EntryPyrimidine PrecursorConditionsYield (%)
14-Chloro-2-methyl-5-nitropyrimidineIPA, HCl (cat.), reflux75-85
22,4-Dichloro-5-formylpyrimidineDioxane, DIPEA, 100°C60-70
3Ethyl 2,4-dichloro-5-pyrimidinecarboxylaten-Butanol, reflux65-75

Application II: The Pictet-Spengler Reaction for Polycyclic Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydro-β-carboline or tetrahydroisoquinoline ring systems.[10][11] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by intramolecular electrophilic attack of the resulting iminium ion onto the electron-rich aromatic ring.[12] The electron-donating nature of the amine substituent on 2-Methylisoindolin-4-amine activates its aromatic ring, making it a suitable substrate for this type of transformation.

Reaction Mechanism

The reaction proceeds through three key stages:

  • Condensation: The primary amine reacts with an aldehyde to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion.[11]

  • Cyclization (Intramolecular Electrophilic Aromatic Substitution): The electron-rich aromatic ring attacks the iminium carbon, forming a new carbon-carbon bond and closing the ring to yield the final polycyclic product.[12]

Caption: Simplified mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Cyclization

Objective: To synthesize a novel tetracyclic heterocycle via a Pictet-Spengler reaction.

Materials:

  • 2-Methylisoindolin-4-amine (1.0 eq)

  • Benzaldehyde (or other aldehyde, 1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-Methylisoindolin-4-amine (1.0 eq) in dichloromethane (20 mL/mmol).

  • Add the aldehyde (1.1 eq) to the solution at room temperature.

  • Cool the mixture in an ice bath (0°C) and add trifluoroacetic acid (2.0 eq) dropwise.

    • Causality: TFA serves as both a solvent and the acid catalyst required for iminium ion formation and the subsequent cyclization.[10] Using it at a low temperature helps to control the reaction rate and minimize potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The product is typically more polar than the starting materials.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tetracyclic product.

Representative Data
EntryAldehydeCatalystYield (%)
1BenzaldehydeTFA82
24-NitrobenzaldehydeTFA75
3CyclohexanecarboxaldehydeSc(OTf)₃68

Application III: Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are a cornerstone of modern synthetic and medicinal chemistry due to their high efficiency and atom economy.[13][14] The primary amine of 2-Methylisoindolin-4-amine makes it an ideal substrate for a variety of imine-based MCRs, such as the Mannich, Ugi, or Petasis reactions.[15][16]

Reaction Principle: The Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines. It is particularly valuable as it proceeds under mild conditions and tolerates a wide range of functional groups. The reaction is believed to proceed through the formation of a hydroxyl-amine adduct which then reacts with the boronic acid.

G A 2-Methylisoindolin-4-amine Product α-Amino Acid Derivative A->Product One-Pot Reaction (e.g., EtOH, Heat) B Aldehyde (e.g., Glyoxylic Acid) B->Product One-Pot Reaction (e.g., EtOH, Heat) C Vinylboronic Acid C->Product One-Pot Reaction (e.g., EtOH, Heat)

Caption: Workflow for a three-component Petasis reaction.
Experimental Protocol: Three-Component Petasis Reaction

Objective: To synthesize an unnatural α-amino acid derivative using 2-Methylisoindolin-4-amine.

Materials:

  • 2-Methylisoindolin-4-amine (1.0 eq)

  • Glyoxylic acid monohydrate (1.2 eq)

  • (E)-Styrylboronic acid (1.2 eq)

  • Ethanol (EtOH) or Dichloromethane (DCM)

Procedure:

  • Combine 2-Methylisoindolin-4-amine (1.0 eq), glyoxylic acid monohydrate (1.2 eq), and (E)-styrylboronic acid (1.2 eq) in a round-bottom flask.

  • Add ethanol (15 mL/mmol of amine) as the solvent.

    • Causality: Polar protic solvents like ethanol are often effective for Petasis reactions as they can help to solvate the intermediates and facilitate the proton transfers involved in the mechanism.

  • Stir the mixture at room temperature for 24-48 hours. In some cases, gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Monitor the reaction by LC-MS to observe the formation of the product mass and consumption of starting materials.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired α-amino acid derivative.

Conclusion

2-Methylisoindolin-4-amine is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic structures. Its unique combination of a constrained isoindoline core and a reactive primary amine enables its participation in a wide array of high-value chemical transformations. The protocols and principles outlined in this guide for constructing fused quinazolines, polycyclic alkaloids via Pictet-Spengler cyclization, and novel scaffolds through multicomponent reactions demonstrate its broad applicability. By leveraging this reagent, researchers in drug discovery and organic synthesis can accelerate the development of new chemical entities with significant therapeutic potential.

References

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Vertex AI Search.
  • Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. Benchchem.
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  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
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  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors.
  • The mechanism of the Pictet–Spengler reaction.
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  • Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol. PubMed Central, NIH.
  • Modular assembly of indole alkaloids enabled by multicomponent reaction. PubMed Central, NIH.
  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PubMed Central, NIH.
  • 2-METHYLISOINDOLIN-4-AMINE | 122993-59-3. ChemicalBook.
  • Amines and Heterocycles. Cengage.
  • Amine Reactivity. MSU Chemistry.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
  • Properties and Reactivity of Amines (A-Level Chemistry). Study Mind.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Condensation-Based Methods for the C−H Bond Functionaliz
  • Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cycliz
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
  • Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. NIH.
  • Synthesis of isoindolinones. Organic Chemistry Portal.
  • Chemistry & Biology Of Multicomponent Reactions. PubMed Central, NIH.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
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  • Multicomponent reactions in nucleoside chemistry. Beilstein Journals.
  • Amine Reactivity. MSU Chemistry.
  • 2-Methylpyrimidin-4-amine. PubChem.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
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Application Note: Advanced Analytical Strategies for the Quantification of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Methylisoindolin-4-amine is a key chemical entity, often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its detection and accurate quantification are critical for ensuring the purity of intermediates, the quality of the final drug product, and adherence to regulatory standards. As a primary aromatic amine, it can be a potential process-related impurity or a starting material that must be carefully monitored. This guide provides a comprehensive overview of robust analytical methodologies for the determination of 2-Methylisoindolin-4-amine, designed for researchers, quality control analysts, and drug development professionals. We will explore detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) approach. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

Understanding the fundamental properties of 2-Methylisoindolin-4-amine is the first step in developing a robust analytical method. Its structure, featuring a primary aromatic amine and a tertiary amine within a bicyclic system, dictates its chemical behavior, including its basicity, polarity, and chromatographic retention.

Table 1: Physicochemical Properties of 2-Methylisoindolin-4-amine

PropertyValueReference
IUPAC Name 2-methyl-2,3-dihydro-1H-isoindol-4-amine[1]
CAS Number 122993-59-3[1]
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [1]
Structure NC1=CC=CC2=C1CN(C)C2 (SMILES Code)[1]

The presence of the aromatic ring provides a chromophore suitable for UV detection, while the basic amine groups make the molecule ideal for positive-mode electrospray ionization in mass spectrometry. The selection of an appropriate analytical technique is contingent on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., impurity profiling vs. routine QC).

General Analytical Workflow

A structured workflow is essential for achieving reliable and reproducible results. The process begins with careful sample handling and proceeds through instrumental analysis to final data interpretation.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Bulk Sample / Matrix Extraction Extraction / Dilution Sample->Extraction Isolate Analyte Cleanup Filtration / SPE Cleanup Extraction->Cleanup Remove Interferences LCMS LC-MS/MS Cleanup->LCMS Inject HPLC HPLC-UV Cleanup->HPLC Inject GCMS GC-MS Cleanup->GCMS Inject Integration Peak Integration LCMS->Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Calibration Curve Report Final Report Quantification->Report LCMSMS_Principle Principle of LC-MS/MS (MRM Mode) LC LC Separation ESI Ion Source (ESI+) LC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ions Q2 Collision Cell (Fragmentation) Q1->Q2 Select m/z 149.1 Q3 Quadrupole 2 (Product Ion Selection) Q2->Q3 Fragment Det Detector Q3->Det Select Fragment (e.g., m/z 132.1)

Sources

Troubleshooting & Optimization

2-Methylisoindolin-4-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methylisoindolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Our goal is to provide you with practical, scientifically-grounded troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Nature of 2-Methylisoindolin-4-amine Solubility

2-Methylisoindolin-4-amine, like many amine-containing organic molecules, can present solubility challenges, particularly in aqueous media. Its chemical structure, featuring a basic amine group, is a key determinant of its solubility profile. Difficulties in achieving complete dissolution can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, unreliable results. This guide will walk you through a logical progression of steps to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-Methylisoindolin-4-amine in my aqueous buffer. What is the recommended starting solvent?

A1: For initial solubilization of a compound with unknown or poor aqueous solubility, it is best to start with a small amount of a polar aprotic organic solvent.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for many organic compounds and serves as an excellent starting point.[1] If your experimental system is sensitive to DMSO, other organic solvents like dimethylformamide (DMF) or ethanol can be considered.[1]

Q2: What is the underlying reason for the poor aqueous solubility of 2-Methylisoindolin-4-amine?

A2: The solubility of 2-Methylisoindolin-4-amine in water is limited by the hydrophobic nature of its isoindoline ring structure. While the amine group can participate in hydrogen bonding with water, the larger nonpolar portion of the molecule hinders its interaction with water molecules.

Q3: Can I heat the solution to improve the solubility of 2-Methylisoindolin-4-amine?

A3: Gentle heating can be an effective method to increase the dissolution rate of many compounds.[1] However, it is crucial to proceed with caution as excessive or prolonged heating can lead to the degradation of the compound.[1] It is advisable to warm the solution gently (e.g., to 37-50°C) and for a short duration. Always visually inspect the solution for any color changes or precipitate formation upon cooling, which could indicate degradation or that the compound is precipitating out of a supersaturated solution.

Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To mitigate this, prepare a more concentrated stock solution in DMSO and then add a very small volume of this stock to your pre-warmed (37°C) aqueous medium while vortexing or stirring.[1] This ensures rapid dispersion and minimizes the local concentration of the compound, reducing the likelihood of precipitation.

Q5: How does pH affect the solubility of 2-Methylisoindolin-4-amine?

A5: As a basic compound, the solubility of 2-Methylisoindolin-4-amine is highly dependent on pH.[2][3] In acidic conditions, the amine group becomes protonated, forming a more polar and, therefore, more water-soluble salt.[4] Conversely, in neutral or basic conditions, the amine group is in its less polar free base form, which is less soluble in water.

Q6: Are there any long-term storage recommendations for 2-Methylisoindolin-4-amine stock solutions?

A6: Stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.[1] To avoid issues with repeated freeze-thaw cycles, it is highly recommended to store the stock solution in small aliquots.[1] Before use, allow the aliquot to thaw completely and ensure the compound is fully redissolved by gentle vortexing.[1]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This guide provides a systematic approach to addressing solubility problems with 2-Methylisoindolin-4-amine.

Problem 1: The compound does not dissolve in the initial solvent.

Caption: A stepwise workflow for the initial solubilization of 2-Methylisoindolin-4-amine.

  • Start with a Small-Scale Test: Before preparing a large volume stock solution, always begin with a small-scale solubility test.[1] This conserves your compound and allows for the efficient testing of multiple solvents.

  • Attempt Solubilization in DMSO: Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide range of organic molecules due to its polar aprotic nature.[1] It can solvate both polar and nonpolar parts of a molecule.

  • Apply Gentle Heat and Sonication: If the compound is stubborn, gentle heating can increase the kinetic energy of the system, facilitating the dissolution process.[1] Sonication uses ultrasonic waves to break apart aggregates of the solid compound, increasing the surface area available for solvation.[1]

  • Explore Alternative Organic Solvents: If DMSO is not suitable for your experimental system or fails to dissolve the compound, other polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents like ethanol can be tested.[1] The choice of solvent can be guided by the principle of "like dissolves like."

Problem 2: The compound precipitates upon addition to an aqueous medium.

Sources

Technical Support Center: Purification of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methylisoindolin-4-amine. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals encountering challenges in isolating this compound from complex reaction mixtures. The advice herein is structured in a question-and-answer format to directly address common issues, explaining the causality behind experimental choices to ensure both success and understanding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just finished my synthesis. What are the critical physicochemical properties of 2-Methylisoindolin-4-amine that I should consider before starting purification?

A1: Understanding the fundamental properties of your target molecule is the first step to designing a robust purification strategy. 2-Methylisoindolin-4-amine is a bicyclic aromatic amine with distinct characteristics that influence its behavior.

  • Basicity (pKa): The primary amine group is basic. Its predicted pKa is approximately 7.79±0.20[1]. This moderate basicity is the most important handle for purification. It allows for selective extraction into acidic aqueous solutions, forming a water-soluble ammonium salt, while neutral or acidic impurities remain in the organic phase[2][3][4].

  • Polarity: The presence of two amine functionalities makes it a polar molecule. This polarity dictates its solubility and behavior in chromatographic systems. It will have good solubility in polar organic solvents like methanol (MeOH) and dichloromethane (DCM), but limited solubility in nonpolar solvents like hexanes.

  • Stability: Aromatic amines can be susceptible to oxidation, which often results in discoloration (e.g., turning pink, brown, or black) upon exposure to air and light[5]. It is advisable to handle and store the compound under an inert atmosphere (like nitrogen or argon) and protect it from light where possible[6].

Table 1: Predicted Physicochemical Properties of 2-Methylisoindolin-4-amine

PropertyPredicted ValueSourceSignificance for Purification
Molecular Formula C₉H₁₂N₂[1]Confirms identity via mass spectrometry.
Molecular Weight 148.21 g/mol [1]Essential for calculating molar equivalents.
Boiling Point 250.7 ± 40.0 °C[1]High boiling point suggests distillation is not ideal for purification; decomposition may occur.
pKa (Conjugate Acid) 7.79 ± 0.20[1]Key for developing acid-base extraction protocols.
Density 1.123 ± 0.06 g/cm³[1]Useful for phase identification during liquid-liquid extraction.
Q2: What are the likely impurities I should expect from a typical synthesis, such as reductive amination?

A2: The impurity profile is highly dependent on the synthetic route. A common route to isoindolines involves the reductive amination of a suitable precursor[7][8]. In such cases, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Incomplete conversion will leave residual electrophiles (aldehydes/ketones) and amine precursors.

  • Reducing Agent Byproducts: The choice of reducing agent dictates the byproducts. For instance, using sodium triacetoxyborohydride (STAB) will generate acetate salts, while sodium cyanoborohydride can leave behind cyanide-related species[9][10][11].

  • Over-Alkylated Products: If the starting amine can react more than once, you may form tertiary amine impurities[11].

  • Side-Reaction Products: Formation of imine or enamine intermediates can sometimes lead to undesired side reactions or dimerizations.

  • Solvent Adducts: Some reactive intermediates might form adducts with the solvent, especially under harsh conditions[12].

A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and selecting the most effective purification method[13].

Purification Strategy: A Decision-Making Workflow

Choosing the right purification strategy is critical. The following workflow provides a logical path from the crude reaction mixture to the pure compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Primary Purification Choice cluster_methods Purification Methods cluster_final Final Steps crude_mixture Crude Reaction Mixture prelim_analysis Preliminary Analysis (TLC, LC-MS) crude_mixture->prelim_analysis decision Impurity Profile Assessment prelim_analysis->decision extraction Acid-Base Extraction decision->extraction  Non-basic impurities  present chromatography Column Chromatography decision->chromatography  Structurally similar  impurities crystallization Crystallization / Salt Formation decision->crystallization  Crude product is  a solid >85% pure final_polish Final Polish (e.g., Recrystallization) extraction->final_polish chromatography->final_polish purity_check Purity Confirmation (HPLC, NMR, GC-MS) crystallization->purity_check final_polish->purity_check storage Proper Storage purity_check->storage

Caption: Decision workflow for purifying 2-Methylisoindolin-4-amine.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for separating similarly polar compounds. However, amines pose a specific challenge due to their basicity.

Q3: My compound is streaking badly on the silica TLC plate and I get poor recovery from my silica gel column. What is happening and how do I fix it?

A3: This is the most common problem when purifying amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and often irreversibly bind to your basic amine, leading to significant peak tailing (streaking) on TLC and low or zero recovery from a column[14].

The solution is to neutralize these acidic sites or use a more inert stationary phase.

Chromatography_Troubleshooting cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions cluster_details1 Modifier Details cluster_details2 Stationary Phase Details streaking Compound Streaking / Low Recovery on Silica Gel acid_base Acid-Base Interaction: Basic Amine <=> Acidic Silica streaking->acid_base solution1 Option A: Add Basic Modifier to Eluent acid_base->solution1 solution2 Option B: Use Alternative Stationary Phase acid_base->solution2 tea 0.5-2% Triethylamine (Et₃N) in Hexane/EtOAc or DCM/MeOH solution1->tea nh4oh 0.5-2% Ammonium Hydroxide (NH₄OH) in DCM/MeOH solution1->nh4oh amine_silica Amine-Functionalized Silica (Allows for standard eluents) solution2->amine_silica alumina Basic or Neutral Alumina solution2->alumina

Caption: Troubleshooting amine purification on silica gel columns.

Table 2: Common Solvent Systems for Amine Purification on Silica Gel

Solvent SystemBasic ModifierTypical RatioComments
Dichloromethane / MethanolTriethylamine (Et₃N)98:2 to 90:10 DCM:MeOH + 1% Et₃NExcellent for polar amines. The modifier competes with your product for binding to acidic sites.[14]
Dichloromethane / MethanolAmmonium Hydroxide (NH₄OH)98:2 to 90:10 DCM:MeOH + 1% NH₄OHA stronger base, very effective but can be less convenient to handle.[15]
Ethyl Acetate / HexanesTriethylamine (Et₃N)10% to 80% EtOAc in Hexanes + 1% Et₃NGood for less polar amines. Always add the modifier to your pre-mixed eluent.[16]
Protocol 1: Flash Column Chromatography with Basic Modifier
  • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a flash column with silica gel using your starting eluent (e.g., 98:2 DCM:MeOH + 1% Et₃N). Ensure the column is packed evenly without air bubbles.

  • Equilibration: Equilibrate the column by flushing with at least 5-7 column volumes of the starting eluent.[17] This is a critical step to ensure the entire silica bed is neutralized by the basic modifier, leading to reproducible results.[17]

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 2% MeOH to 10% MeOH in DCM, keeping the Et₃N concentration constant at 1%).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Troubleshooting Guide: Crystallization & Extraction

Q4: I've tried to crystallize my product, but it keeps separating as a sticky oil. What should I do?

A4: This phenomenon, known as "oiling out," is common for amines and occurs when the solute separates from a supersaturated solution as a liquid rather than a solid crystal lattice.[18] It is often caused by using a solvent in which the compound is too soluble, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.

Table 3: Troubleshooting "Oiling Out" During Crystallization

StrategyCausality & Explanation
Reduce Supersaturation Oiling out is a kinetic phenomenon favored by high concentration. Add a small amount (5-10%) of additional hot solvent to the solution before cooling to reduce the supersaturation level.[18]
Slow Cooling Rapid cooling promotes the formation of a disordered, liquid-like phase. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. This gives molecules time to orient into an ordered crystal lattice.[18]
Use a Seed Crystal If you have a small amount of solid material, add a tiny crystal to the cooled, saturated solution. This provides a template for crystal growth to begin, bypassing the kinetic barrier to nucleation.[18]
Scratch the Flask Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Change Solvent System Your compound may be too soluble in your chosen solvent. Try a solvent system where the compound has high solubility when hot but very low solubility when cold (e.g., Toluene, Ethyl Acetate/Hexanes).
Q5: How can I use the basicity of my amine to my advantage for a simple, large-scale purification?

A5: Acid-base extraction is an extremely effective and scalable technique for separating basic compounds like 2-Methylisoindolin-4-amine from neutral or acidic impurities.[19] The process involves converting the amine into its water-soluble salt, washing away organic-soluble impurities, and then regenerating the free amine.[3]

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M Hydrochloric Acid). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The protonated amine (2-Methylisoindolin-4-amine hydrochloride) will now be in the aqueous layer. Drain the organic layer, which contains neutral impurities.

  • Organic Wash (Optional): To remove any remaining neutral impurities, wash the acidic aqueous layer with a fresh portion of organic solvent (DCM or EtOAc). Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated aqueous base (e.g., 5 M Sodium Hydroxide) with swirling until the pH is >10 (check with pH paper). The deprotonated, free amine will precipitate or form an oily layer.

  • Back Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous solution. Shake vigorously to extract the purified free amine back into the organic layer.

  • Final Steps: Drain the organic layer containing your pure product. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-Methylisoindolin-4-amine.

Purity Assessment and Storage

Q6: How do I confirm the purity of my final product and how should I store it?

A6: After purification, you must confirm the identity and assess the purity of 2-Methylisoindolin-4-amine using standard analytical techniques.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity.[20] A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks. Purity is determined by the area percentage of the main peak.

  • Identity Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.[13][20]

    • Mass Spectrometry (MS): Will confirm the correct molecular weight (148.21 g/mol )[1][13].

  • Storage: Purified 2-Methylisoindolin-4-amine should be stored in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and protected from light in a cool, dry place.[21] For long-term storage, refrigeration is recommended to minimize degradation.[6][22]

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  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Extraction. Organic Chemistry at CU Boulder. Retrieved from [Link]

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  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

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  • BenchChem. (2025). Application Note: Comprehensive Analytical Characterization of 2-Methylindolin-1-amine hydrochloride. BenchChem.
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  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

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  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
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  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
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  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • PubChem. (n.d.). Methylisothiazolinone.
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine.
  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers.
  • MDPI. (2024).
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Ethyl-4-methylisoindole.
  • Google Patents. (n.d.). WO2008084493A2 - A novel process for the preparation of 2-halo-4-aminoquinazolines.

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2-Methylisoindolin-4-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylisoindolin-4-amine

Introduction

Welcome to the technical support guide for 2-Methylisoindolin-4-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a critical intermediate and potential impurity in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols for assessing the stability of 2-Methylisoindolin-4-amine. Our approach is grounded in established principles of chemical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2-Methylisoindolin-4-amine?

A1: Proper storage is the first line of defense against degradation. Based on its chemical properties and safety data, the following conditions are recommended:

  • Storage Temperature: Store in a cool, dry place. Refer to the product label for specific temperature recommendations, but refrigerated conditions (2-8 °C) are often suitable for long-term storage.[5]

  • Atmosphere: The compound is noted to be hygroscopic.[5] Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and atmospheric oxygen, which can promote oxidative degradation.

  • Container: Keep the container tightly closed and in a well-ventilated area.[5][6]

  • Handling: Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7] Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

Q2: I've noticed my stock solution of 2-Methylisoindolin-4-amine has developed a slight yellow or brown tint over time. Is it still usable?

A2: A color change is a common visual indicator of degradation. Aromatic amines are particularly susceptible to oxidation, which can produce colored impurities. While a slight color change may not significantly impact every application, it indicates that the purity of the material is no longer as stated on the certificate of analysis.

  • Causality: The amino group (-NH₂) on the aromatic ring is an electron-donating group, making the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light. The resulting oxidized species are often highly conjugated and absorb visible light, appearing colored.

  • Recommendation: We strongly advise re-qualifying the material before use. Run a purity check using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared standard or a previous analysis to identify any new impurity peaks or a decrease in the main peak's area.

Q3: How does pH affect the stability of 2-Methylisoindolin-4-amine in aqueous solutions?

A3: The stability of 2-Methylisoindolin-4-amine is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 4): The primary amine group will be protonated (-NH₃⁺), which generally increases its solubility in water. However, under strongly acidic conditions and elevated temperatures, the isoindoline ring structure itself could be susceptible to hydrolysis or ring-opening reactions. N-nitrosamine compounds, for instance, are known to become labile and form reactive electrophiles at highly acidic pH levels (pH ≤ 2.0).[8]

  • Neutral Conditions (pH 5-8): The compound is expected to be relatively stable at physiological pH, though susceptibility to oxidation remains.[8]

  • Basic Conditions (pH > 9): In its free base form, the amine is more nucleophilic and potentially more susceptible to oxidation. Strongly basic conditions, especially when combined with heat, can also promote other degradation pathways.

Q4: What are the primary degradation pathways I should be aware of?

A4: While specific degradation products for this molecule are not extensively documented in public literature, we can predict the most probable pathways based on its functional groups (a secondary amine within the isoindoline ring, a primary aromatic amine, and a methyl group). Forced degradation studies are essential to confirm these pathways.[2][3][4]

  • Oxidation: This is the most likely degradation route. The primary amine can be oxidized to form nitroso, nitro, or hydroxylamine derivatives. Oxidative coupling reactions can also lead to the formation of colored dimeric impurities.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly in the UV spectrum. Exposure can lead to the formation of radical species, initiating a cascade of degradation reactions.

  • Hydrolysis: Under extreme pH and temperature, the isoindoline ring could potentially undergo cleavage.

  • Reaction with Excipients: If formulated, the primary amine group can react with other components, such as reducing sugars (Maillard reaction) or aldehydes.

Troubleshooting Guide for Experimental Issues

Problem Encountered Potential Root Cause Recommended Action & Troubleshooting Steps
Unexpected peaks appear in my HPLC/LC-MS chromatogram during analysis. 1. Sample Degradation: The compound may have degraded after preparation in the analytical diluent. 2. Contamination: The diluent, column, or instrument may be contaminated. 3. Mobile Phase Interaction: The amine may be reacting with components in the mobile phase.1. Assess Sample Stability: Analyze the sample immediately after preparation and then again after several hours at room temperature and in the autosampler. If peak areas change, your sample is degrading in the diluent. Consider using a different diluent or keeping samples chilled. 2. Run Blanks: Inject a blank (diluent only) to check for contamination from the solvent or carryover from previous injections. 3. Method Verification: Ensure your analytical method is stability-indicating. A forced degradation study is the definitive way to confirm this.[9]
The assay value (purity) of my solid material has decreased over time. 1. Improper Storage: Exposure to air (oxygen), moisture, light, or elevated temperatures. 2. Hygroscopic Nature: The material has absorbed water, increasing its total weight and thus decreasing the relative purity percentage.[5]1. Review Storage Conditions: Confirm that the material has been stored according to the recommendations (see FAQ A1). 2. Perform Karl Fischer Titration: Measure the water content to see if moisture absorption is the cause. Correct the assay value for water content. 3. Characterize Impurities: Use LC-MS to identify the mass of the new impurity peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).
My solution for a biological assay shows precipitation or insolubility. 1. pH Shift: The pH of your buffer may be causing the compound to fall out of solution. 2. Salt Form vs. Free Base: You may be using a salt form (e.g., HCl salt) in a basic buffer, converting it to the less soluble free base. 3. Degradation: A degradation product may be less soluble than the parent compound.1. Check pH and pKa: Determine the pKa of the amine. Ensure your buffer's pH is at least 1-2 units away from the pKa to maintain solubility (e.g., use an acidic buffer to keep it protonated and soluble). 2. Filter and Analyze: Filter the precipitate, dissolve it in a suitable organic solvent, and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradant.

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of 2-Methylisoindolin-4-amine. The goal is to induce approximately 5-20% degradation to ensure that the analytical method can detect the degradants without completely destroying the parent molecule.[2][4]

Objective: To identify potential degradation products and establish a stability-indicating analytical method for 2-Methylisoindolin-4-amine.

Materials:

  • 2-Methylisoindolin-4-amine

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Class A volumetric flasks, pipettes, and vials

  • Calibrated HPLC-UV/PDA and LC-MS systems

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 2-Methylisoindolin-4-amine in a suitable solvent (e.g., 50:50 ACN:Water) to create a stock solution of approximately 1 mg/mL.

2. Preparation of Control Samples:

  • Unstressed Control: Dilute the stock solution with the diluent to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately.

  • Time-Zero Control: Prepare separate samples for each stress condition. Before applying the stress, take an aliquot and dilute it to the target concentration. This represents the state of the sample at t=0.

3. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Monitor the reaction over time (e.g., 2, 8, 24 hours).

  • Acid Hydrolysis:

    • Add 0.1 M HCl. Heat at 60 °C.

    • If no degradation is observed, increase to 1 M HCl.

  • Base Hydrolysis:

    • Add 0.1 M NaOH. Heat at 60 °C.

    • If no degradation is observed, increase to 1 M NaOH.

  • Oxidative Degradation:

    • Add 3% H₂O₂. Keep at room temperature. Protect from light.

  • Thermal Degradation:

    • Store the stock solution (in both liquid and solid state) in an oven at 80 °C.

  • Photolytic Degradation:

    • Expose the stock solution and solid material to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control (wrapped in aluminum foil) should be placed in the same chamber.

4. Sample Quenching and Preparation for Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For Acid/Base Samples: Neutralize the sample by adding an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the 0.1 M HCl sample).

  • Dilute all samples (neutralized stressed samples and controls) with the analytical diluent to the target concentration (e.g., 0.1 mg/mL).

5. Analytical Method:

  • Technique: HPLC with UV/PDA detection is the primary method for quantitation.[2] LC-MS is used for identification and structural elucidation of degradation products.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and PDA scan (200-400 nm)

    • Injection Volume: 10 µL

6. Data Analysis and Interpretation:

  • Compare the chromatograms of stressed samples to the unstressed control.

  • Calculate the percentage degradation of 2-Methylisoindolin-4-amine.

  • Determine the relative retention times (RRT) and peak areas of any new impurities.

  • Use PDA data to check for peak purity.

  • Use MS data to obtain the mass-to-charge ratio (m/z) of the degradants to propose potential structures.

Workflow and Pathway Diagrams

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A 2-Methylisoindolin-4-amine (Solid Material) B Prepare Stock Solution (1 mg/mL) A->B C Acid Hydrolysis (HCl, Heat) B->C Apply Stress D Base Hydrolysis (NaOH, Heat) B->D Apply Stress E Oxidation (H₂O₂) B->E Apply Stress F Thermal Stress (Heat) B->F Apply Stress G Photolytic Stress (Light/UV) B->G Apply Stress H Quench / Neutralize & Dilute Samples B->H Unstressed Control C->H D->H E->H F->H G->H I HPLC-UV/PDA Analysis (Quantitation, Purity) H->I J LC-MS Analysis (Identification) I->J K Data Interpretation (Degradation Profile) I->K J->K Degradation_Pathways cluster_products Potential Degradation Products Parent 2-Methylisoindolin-4-amine (Parent Molecule) Oxidized Oxidized Species (e.g., Nitroso, Hydroxylamine) Parent->Oxidized Oxidation (H₂O₂) RingOpened Ring-Opened Product (Hydrolysis) Parent->RingOpened Harsh Acid/Base Dimer Oxidative Dimer Parent->Dimer Oxidation / Photolysis

Caption: Plausible degradation pathways to investigate.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Safety D
  • Safety D
  • Rainbow & Brown 2,4-D 720 Amine Safety D
  • Analytical Method Summaries. (2021). US EPA.
  • Forced Degrad
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • SAFETY DATA SHEET MCP AMINE 4. (n.d.). Greenbook.net.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • III Analytical Methods. (n.d.).
  • Comprehensive Analytical Characterization of 2-Methylindolin-1-amine hydrochloride. (n.d.). Benchchem.
  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. (n.d.). PubMed.

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Technical Support Center: Optimizing Reaction Yield for 2-Methylisoindolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Methylisoindolin-4-amine. This guide is designed to provide in-depth troubleshooting and practical advice to help you optimize your reaction yields and overcome common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on a synthesis of established protocols and field-proven insights to ensure you can approach your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common factors that could be responsible?

Low yields in the synthesis of 2-Methylisoindolin-4-amine can stem from several factors, ranging from reagent quality to reaction conditions. Here are some of the most frequent culprits:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of undesired byproducts can significantly consume your starting materials and reduce the yield of the target compound. Common side reactions in similar amine syntheses can include over-alkylation or oxidation of the amine.

  • Purity of Starting Materials: The purity of your initial reagents is critical. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side products. Always use reagents of appropriate purity and consider purification of starting materials if their quality is questionable.

  • Moisture and Air Sensitivity: Many organic reactions, particularly those involving organometallic reagents or sensitive catalysts, are susceptible to moisture and oxygen. Ensure that your glassware is thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Suboptimal Reagent Stoichiometry: The molar ratio of your reactants can have a profound impact on the reaction outcome. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific conditions.

Q2: I'm observing multiple spots on my TLC plate after the reaction. How can I identify the main product and the byproducts?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. To identify your desired product, 2-Methylisoindolin-4-amine, and distinguish it from byproducts, you can employ the following strategies:

  • Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help you determine if any of the initial reagents are unreacted.

  • Staining: Use different visualization techniques. For instance, a ninhydrin stain is effective for detecting primary and secondary amines, which would appear as colored spots. UV light can reveal UV-active compounds.

  • Spectroscopic Analysis: For a more definitive identification, isolate the major spots from the TLC plate (preparative TLC) or by column chromatography and analyze them using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: What is the best method for purifying 2-Methylisoindolin-4-amine?

The purification of organic amines can sometimes be challenging due to their basicity and potential for streaking on silica gel.[1] Here are some recommended purification strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. For amines, it is often beneficial to use a silica gel column with an eluent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation.[1] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/methanol with a base) is typically effective.

  • Acid-Base Extraction: This technique takes advantage of the basic nature of the amine. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. The choice of solvent is crucial and may require some experimentation to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues you may encounter during the synthesis of 2-Methylisoindolin-4-amine.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst - Use a fresh batch of catalyst.- Ensure the catalyst was stored under the recommended conditions (e.g., inert atmosphere, low temperature).- Consider a different catalyst or ligand system based on literature precedents for similar transformations.[2]Catalysts can degrade over time or upon exposure to air and moisture, leading to a loss of activity. The choice of ligand in metal-catalyzed reactions can significantly influence the reaction's efficiency and selectivity.[2]
Incorrect Reaction Temperature - Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 50 °C, reflux).- Monitor the reaction progress at each temperature point.Reaction rates are highly dependent on temperature. Some reactions require heating to overcome the activation energy barrier, while others may be sensitive to high temperatures, leading to decomposition.
Poor Solvent Choice - Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.- If solubility is an issue, consider using a different solvent or a solvent mixture.[2]For a reaction to occur efficiently, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate.[2]
Presence of Inhibitors - Purify starting materials to remove any potential inhibitors.- Ensure all glassware is scrupulously clean.Certain functional groups or impurities can act as inhibitors, interfering with the catalytic cycle or reacting with the reagents in an unproductive manner.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Over-alkylation - Use a controlled stoichiometry of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Consider using a protecting group for the amine if applicable.In reactions involving the formation of a secondary amine, there is a possibility of further reaction to form a tertiary amine. Controlling the concentration of the alkylating agent can minimize this side reaction.
Oxidation of the Amine - Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.Amines can be susceptible to oxidation, especially in the presence of certain catalysts or at elevated temperatures. Removing oxygen from the reaction environment can prevent this.
Alternative Reaction Pathways - Modify the reaction conditions (temperature, solvent, catalyst) to favor the desired pathway.- Consult the literature for conditions that have been shown to be selective for the desired transformation.[3][4]The reaction outcome can be highly sensitive to the conditions employed. A systematic optimization of these parameters is often necessary to maximize the yield of the desired product.

Experimental Protocols

Illustrative Synthesis of an Isoindoline Derivative

The following is a general procedure that can be adapted for the synthesis of 2-Methylisoindolin-4-amine, based on common synthetic strategies for isoindolines.[5][6]

Step 1: Reductive Amination (Example Pathway)

A common route to N-substituted isoindolines involves the reductive amination of a suitable phthalaldehyde or a related precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting ortho-phthalaldehyde derivative (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add methylamine (in a suitable form, e.g., a solution in ethanol or as a salt with subsequent basification, ~1.1 equivalents) to the solution.

  • Reducing Agent: After stirring for a period (e.g., 30 minutes) to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in the FAQ section.

Visualizing the Process

Troubleshooting Workflow for Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 2-Methylisoindolin-4-amine.

TroubleshootingWorkflow start Low Yield Observed check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products Observed? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Concentration) incomplete->optimize_conditions Yes characterize_byproducts Characterize Side Products (NMR, MS) side_products->characterize_byproducts Yes check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents No success Yield Improved optimize_conditions->success modify_conditions Modify Conditions to Minimize Side Reactions characterize_byproducts->modify_conditions modify_conditions->success purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents optimize_stoichiometry Optimize Reagent Ratios purify_reagents->optimize_stoichiometry check_setup Review Experimental Setup (Inert atmosphere, Dry glassware) optimize_stoichiometry->check_setup improve_setup Implement Stricter Anhydrous/Inert Techniques check_setup->improve_setup improve_setup->success

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Scheme for Isoindoline Synthesis

This diagram outlines a generalized synthetic approach to the isoindoline core structure.

ReactionScheme start_material Ortho-Substituted Benzene Derivative intermediate Cyclization Precursor start_material->intermediate Functional Group Transformation product Isoindoline Core intermediate->product Intramolecular Cyclization

Caption: A simplified pathway for isoindoline synthesis.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2022, January 17). Amine Unit Optimization and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the synthesis of 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of enamine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • National Institutes of Health. (n.d.). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Retrieved from [Link]

  • SciSpace. (n.d.). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.

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troubleshooting side reactions in 2-Methylisoindolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylisoindolin-4-amine Synthesis

Welcome to the technical support center for the synthesis of 2-Methylisoindolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this multi-step synthesis. We will focus specifically on troubleshooting the critical final step: the reduction of 2-methyl-4-nitroisoindoline to the target amine, a process where side reactions can significantly impact yield and purity.

Overview of the Primary Synthetic Challenge

The most common and scalable route to 2-Methylisoindolin-4-amine involves the catalytic hydrogenation of its nitro-precursor, 2-methyl-4-nitroisoindoline. While seemingly straightforward, the reduction of aromatic nitro groups is mechanistically complex and can be plagued by the formation of various partially reduced and dimeric impurities.[1][2][3] Understanding the pathways that lead to these side products is crucial for optimizing the reaction and achieving high purity of the final product.

General Synthetic Scheme & Side Reaction Pathways

The reduction of the nitro group proceeds through several intermediates. While the desired pathway leads directly to the amine, competing reactions can divert these intermediates to form undesirable side products.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="2-Methyl-4-nitroisoindoline\n(Starting Material)"]; Nitroso [label="Nitroso Intermediate\n(Ar-NO)", fillcolor="#FBBC05"]; Hydroxylamine [label="Hydroxylamine Intermediate\n(Ar-NHOH)", fillcolor="#FBBC05"]; Product [label="2-Methylisoindolin-4-amine\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Azoxy [label="Azoxy Compound\n(Ar-N(O)=N-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Azo Compound\n(Ar-N=N-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazo [label="Hydrazo Compound\n(Ar-NH-NH-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Nitroso [label="Reduction"]; Nitroso -> Hydroxylamine [label="Reduction"]; Hydroxylamine -> Product [label="Reduction", color="#34A853", penwidth=2];

// Side Reactions Nitroso -> Azoxy [label="Condensation", style=dashed, color="#EA4335"]; Hydroxylamine -> Azoxy [style=dashed, color="#EA4335"]; Azoxy -> Azo [label="Reduction", style=dashed, color="#EA4335"]; Azo -> Hydrazo [label="Reduction", style=dashed, color="#EA4335"]; Hydrazo -> Product [label="Reductive Cleavage", style=dashed, color="#4285F4"];

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Reaction mechanism for nitroarene reduction and formation of common dimeric impurities.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis.

Part 1: Low Yield and Stalled Reactions in Nitro Group Reduction

Question 1: My catalytic hydrogenation reaction has stopped before all the starting material is consumed. What are the likely causes?

Answer: A stalled catalytic hydrogenation is a common issue that typically points to a problem with the catalyst, the hydrogen source, or the reaction environment.

  • Causality - Catalyst Deactivation: The most frequent culprit is catalyst deactivation. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney-Nickel can be "poisoned" by impurities. Sulfur-containing compounds are notorious poisons for palladium catalysts.[4] The catalyst can also lose activity if it is not properly handled (e.g., exposure to air when using a pyrophoric catalyst like Raney-Ni) or if the reaction mixture contains chelating agents that bind to the metal center.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Ensure the 2-methyl-4-nitroisoindoline precursor is free from potential catalyst poisons. If necessary, recrystallize or purify the starting material before the reduction step.

    • Inert Atmosphere: Handle catalysts, especially pyrophoric ones like Raney-Ni, under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Add Fresh Catalyst: If the reaction stalls, carefully filter the mixture (under inert gas if necessary), and recharge with a fresh portion of the catalyst. If the reaction resumes, catalyst deactivation was the likely cause.

  • Causality - Insufficient Hydrogen: The reaction requires a continuous supply of hydrogen.

    • Troubleshooting Steps:

      • Check for Leaks: Ensure your hydrogenation apparatus is sealed and can maintain positive pressure.

      • Purge the Headspace: Before starting, the reaction vessel's headspace must be thoroughly purged with hydrogen to remove all air. Oxygen can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

      • Agitation: Ensure vigorous stirring or shaking. Poor agitation leads to inefficient mixing of the gas, liquid, and solid catalyst phases, limiting the reaction rate.

  • Causality - Unstable Intermediates: The formation of hydroxylamine intermediates can sometimes inhibit the catalyst. These intermediates are also thermally sensitive and can decompose, leading to uncontrolled exotherms.[5]

Question 2: I'm using a chemical reductant like Tin(II) Chloride (SnCl₂) or Iron in acid (Bechamp reduction), and my yield is poor. What should I optimize?

Answer: Chemical reductions, while avoiding the need for high-pressure equipment, are sensitive to stoichiometry, pH, and temperature.

  • Causality - Stoichiometry and pH: These reactions require a significant stoichiometric excess of the metal reductant and careful control of the acidic environment. The Bechamp reduction, for instance, uses iron and hydrochloric acid, but the reaction's progress can be highly dependent on the precise conditions.[1]

  • Troubleshooting Steps:

    • Increase Equivalents: Gradually increase the molar equivalents of the metal reductant (e.g., SnCl₂ or Fe powder).

    • Monitor Temperature: These reactions are often exothermic. Initial cooling may be necessary, followed by heating to drive the reaction to completion. Monitor the internal temperature closely.

    • Work-up Procedure: The work-up is critical. After the reaction, the product is often complexed with the metal salts. A proper basification (e.g., with NaOH or NH₄OH) is required to break these complexes and liberate the free amine for extraction. Ensure the aqueous layer is thoroughly extracted.

Part 2: Impurity Profile and Side Product Mitigation

Question 3: My crude product shows several spots on TLC/LC-MS besides my starting material and product. What are these impurities?

Answer: The most common impurities arise from the incomplete reduction of the nitro group and subsequent condensation reactions.[2][3]

  • Hydroxylamine Intermediate (Ar-NHOH): This is the final intermediate before the amine is formed. It is often unstable and may not be isolated, but its presence can be inferred from subsequent products.[5]

  • Azoxy and Azo Compounds (Ar-N(O)=N-Ar and Ar-N=N-Ar): These are yellow-to-orange colored impurities formed from the condensation of the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][3] Their formation is favored under neutral or slightly basic conditions and with less active catalysts.

  • Mitigation Strategies:

    • Increase Hydrogen Pressure: Higher H₂ pressure generally favors the direct reduction pathway to the amine over the competing condensation reactions.

    • Optimize Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) are often more effective than palladium at reducing these dimeric intermediates back to the desired amine.

    • Acidic Additives: Adding a small amount of acid (e.g., acetic acid) can sometimes suppress the formation of condensation byproducts, although this must be tested carefully to avoid other side reactions.

Impurity ClassCommon StructureTypical AppearanceMitigation Strategy
HydroxylamineAr-NHOHColorless, often unstableEnsure complete reduction; monitor reaction closely
Azoxy CompoundAr-N(O)=N-ArPale Yellow/OrangeIncrease H₂ pressure; use a more active catalyst (e.g., PtO₂)
Azo CompoundAr-N=N-ArOrange/RedIncrease H₂ pressure; ensure sufficient catalyst loading
Hydrazo CompoundAr-NH-NH-ArColorlessTypically reduced to amine under reaction conditions

Question 4: I've noticed an impurity that appears to be an N-oxide or a phthalimide derivative. How could this have formed?

Answer: The formation of oxidized species typically occurs during the work-up or purification stages, not during the reduction itself. The isoindoline nitrogen and the newly formed aromatic amine are susceptible to air oxidation.

  • Troubleshooting & Prevention:

    • Inert Work-up: Conduct the reaction work-up (filtration, extraction, solvent removal) under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.

    • Storage: Store the final product under an inert atmosphere, protected from light, to prevent long-term degradation.

Part 3: Purification Challenges

Question 5: My product streaks severely on standard silica gel columns, making purification impossible. How can I resolve this?

Answer: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, leading to poor peak shape and low recovery.[6]

  • Solution 1: Basic Modifier in Eluent:

    • Methodology: Add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mixture). The added base will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.

  • Solution 2: Use Amine-Functionalized Silica:

    • Methodology: Pre-treated, amine-functionalized silica is commercially available for flash chromatography.[6] This stationary phase has a deactivated, slightly basic surface that is ideal for purifying basic compounds without the need for mobile phase modifiers.

  • Solution 3: Salt Formation and Purification:

    • Methodology: Convert the crude amine into a salt (e.g., the hydrochloride or acetate salt). The salt will have very different solubility and chromatographic properties and can sometimes be purified by recrystallization. Afterward, the purified salt can be neutralized with a base and extracted to recover the pure free amine.

graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Product Streaks on TLC?"]; Decision [shape=diamond, label="Yes", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Option1 [label="Option 1:\nAdd 1% Et3N or NH4OH\nto Eluent"]; Option2 [label="Option 2:\nUse Amine-Functionalized\nSilica Cartridge"]; Option3 [label="Option 3:\nForm Salt (e.g., HCl),\nRecrystallize, then Neutralize"]; End [label="Pure 2-Methylisoindolin-4-amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Decision; Decision -> Option1 [label="Try First"]; Decision -> Option2 [label="Alternative"]; Decision -> Option3 [label="If Options 1/2 Fail"]; Option1 -> End; Option2 -> End; Option3 -> End;

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Decision workflow for troubleshooting the purification of basic amines.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

Safety Note: Handle hydrogenation catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Pd/C can be flammable when dry and Raney-Ni is pyrophoric.

  • Vessel Preparation: To a suitable high-pressure reactor, add 2-methyl-4-nitroisoindoline (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst Addition: Under a gentle stream of nitrogen, add 5-10 mol% of 10% Pd/C (or another suitable catalyst).

  • System Purge: Seal the reactor. Evacuate the atmosphere and backfill with nitrogen (repeat 3 times). Then, evacuate the nitrogen and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be slightly exothermic. Maintain the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake or by periodically sampling (carefully depressurizing and purging the system) for TLC or LC-MS analysis.

  • Work-up: Once complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in air. Quench the filter cake with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-Methylisoindolin-4-amine.

Protocol 2: Troubleshooting TLC with a Basic Modifier
  • Prepare Eluent: Prepare your standard TLC eluent (e.g., 50% Ethyl Acetate in Hexane).

  • Prepare Modified Eluent: In a separate vial, prepare the same eluent but add ~1% triethylamine (Et₃N).

  • Spot TLC Plate: On a silica gel TLC plate, spot your crude material in two separate lanes.

  • Develop Plates: Develop one plate in the standard eluent and the other in the modified eluent.

  • Compare: Visualize the plates under UV light and/or with a stain. The lane developed with the Et₃N-modified eluent should show a well-defined, non-streaking spot for your amine product, allowing for accurate Rf determination and assessment of purity.

References

  • Jagodziński, T. S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2567–2572. [Link]

  • Jagodziński, T. S., et al. (2021).
  • Jackson, S. D., & McMorn, P. (2005). The hydrogenation of nitrobenzene to aniline: A new mechanism. Chemical Communications, (2), 245-246. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage Poster. [Link]

  • Haber, F. (1898). Über die Reduktion der Nitrogruppe. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(21), 506-514. (Historical reference for the mechanism, accessible via chemistry archives).
  • Targerley, et al. (2012). A "green" solvent system for the purification of amines. (This reference is mentioned in the Biotage poster and represents a general principle).
  • ICH Guideline Q3C (R4) on Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

Sources

Technical Support Center: Improving the Purity of Synthesized 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Methylisoindolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis and provide detailed, field-proven protocols to enhance the purity of your final product.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 2-Methylisoindolin-4-amine.

Q1: My final product of 2-Methylisoindolin-4-amine is a brownish oil, but I expected a solid. What could be the issue?

A1: The observation of a brownish oil instead of a solid product often indicates the presence of impurities. Several factors could contribute to this:

  • Incomplete Reaction: The starting materials may not have fully reacted, leaving unreacted intermediates in your product.

  • Side Reactions: Undesired side reactions can produce colored byproducts that contaminate the final product. For instance, oxidation of the amine functionality can lead to colored impurities. Amines are susceptible to oxidation, especially when exposed to air and light over extended periods.[1]

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or work-up can result in an oily product.[2][3]

  • Thermal Degradation: If the reaction or purification involves high temperatures, thermal degradation of the product or impurities can occur, leading to discoloration.[4]

Troubleshooting Steps:

  • Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of starting materials.

  • Optimize Reaction Conditions: Consider lowering the reaction temperature or using an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions and oxidation.

  • Thorough Solvent Removal: Ensure complete removal of solvents under reduced pressure. If high-boiling solvents like DMF or DMSO were used, techniques like azeotropic distillation with a lower-boiling solvent or lyophilization might be necessary.

  • Purification: Proceed with a robust purification method as detailed in the protocols below.

Q2: I'm observing multiple spots on my TLC plate after the synthesis of 2-Methylisoindolin-4-amine. How can I identify the impurities?

A2: The presence of multiple spots on a TLC plate confirms a mixture of compounds. Identifying these impurities is crucial for selecting the appropriate purification strategy.

Potential Impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Over-alkylation Products: If the synthesis involves N-alkylation, there is a possibility of forming tertiary amines or even quaternary ammonium salts.[5]

  • Byproducts from Reductive Amination: If a reductive amination route is used, common impurities can include imines, benzyl ethers, and products from side reactions of the reducing agent.[6]

  • Ring-Opened or Rearranged Products: Depending on the synthetic route and reaction conditions, structural isomers or degradation products may form.

Identification Strategy:

  • Co-spotting on TLC: Spot your crude product alongside the starting materials on the same TLC plate to see if any spots match.

  • Spectroscopic Analysis: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to separate the components and obtain their mass-to-charge ratios. This can provide molecular weights of the impurities.

  • NMR Spectroscopy: 1H and 13C NMR of the crude product can reveal the presence of unexpected signals corresponding to impurities.

Q3: My column chromatography purification of 2-Methylisoindolin-4-amine is resulting in significant streaking and poor separation. What can I do to improve this?

A3: Streaking of amines on silica gel columns is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[7] This interaction leads to poor peak shape and inefficient separation.

Solutions to Improve Separation:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

    • Triethylamine (Et3N): Typically 0.1-1% (v/v) is added to the mobile phase.[8]

    • Ammonia in Methanol: A solution of 2M ammonia in methanol can be used as a polar component of the mobile phase.[9]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[8]

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which masks the acidic silanol groups and improves the chromatography of basic compounds.[7][8]

    • Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or TEA) can be effective.[8][10]

II. Detailed Purification Protocols

Here are step-by-step methodologies for the most common and effective purification techniques for 2-Methylisoindolin-4-amine.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic 2-Methylisoindolin-4-amine from neutral and acidic impurities.[11][12][13]

Principle: The basic amine is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase. The amine is then regenerated by adding a base and extracted back into an organic solvent.

Workflow Diagram:

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_impurities Organic Layer: Neutral & Acidic Impurities sep_funnel1->organic_impurities Separate aq_amine_salt Aqueous Layer: Protonated Amine Salt sep_funnel1->aq_amine_salt Separate aq_acid Aqueous Acid (e.g., 1M HCl) aq_acid->sep_funnel1 sep_funnel2 Separatory Funnel aq_amine_salt->sep_funnel2 pure_amine_org Organic Layer: Purified Amine sep_funnel2->pure_amine_org Extract with Organic Solvent aq_waste Aqueous Layer: Waste sep_funnel2->aq_waste Separate aq_base Aqueous Base (e.g., 2M NaOH) aq_base->sep_funnel2 final_product Evaporate Solvent --> Pure Product pure_amine_org->final_product

Caption: Workflow for Acid-Base Extraction of 2-Methylisoindolin-4-amine.

Step-by-Step Procedure:

  • Dissolve the Crude Product: Dissolve the crude 2-Methylisoindolin-4-amine in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate the Layers: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is greater than 10 (check with pH paper). The free amine will precipitate or form an oil.

  • Back-Extraction: Add a fresh portion of organic solvent (DCM or ethyl acetate) to the basified aqueous layer and shake to extract the free amine.

  • Combine and Dry: Separate the organic layer. Repeat the back-extraction of the aqueous layer twice more with fresh organic solvent. Combine all organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolate the Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified 2-Methylisoindolin-4-amine.

Protocol 2: Column Chromatography on Amine-Functionalized Silica

This method is ideal for resolving impurities with similar polarities to the product.

Principle: Amine-functionalized silica minimizes the acidic interactions that cause streaking with standard silica gel, allowing for better separation of basic compounds.[7]

Workflow Diagram:

ColumnChromatography start Dissolve Crude Product in Minimum Solvent load Load onto Amine-Functionalized Silica Column start->load elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure 2-Methylisoindolin-4-amine evaporate->product

Caption: Workflow for Column Chromatography on Amine-Functionalized Silica.

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with amine-functionalized silica gel as a slurry in the initial mobile phase.

  • Select the Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute and Collect Fractions: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions in test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Table: Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemModifierSuitability
Silica Gel Hexane/Ethyl Acetate0.1-1% TriethylamineGood for general purification, modifier is crucial.
Silica Gel Dichloromethane/Methanol1% of 2M NH3 in MeOHEffective for more polar amines.
Alumina (Neutral) Hexane/Ethyl AcetateNoneGood alternative to silica, less acidic.
Amine-Functionalized Silica Hexane/Ethyl AcetateNoneExcellent for high-purity applications, prevents streaking.[7]
C18 (Reversed-Phase) Water/Acetonitrile0.1% TFA or 0.1% TEASuitable for polar amines and for analytical HPLC.[10]
Protocol 3: Recrystallization

If the purified product is a solid, recrystallization is an excellent final step to achieve high purity.[14]

Principle: The impure solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which 2-Methylisoindolin-4-amine is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexane, and toluene.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

III. Purity Assessment

After purification, it is essential to assess the purity of 2-Methylisoindolin-4-amine.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is typically used.[16] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

IV. Storage and Stability

Amines can be sensitive to air and light, leading to degradation over time.[1]

  • Storage: Store the purified 2-Methylisoindolin-4-amine in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon).

  • Temperature: For long-term storage, keep the compound at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.[17][18]

V. References

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Reddit user discussion. (2024). Amine workup. r/Chempros. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 72(23), 9051–9053. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Reddit user discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • Engineering Ideas Clinic. Acid and Base Extraction. Confluence. [Link]

  • Bourne, R. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1784-1791. [Link]

  • Google Patents. Preparation of N-amino compounds.

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • O'Brien, A. G., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 24(1), 133–137. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit user discussion. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4), 385-391. [Link]

  • Uddin, M. J., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Chen, K., et al. (2020). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 7(15), 2024-2029. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Cera, G., et al. (2014). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 10, 2344–2351. [Link]

  • D'Angelo, A. J., et al. (2021). Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts. ChemCatChem, 13(16), 3681–3685. [Link]

  • Wójtowicz, M., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 169-183. [Link]

  • Adejare, A., & Williams, L. K. (2013). Analytical methods for the evaluation of melamine contamination. Journal of Pharmaceutical Sciences, 102(11), 3875-3884. [Link]

  • Google Patents. Preparation method of 2-methylindoline.

  • Soderberg, T. (2024). Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2571. [Link]

  • LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic volatile impurities in pharmaceuticals. Acta Poloniae Pharmaceutica, 67(1), 3-12.

  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993–16003. [Link]

  • Ministry of Health, Labour and Welfare. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin, 72(1), 1-8. [Link]

  • Finkelstein, N., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1134–1140.

  • Google Patents. Process for the purification of amines.

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. Process for isolation of an organic amine.

  • Google Patents. Preparation method of 2-methyl-4-isothiazolin-3-one.

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  • PubChem. 2-Methylpyrimidin-4-amine. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methylisoindolin-4-amine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges through a series of troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions during process development.

Section 1: The Synthetic Pathway: From Precursor to Product

The synthesis of 2-Methylisoindolin-4-amine typically involves a multi-step sequence. While several routes exist, a common and industrially relevant approach begins with a substituted phthalimide precursor, followed by reduction steps. Understanding the nuances of this pathway is the first step in a successful scale-up.

Q1: What is a representative and scalable synthetic route for 2-Methylisoindolin-4-amine?

A common strategy involves the N-methylation of a commercially available nitro-substituted phthalimide, followed by a crucial two-part reduction. This approach is often favored for its use of readily available starting materials and its avoidance of more hazardous reagents.

The general workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Reduction Cascade cluster_2 Phase 3: Purification A 4-Nitrophthalimide B N-Methylation (e.g., MeI, K2CO3) A->B C 2-Methyl-4-nitrophthalimide B->C D Catalytic Hydrogenation (Nitro Reduction, e.g., H2, Pd/C) C->D E 4-Amino-2-methylphthalimide D->E F Imide Reduction (e.g., BH3-THF or High P/T Hydrogenation) E->F G 2-Methylisoindolin-4-amine (Crude Product) F->G H Workup & Isolation (e.g., Extraction, Filtration) G->H I Final Purification (e.g., Crystallization, Distillation) H->I J Final Product (API/Intermediate) I->J

Caption: A representative synthetic workflow for 2-Methylisoindolin-4-amine.

Q2: What are the critical control points in the reduction steps?

The reduction sequence is the most challenging part of this synthesis to scale up.

  • Nitro Group Reduction: The catalytic hydrogenation of the aromatic nitro group is highly exothermic. The key challenge at scale is managing this exotherm due to the decreased surface-area-to-volume ratio in larger reactors.[1] Uncontrolled temperature spikes can lead to side reactions, impurity formation, and significant safety hazards.

  • Imide Reduction: The subsequent reduction of the phthalimide ring to the isoindoline is typically accomplished with a strong reducing agent like a borane complex or under more forcing catalytic hydrogenation conditions. The choice of reagent here is critical. Borane reagents can be difficult to handle at scale, while high-pressure hydrogenation requires specialized equipment.

Section 2: Troubleshooting Scale-Up & Process Optimization

Transitioning a synthesis from a 1 L flask to a 1000 L reactor introduces new variables that can drastically affect yield, purity, and safety.

Q3: My yield has dropped significantly from 85% at lab scale to 50% in the pilot plant. What are the most likely causes?

This is a classic scale-up problem, often attributable to a combination of physical and chemical factors. Let's break down the common culprits.

ParameterLaboratory Scale (e.g., 1 L)Pilot/Plant Scale (e.g., 1000 L)Impact on Synthesis
Surface Area to Volume Ratio HighLowPoor Heat Transfer: Exothermic reactions (like nitro reduction) can develop hot spots, leading to thermal degradation of product and increased side reactions.[1]
Mixing Efficiency High (magnetic stir bar, efficient overhead)Lower/Variable (impeller design is critical)Localized Concentrations: Inefficient mixing can lead to "hot spots" of high reagent concentration, promoting side reactions like polymerization or decomposition.[1]
Reagent Addition Time Short (minutes)Long (hours)Increased Reaction Time: The product and intermediates are exposed to reaction conditions for longer, increasing the chance of degradation.[1]
Water Removal (if applicable) Efficient (simple condenser, Dean-Stark)Less EfficientIn condensation or equilibrium reactions, inefficient water removal can stall the reaction, leading to low conversion.[2]

The following decision tree can help diagnose the source of yield loss during the critical reduction steps:

G start Low Yield Observed After Scale-Up check_conversion In-Process Control (IPC) Shows Low Conversion of Starting Material? start->check_conversion check_impurities IPC Shows High Levels of Impurities/Side Products? check_conversion->check_impurities No cause_mixing Cause: Inefficient Mixing or Poor Heat Transfer check_conversion->cause_mixing Yes cause_catalyst Cause: Catalyst Deactivation or Insufficient Loading check_conversion->cause_catalyst Yes cause_exotherm Cause: Uncontrolled Exotherm Leading to Degradation check_impurities->cause_exotherm Yes cause_oxidation Cause: Air (Oxygen) Leak Leading to Oxidative Side Products check_impurities->cause_oxidation Yes solution_mixing Solution: - Increase agitation speed. - Validate impeller design. - Slow reagent addition rate. - Improve reactor cooling. cause_mixing->solution_mixing solution_catalyst Solution: - Test for catalyst poisons. - Increase catalyst loading. - Ensure robust inert atmosphere. cause_catalyst->solution_catalyst solution_exotherm Solution: - Dilute reaction mixture. - Decrease addition rate. - Lower starting temperature. - Use a semi-batch process. cause_exotherm->solution_exotherm solution_oxidation Solution: - Pressure test reactor. - Improve inert gas blanket (N2/Ar). - Degas solvents before use. cause_oxidation->solution_oxidation

Caption: Troubleshooting decision tree for diagnosing low yield upon scale-up.

Q4: How do I handle the catalytic hydrogenation of the nitro group safely and efficiently at scale?

This is a critical operation with specific hazards.

  • Hydrogen Safety: Hydrogen forms explosive mixtures with air. Ensure the reactor is pressure-tested and purged thoroughly with an inert gas (like nitrogen) before and after the reaction. Use intrinsically safe equipment to prevent ignition sources.

  • Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled wet. The catalyst should be filtered under a nitrogen blanket.

  • Thermal Runaway: As mentioned, the reaction is highly exothermic. At scale, this requires controlled hydrogen introduction and efficient reactor cooling. A common strategy is to add hydrogen at a rate that maintains a target internal temperature, rather than applying a static high pressure.

  • Catalyst Filtration: Removing the fine Pd/C catalyst at scale can be challenging. "Rag layers" or emulsions can form during workup.[1] Using a filter aid like Celite is standard practice. The filtration setup should be enclosed to prevent operator exposure and maintain an inert atmosphere.

Section 3: Impurity Profile & Purification

At scale, chromatographic purification is often economically unfeasible. Therefore, developing a robust purification strategy based on crystallization or distillation is paramount.

Q5: What are the common impurities, and how can they be removed without chromatography?

The impurity profile will depend on the specific route, but common species include:

  • Unreacted Starting Material (2-Methyl-4-nitrophthalimide): Can be removed by adjusting the pH during aqueous workup.

  • Partially Reduced Intermediates (e.g., hydroxylamine or azo compounds): Often colored impurities. These can sometimes be removed by a charcoal treatment or by ensuring the reduction goes to completion.

  • Over-reduced Byproducts: If the aromatic ring is hydrogenated, this can form alicyclic amine impurities that are difficult to remove. This is controlled by optimizing reaction temperature, pressure, and time.

  • Residual Metals (e.g., Palladium): Must be removed to meet regulatory requirements (typically <10 ppm for APIs). This is achieved by efficient catalyst filtration and sometimes requires treatment with a metal scavenger.

Purification Strategy:

The most effective non-chromatographic method for purifying amines is often through salt formation and crystallization .[3]

  • Dissolve Crude Product: Dissolve the crude amine base in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Add a solution of a suitable acid (e.g., HCl in isopropanol, or methanesulfonic acid) to precipitate the amine salt.[3]

  • Crystallization: The salt will often have much better crystallinity and a different solubility profile than the free base and impurities, allowing for selective precipitation.

  • Isolation: Filter the salt and wash with a cold solvent.

  • Free-Basing (Optional): If the free base is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaOH, NaHCO₃) to precipitate or extract the purified 2-Methylisoindolin-4-amine.

Section 4: Safety & Handling

Q6: What are the primary safety concerns for this synthesis?

Beyond the specific hazards of hydrogenation, several other risks must be managed.

  • Corrosive Reagents: Acids and bases used in the synthesis and workup require appropriate personal protective equipment (PPE) and handling procedures.

  • Amine Toxicity: The final product and related intermediates are organic amines, which can be toxic and skin/eye irritants.[4][5] Ensure adequate ventilation and use proper PPE.

  • Solvent Hazards: Handle all organic solvents in well-ventilated areas and away from ignition sources.

  • Waste Disposal: Aqueous waste streams may contain residual metals and organic compounds and must be treated according to environmental regulations.[5]

Experimental Protocol: Scalable Reduction & Workup

This protocol provides a generalized procedure for the reduction of 2-Methyl-4-nitrophthalimide to 2-Methylisoindolin-4-amine, highlighting scale-up considerations. Note: This is an illustrative procedure and must be adapted and optimized for your specific equipment and safety protocols.

Materials:

  • 2-Methyl-4-nitrophthalimide (1.0 eq)

  • 5% Palladium on Carbon (50% wet, ~1-5 mol%)

  • Methanol or Ethanol (10-20 volumes)

  • Hydrogen Gas

  • Borane-THF complex (1 M solution, ~2-3 eq)

  • Hydrochloric Acid (for quench and salt formation)

  • Sodium Hydroxide (for neutralization)

  • Filter Aid (e.g., Celite®)

Procedure:

  • Reactor Inerting (Scale-Up Consideration): Charge the hydrogenation reactor with 2-Methyl-4-nitrophthalimide and the solvent (Methanol). Seal the reactor. Purge the vessel 3-5 times with nitrogen to remove all oxygen.

  • Catalyst Charging (Scale-Up Consideration): Under a positive nitrogen pressure, charge the 5% Pd/C catalyst as a slurry in the reaction solvent. Never add dry catalyst to a dry vessel.

  • Nitro Reduction (Step 1): Pressurize the reactor with hydrogen (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 40-50 °C). The reaction is exothermic; control the hydrogen feed rate to maintain the temperature. Monitor hydrogen uptake to determine reaction completion.

  • Catalyst Filtration (Scale-Up Consideration): Cool the reactor to room temperature and vent the hydrogen, replacing it with nitrogen. Filter the reaction mixture through a pre-wetted pad of filter aid under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the catalyst cake with additional solvent.

  • Imide Reduction (Step 2): Transfer the filtrate to a second inerted reactor. Cool the solution to 0-5 °C.

  • Controlled Addition (Scale-Up Consideration): Add the Borane-THF solution dropwise via an addition funnel or pump, ensuring the internal temperature does not exceed 10 °C. This addition can take several hours at scale to manage the exotherm.

  • Reaction & Quench: Stir the reaction until IPC shows completion. Slowly and carefully quench the reaction by adding methanol, followed by aqueous HCl, to destroy excess borane. Caution: Hydrogen gas is evolved during the quench.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the solvent. Adjust the pH with aqueous NaOH to precipitate the crude free base. Extract the product into a suitable organic solvent (e.g., toluene, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Methylisoindolin-4-amine, which can then be purified by crystallization as described in Q5.

References

  • BenchChem. (n.d.). Common challenges in the scale-up of isoindole production.
  • ResearchGate. (n.d.). Synthesis of aminoisoindoline 2.
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overcoming poor cell permeability of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Group

Welcome to the technical support center for 2-Methylisoindolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of this compound. We will explore the underlying reasons for its likely poor cell permeability and provide a comprehensive set of troubleshooting strategies, FAQs, and detailed experimental protocols to help you overcome this critical hurdle in your research.

Section 1: Understanding the Challenge: Physicochemical Profile of 2-Methylisoindolin-4-amine

Before troubleshooting, it is crucial to understand the inherent properties of the molecule that may be limiting its ability to cross the lipid bilayer of a cell membrane. Passive diffusion, the primary route for many small molecules, is governed by factors like size, charge, and polarity.[1][2]

  • Polarity and Charge: The amine group (pKa typically ~9-10) will be predominantly protonated and positively charged at physiological pH (~7.4). Charged molecules cannot easily pass through the hydrophobic interior of the cell membrane.[3][4]

  • Polar Surface Area (TPSA): The TPSA is a key predictor of passive permeability. The amine group significantly contributes to the TPSA. For comparison, 4-Methylisoindoline has a TPSA of 12 Ų[5], while the non-amine analog 2-Methylisoindoline has a TPSA of only 3.2 Ų[6]. The addition of the amine at position 4 likely results in a TPSA that, combined with its charge, hinders passive transport.

  • Lipinski's Rule of 5: This rule provides general guidelines for oral bioavailability, which correlates with membrane permeability.[2] 2-Methylisoindolin-4-amine likely violates the spirit, if not the letter, of these rules due to its charge and polarity, which are the underlying principles.

This analysis points to the charged, polar amine group as the primary obstacle to efficient cell entry. The following sections provide strategies to diagnose this issue and implement effective solutions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address common questions and issues encountered in the lab.

Q1: My whole-cell assay with 2-Methylisoindolin-4-amine shows low or no activity, but it's potent in a cell-free (e.g., enzymatic) assay. Is this a permeability issue?

A: This is a classic indicator of poor cell permeability. If the compound is active against its purified target but inactive in a cellular context, the most likely reason is that it is not reaching its intracellular target at a sufficient concentration. The troubleshooting workflow below is designed to confirm this hypothesis and guide you toward a solution.

Q2: What are the first experimental steps to confirm poor cell permeability?

A: You need to quantitatively measure the compound's ability to cross a membrane. We recommend a tiered approach starting with a simple, high-throughput assay and moving to more complex, biologically relevant models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a cost-effective first step to assess passive diffusion.[7][8] It measures transport across an artificial lipid membrane. If permeability is low in PAMPA, it's highly likely to be low in cells.

  • Cell-Based Permeability Assays (Caco-2 or MDCK): If PAMPA results are ambiguous or if you suspect active transport might be involved, use a cell-based model.[9][10]

    • Caco-2 cells are a human colon adenocarcinoma line that differentiates into a polarized monolayer resembling the intestinal epithelium, expressing various transporters.[11][]

    • MDCK (Madin-Darby Canine Kidney) cells form a tight monolayer more quickly than Caco-2 cells and are an excellent model for general permeability and for studying the blood-brain barrier.[13][14] Transfected MDCK-MDR1 cells are specifically used to identify substrates of the P-glycoprotein (P-gp) efflux pump.[15][16]

A low apparent permeability coefficient (Papp) in these assays will confirm your hypothesis.

Q3: My compound's permeability is confirmed to be low. What are my options to improve it?

A: There are three primary strategies, each with its own set of advantages and disadvantages. The best choice depends on your experimental goals, resources, and whether the compound's structure can be modified.

StrategyPrincipleProsCons
Prodrug Approach Temporarily mask the polar amine group with a lipophilic moiety. The moiety is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[17][18]Covalent modification; potentially improves multiple ADME properties; well-established strategy.[4]Requires chemical synthesis; cleavage efficiency can vary; linker may have its own liabilities.
Formulation Strategies Encapsulate the compound in a carrier system like lipid-based formulations or nanoparticles to facilitate cell entry.[19][20]No chemical modification of the parent compound needed; can protect the drug from degradation.[21][22]Complex formulation development; potential for carrier-associated toxicity; may not be suitable for all research applications.
Co-administration with Delivery Vehicles Covalently or non-covalently link the compound to a molecule that actively transports it into the cell, such as a Cell-Penetrating Peptide (CPP).[23][24]Highly efficient delivery for a wide range of cargo; can target specific organelles.[25][26]Requires synthesis of the conjugate; CPPs can have off-target effects; delivery mechanism can be complex.[27]

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the assays and strategies discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive transcellular permeability.[7][28]

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lecithin/dodecane solution (or commercially available lipid mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compound, high permeability control (e.g., propranolol), low permeability control (e.g., atenolol)

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of your test compound and controls in DMSO.

    • Prepare the final dosing solution by diluting the stock solution into PBS to a final concentration of 100-200 µM (the final DMSO concentration should be <1%).

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Coat Donor Plate: Carefully add 5 µL of the lipid/dodecane solution to the membrane of each well in the Donor plate. Be careful not to puncture the membrane.

  • Assemble the PAMPA Sandwich:

    • Add 300 µL of acceptor buffer to each well of the Acceptor plate.

    • Add 200 µL of the dosing solution (test compound or control) to each well of the coated Donor plate.

    • Carefully place the Donor plate onto the Acceptor plate to form the "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed, humidified chamber to prevent evaporation.[29]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Papp): Use the provided equation to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses permeability across a biological monolayer and can identify active efflux.[][30]

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Lucifer yellow (for monolayer integrity check)

  • Test compound and controls (e.g., propranolol for high permeability, atenolol for low permeability, and verapamil as a P-gp inhibitor[30])

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >250 Ω·cm².[30]

    • Alternatively, perform a Lucifer yellow rejection assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. Papp for Lucifer yellow should be <10 nm/s.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer twice with pre-warmed transport buffer.

    • Add 0.5 mL of transport buffer containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, take samples from both chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the same steps as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.

  • Data Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the Papp for both A -> B and B -> A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.[30]

Section 4: Data Interpretation & Strategic Decision Making

The data from your permeability assays will guide your next steps. The following diagram outlines a decision-making workflow to select the most appropriate permeability enhancement strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation Start Suspected Poor Permeability (e.g., low whole-cell activity) PAMPA Perform PAMPA Assay Start->PAMPA CellAssay Perform Caco-2 / MDCK Assay PAMPA->CellAssay Low or Equivocal Permeability Decision Permeability Confirmed Low. Can structure be modified? CellAssay->Decision Prodrug Strategy 1: Prodrug Synthesis Decision->Prodrug Yes Formulation Strategy 2: Formulation (Nanoparticles, Lipids) Decision->Formulation No Validate Re-run Caco-2 / MDCK Assay on modified compound/formulation Prodrug->Validate CPP Strategy 3: Conjugation to CPP Formulation->CPP Or Formulation->Validate CPP->Validate Result Permeability Improved? Proceed with whole-cell assays. Validate->Result

Caption: Decision workflow for addressing poor cell permeability.

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  • ResearchGate. (n.d.). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. ResearchGate.
  • Taylor & Francis Online. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 19(12), 1547-1563.
  • PubChem. (n.d.). 2-Methylisoindoline. PubChem.
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Technical Support Center: Mitigating Cytotoxicity of Novel Small Molecules in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini Senior Application Scientist Last Updated: January 13, 2026

Introduction: A Note on 2-Methylisoindolin-4-amine and the Scope of This Guide

Researchers investigating novel compounds may encounter challenges with cytotoxicity, which can confound experimental results and hinder progress. While this guide is framed around addressing potential cytotoxicity issues with compounds like 2-Methylisoindolin-4-amine (CAS No. 122993-59-3)[1], it is important to note that publicly available data on the specific cytotoxic profile of this molecule is limited. However, studies on related isoindoline derivatives show a range of biological activities, including potential anticancer and cytotoxic effects, often dependent on their specific functional groups and the cell lines tested.[2][3][4][5]

Therefore, this technical support center adopts a broad, principle-based approach. The strategies, troubleshooting guides, and FAQs provided here are universally applicable for researchers working with any novel small molecule that exhibits unexpected or undesirable cytotoxicity in cell-based assays. Our goal is to provide a robust framework for identifying the root cause of the observed toxicity and implementing effective mitigation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when an investigational compound shows signs of cytotoxicity.

Q1: My compound is showing high cytotoxicity at concentrations where I expect to see a specific biological effect. What are the first things I should check?

A1: High cytotoxicity can mask the true biological activity of a compound. Before exploring complex biological mechanisms, it's crucial to rule out common experimental artifacts. The first three areas to investigate are:

  • Compound Solubility and Precipitation: Poorly soluble compounds can precipitate in aqueous culture media. This "crashing out" is a primary cause of false-positive cytotoxicity.[6][7] Precipitates can be directly toxic to cells by causing physical stress or can interfere with the assay readout (e.g., by scattering light in absorbance-based assays).

  • Solvent Concentration: The final concentration of the vehicle solvent, most commonly Dimethyl Sulfoxide (DMSO), must be kept at a non-toxic level. For most cell lines, the final DMSO concentration should ideally be below 0.1% and almost always below 0.5% to avoid solvent-induced toxicity.[6][8]

  • Assay Controls and Health of Cells: Ensure your controls are behaving as expected.[9] This includes a vehicle-only control (e.g., DMSO), an untreated control, and a positive control for cytotoxicity (e.g., a known toxin or lysis buffer).[10][11] The health and passage number of your cells are also critical; unhealthy or high-passage cells can be overly sensitive to any perturbation.[9]

Q2: How can I determine if my compound is precipitating in the cell culture medium?

A2: Visual inspection is the first step. Prepare a dilution of your compound in pre-warmed (37°C) cell culture medium at the highest concentration used in your experiment. Let it sit in the incubator for 15-30 minutes. Then, inspect the solution visually against a light source for any cloudiness, turbidity, or visible particles. For a more quantitative assessment, you can perform a kinetic solubility assay using nephelometry, which measures light scattering caused by insoluble particles over time.[12]

Q3: Can the type of cytotoxicity assay I'm using give misleading results?

A3: Absolutely. Different assays measure different cellular endpoints, and each is susceptible to specific artifacts.[13]

  • Metabolic Assays (e.g., MTT, Resazurin/alamarBlue): These are the most common but can be misleading.[13][14] A compound can inhibit mitochondrial reductases without killing the cell, leading to a false-positive cytotoxic reading. Conversely, some compounds can directly reduce the assay reagents, causing a false-negative result.[13]

  • Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): These assays are more direct measures of cell death as they quantify the leakage of cellular components from damaged membranes.[14][15] They are generally less prone to compound interference than metabolic assays but can be affected by factors like the stability of the released enzyme (LDH) in the culture medium.[13][16]

It is a best practice to confirm cytotoxic effects using at least two assays that measure different endpoints (an orthogonal approach).[16][17]

Q4: Can serum in the culture medium affect the observed cytotoxicity of my compound?

A4: Yes, significantly. Serum proteins, particularly albumin, can bind to small molecules, effectively reducing the free concentration of the compound available to interact with the cells.[6][8] This can mask the compound's true potency. If you observe high cytotoxicity, one troubleshooting step is to test a range of serum concentrations. If the cytotoxicity decreases as serum concentration increases, it strongly suggests protein binding is a factor. This interaction can also affect the solubility of your compound.[8]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured approaches to diagnose and solve cytotoxicity issues.

Guide 1: Differentiating Cytotoxicity from Poor Solubility

If you suspect compound precipitation is the source of your problems, follow this workflow.

G start High Cytotoxicity Observed solubility_check Q: Is compound precipitation suspected? (Visual inspection, nephelometry) start->solubility_check reduce_conc 1. Lower Final Concentration Test a wider, lower dose-response range. solubility_check->reduce_conc Yes orthogonal_assay Proceed to Orthogonal Assay Validation (See Guide 2) solubility_check->orthogonal_assay No serial_dilution 2. Modify Dilution Method Perform serial dilutions in pre-warmed media. Add dropwise while vortexing. reduce_conc->serial_dilution change_solvent 3. Optimize Stock Solution Decrease stock concentration to keep final DMSO <0.1%. serial_dilution->change_solvent use_carrier 4. Consider Formulation Use solubilizing agents like cyclodextrin (if compatible with assay). change_solvent->use_carrier retest Re-run Cytotoxicity Assay use_carrier->retest

Caption: Workflow for diagnosing and resolving compound precipitation.

Guide 2: Validating Cytotoxicity with Orthogonal Assays

If solubility is not the issue, the next step is to confirm that the observed effect is genuine cell death and not an artifact of your primary assay.

G cluster_0 Observed 'Cytotoxicity' Signal cluster_1 Validation Strategy Interference Assay Interference (False Positive) - Compound absorbs at readout wavelength - Compound quenches fluorescence - Compound inhibits metabolic enzymes (e.g., reductase) - Compound precipitates and scatters light Validation Orthogonal Assays - Measure membrane integrity (LDH, PI) - Measure apoptosis (Annexin V, Caspase-Glo) - Cell counting / High-content imaging Interference->Validation Differentiate using Cytotoxicity True Cytotoxicity - Apoptosis (caspase activation) - Necrosis (membrane rupture) - Organelle dysfunction (mitochondria, lysosome) - Genotoxicity (DNA damage) Cytotoxicity->Validation Confirm using

Caption: Differentiating assay artifacts from genuine cytotoxic mechanisms.

This protocol provides a method to measure plasma membrane damage, which is a more direct indicator of cytotoxicity than metabolic assays.[10][15]

Objective: To quantify the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Cells seeded in a 96-well, clear-bottom plate.

  • Test compound (2-Methylisoindolin-4-amine or other small molecule).

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and lysis buffer).

  • Vehicle control (e.g., sterile DMSO).

  • Stop solution (if required by the kit).

  • Plate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Cell Seeding: Seed cells at a pre-optimized density and allow them to adhere for 24 hours.[9]

  • Controls Setup: Designate wells for the following controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of vehicle (e.g., 0.1% DMSO).[11]

    • Maximum LDH Release Control: Cells that will be treated with the kit's lysis buffer to cause 100% cell death.[10][11]

    • Medium Background Control: Wells with culture medium but no cells.

  • Compound Treatment: Add serial dilutions of your test compound to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Supernatant Transfer: After incubation, carefully transfer a portion of the cell-free supernatant (typically 50 µL) from each well to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Lysis of Control Wells: Add 10 µL of the 10X Lysis Buffer provided in the kit to the "Maximum LDH Release" wells. Incubate for 45 minutes. Then, transfer the supernatant as in step 5.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add the stop solution if necessary. Measure the absorbance at 490 nm using a plate reader.

  • Calculation:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity)

Part 3: Data Summary & Advanced Considerations
Table 1: Key Parameters for Optimizing Cell-Based Assays

This table summarizes critical variables that can be adjusted to reduce non-specific cytotoxicity and improve the assay window.

ParameterStandard ConditionOptimization StrategyRationale & Reference
Cell Seeding Density 5,000-10,000 cells/wellTest a range (e.g., 2,500 to 20,000 cells/well).Optimal density ensures a robust signal without over-confluence, which can itself cause cell stress and death.[9]
Incubation Time 24 - 72 hoursPerform a time-course experiment (e.g., 6, 12, 24, 48h).Short-term cytotoxicity may indicate acute necrosis, while long-term effects could be apoptotic or anti-proliferative. Shorter times may reduce compound degradation.[10][18]
Serum Concentration 10% FBSTest at 10%, 5%, 2%, and 0% serum.Modulating serum helps identify if protein binding is masking or contributing to the observed effect.[6][19]
Final Solvent Conc. < 0.5% DMSOTitrate DMSO from 1% down to 0.05%.High DMSO concentrations are directly cytotoxic. The goal is to find the highest non-toxic concentration for your specific cell line.[6]
Advanced Strategy: Using p53-Competent Human Cell Lines

Many standard rodent cell lines (e.g., CHO, V79) are p53-deficient.[20] This can make them hypersensitive to cellular stress and more prone to generating false-positive results in genotoxicity and cytotoxicity assays. When possible, consider using p53-competent human cell lines (e.g., TK6, HepG2, or primary cells) as they may provide more biologically relevant results and reduce the rate of misleading positives.[20][21]

References
  • Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells. PubMed Central. Available at: [Link]

  • Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests. PubMed. Available at: [Link]

  • Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? Nature. Available at: [Link]

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Available at: [Link]

  • Optimising Solubility: Selecting the Right Technology for Early Drug Development. Ardena. Available at: [Link]

  • Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. PubMed. Available at: [Link]

  • Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. PubMed Central. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. PubMed Central. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. MDPI. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

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Technical Support Center: Stabilizing 2-Methylisoindolin-4-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylisoindolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound during long-term storage. This guide, presented in a question-and-answer format, addresses common challenges and provides scientifically grounded solutions to preserve the quality of your valuable research materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My once colorless 2-Methylisoindolin-4-amine has developed a yellow or brownish tint. What is causing this discoloration and is the compound still usable?

Answer:

The development of a yellow or brownish color in aromatic amines like 2-Methylisoindolin-4-amine is a common indicator of degradation, typically due to oxidation.[1] While the compound may not be completely degraded, the presence of color suggests the formation of impurities.

Causality: Aromatic amines are susceptible to photo-oxidation, especially in the presence of light and air.[1] The amine functional group can be oxidized to form colored species such as quinoneimines and quinones.[1] Additionally, strongly basic primary and secondary amines can react with atmospheric carbon dioxide to form solid adducts.[1]

Is it still usable? The usability of the discolored compound depends on the tolerance of your specific application to impurities. For highly sensitive assays or in cGMP environments, it is strongly recommended to use a pure, colorless sample. The presence of colored impurities indicates that the purity of the material is compromised. It is advisable to re-purify the material, for instance by re-distillation with a drying agent like calcium hydride, before use.[1]

Troubleshooting Discoloration:

  • Assess Purity: Use analytical techniques such as HPLC or GC/MS to quantify the level of impurities. This will provide a definitive answer on the compound's suitability for your experiment.

  • Purification: If the discoloration is minor, consider purification methods like recrystallization or column chromatography to remove the colored byproducts.

  • Preventative Measures: To prevent future discoloration, implement the storage protocols detailed in the following sections.

FAQ 2: What are the ideal temperature and atmospheric conditions for the long-term storage of 2-Methylisoindolin-4-amine?

Answer:

For optimal long-term stability of 2-Methylisoindolin-4-amine, it is crucial to control both temperature and the immediate atmosphere surrounding the compound.

Temperature: Studies on aromatic amines have shown that low temperatures are critical for maintaining their stability over extended periods.[2]

  • Long-Term Storage (> 6 months): For long-term storage, a temperature of -20°C to -70°C is recommended.[2] Research on various aromatic amines demonstrated stability for up to 14 months when stored at -70°C.[2]

  • Short-Term Storage (< 6 months): For short-term storage, a temperature of 2-8°C is acceptable, provided other protective measures are in place.

Atmosphere: 2-Methylisoindolin-4-amine is susceptible to degradation from atmospheric oxygen and moisture. Therefore, storage under an inert atmosphere is essential.

  • Inert Gas Blanketing: The most effective method is to store the compound under a blanket of dry, inert gas such as nitrogen or argon . This practice displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.

The following diagram illustrates the logical workflow for ensuring optimal storage conditions:

Degradation_Pathways cluster_compound 2-Methylisoindolin-4-amine cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_stabilization Stabilization Methods Compound 2-Methylisoindolin-4-amine (Stable) Oxidation Oxidation (O2, Light) Compound->Oxidation Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis Thermal Thermal Degradation (Heat) Compound->Thermal Colored_Impurities Colored Impurities (e.g., Quinone-like structures) Oxidation->Colored_Impurities Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Polymeric_Byproducts Polymeric Byproducts Thermal->Polymeric_Byproducts Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxidation Inhibits Inert_Atmosphere->Hydrolysis Inhibits Low_Temperature Low Temperature (-20°C to -70°C) Low_Temperature->Thermal Inhibits Antioxidants Antioxidants (e.g., BHT) Antioxidants->Oxidation Inhibits

Caption: Potential degradation pathways and stabilization interventions.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to -70°CMinimizes thermal degradation and slows oxidative processes. [2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Light Exposure Store in amber vials or in the darkPrevents photo-oxidation. [1]
Container Tightly sealed glass vial with a PTFE-lined capEnsures an airtight seal and chemical compatibility.

By adhering to these guidelines, researchers can significantly extend the shelf-life of 2-Methylisoindolin-4-amine, ensuring the integrity and reproducibility of their experimental results.

References

  • Reddit user discussion on amine color. (2023). r/chemistry. Retrieved from [Link]

  • Holland, N. T., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Molecular Sciences. [Link]

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Validation & Comparative

A Comparative Guide to Isoindoline Derivatives: Profiling 2-Methylisoindolin-4-amine Against Its Prominent Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides an in-depth technical comparison of 2-Methylisoindolin-4-amine, a lesser-explored member of this family, with other well-characterized isoindoline derivatives, particularly the extensively studied isoindoline-1,3-diones. By examining their synthesis, biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the versatile isoindoline framework.

The Isoindoline Scaffold: A Privileged Structure in Drug Discovery

The isoindoline core, consisting of a benzene ring fused to a pyrrolidine ring, offers a unique three-dimensional structure that can be readily functionalized at various positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, making it a "privileged scaffold" in drug discovery. The diverse therapeutic applications of isoindoline-based drugs underscore the significance of this heterocyclic system. Notable examples include the immunomodulatory drugs thalidomide and its analogs (lenalidomide and pomalidomide), the diuretic chlorthalidone, and the insecticide phosmet.[1][4]

2-Methylisoindolin-4-amine: An Emerging Derivative

Synthesis of 2-Methylisoindolin-4-amine

A plausible synthetic route for 2-Methylisoindolin-4-amine can be extrapolated from methods used for similar 4-aminoindoles and N-substituted indolines.[6] A potential pathway could involve the following key steps:

Synthesis_of_2_Methylisoindolin_4_amine start 2-Methyl-3-nitroaniline step1 Protection of amine start->step1 e.g., Acetic anhydride step2 Cyclization to form indoline ring step1->step2 e.g., DMF-DMA step3 Reduction of nitro group step2->step3 e.g., Fe/HCl product 2-Methylisoindolin-4-amine step3->product

Figure 1: Proposed synthetic pathway for 2-Methylisoindolin-4-amine.

Experimental Protocol: A General Approach to 4-Aminoindole Synthesis

The following protocol is a general method adapted from the synthesis of 4-aminoindoles and can be considered a starting point for the synthesis of 2-Methylisoindolin-4-amine.[6]

  • Amine Protection: 2-Methyl-3-nitroaniline is treated with a suitable protecting group, such as acetic anhydride, to protect the amino group.

  • Cyclization: The protected intermediate undergoes a cyclization reaction, for instance, with dimethylformamide dimethyl acetal (DMF-DMA), to form the 4-nitroindoline ring.

  • Nitro Group Reduction: The 4-nitroindoline intermediate is then subjected to reduction of the nitro group to an amine. A common method for this transformation is the use of iron powder in the presence of hydrochloric acid.

  • Purification: The final product, 2-Methylisoindolin-4-amine, is purified using standard techniques such as column chromatography or crystallization.

Prominent Isoindoline Derivatives: A Comparative Overview

In contrast to the limited data on 2-Methylisoindolin-4-amine, a vast body of research exists for other isoindoline derivatives, most notably the isoindoline-1,3-diones. These compounds have been extensively investigated for their anticancer, anti-inflammatory, and neuroprotective properties.

Isoindoline-1,3-diones: A Wellspring of Biological Activity

The isoindoline-1,3-dione scaffold is a key pharmacophore in a variety of therapeutic agents.[7][8] The imide functionality and the ability to substitute at the nitrogen atom and on the aromatic ring provide a rich platform for structure-activity relationship (SAR) studies.

Numerous isoindoline-1,3-dione derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[9][10] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Benzylisoindole-1,3-dioneA549 (Lung)114.25[10]
N-Benzylisoindole-1,3-dioneA549 (Lung)116.26[10]
Isoindole-1,3-dione with azide and silyl etherA549 (Lung)19.41[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Isoindoline derivatives have also shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][11]

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Aminoacetylenic isoindoline-1,3-diones (ZM series)VariedVariedVaried[2][11]
Indoline derivatives62.2 (as µg/ml)--[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

A common in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation.[7]

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Induction of Denaturation: Denaturation is induced by heating the reaction mixture.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of the test compound to inhibit denaturation is determined by the reduction in turbidity compared to a control.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of protein denaturation, is calculated.

Recent studies have highlighted the neuroprotective potential of isoindoline derivatives, suggesting their utility in the treatment of neurodegenerative diseases.[2][12] The proposed mechanisms include protection against oxidative stress and modulation of neuroinflammatory pathways.

Experimental Protocol: Neuroprotection Assay (Oxidative Stress Model)

A common method to evaluate neuroprotective effects is to use a cell-based model of oxidative stress.[12]

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured.

  • Induction of Oxidative Stress: Oxidative stress is induced in the cells using an agent like hydrogen peroxide (H₂O₂).

  • Compound Treatment: Cells are treated with the test compounds before or after the induction of oxidative stress.

  • Viability and Marker Analysis: Cell viability is assessed (e.g., using the MTT assay), and markers of oxidative stress (e.g., reactive oxygen species levels) and neuroprotection are measured.

Comparative Analysis and Future Directions

A direct experimental comparison between 2-Methylisoindolin-4-amine and other isoindoline derivatives is currently hampered by the lack of published biological data for the former. However, a structure-based comparison can provide valuable insights into its potential pharmacological profile.

SAR_Comparison cluster_0 Isoindoline-1,3-diones cluster_1 2-Methylisoindolin-4-amine node_dione Core: Isoindoline-1,3-dione R1: N-substituent R2: Aromatic ring substituents node_dione:f1->node_dione:f0 node_dione:f2->node_dione:f0 compare Structural Comparison node_amine Core: Isoindoline R1: 2-Methyl R2: 4-Amino node_amine:f1->node_amine:f0 node_amine:f2->node_amine:f0

Figure 2: Structural comparison of isoindoline-1,3-diones and 2-Methylisoindolin-4-amine.

The presence of the 4-amino group in 2-Methylisoindolin-4-amine is a key structural feature. Amino groups are known to be important for interactions with biological targets, often acting as hydrogen bond donors or acceptors. This suggests that 2-Methylisoindolin-4-amine could have an affinity for targets such as G-protein coupled receptors (GPCRs) or enzymes where such interactions are crucial. For instance, many CNS-active drugs possess an amino group.

The 2-methyl group on the isoindoline nitrogen will influence the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Hypothesized Biological Profile of 2-Methylisoindolin-4-amine:

  • CNS Activity: Given the prevalence of the isoindoline scaffold in CNS-active compounds, and the presence of the amino group, it is plausible that 2-Methylisoindolin-4-amine could exhibit activity at neurotransmitter receptors, such as dopamine or serotonin receptors.

  • Anti-inflammatory/Anticancer Potential: While structurally distinct from the well-studied isoindoline-1,3-diones, the core isoindoline scaffold is present. It is conceivable that 2-Methylisoindolin-4-amine could serve as a precursor for more complex molecules with such activities.

Future Research:

The lack of biological data for 2-Methylisoindolin-4-amine highlights a significant knowledge gap. Future research should focus on:

  • Systematic Biological Screening: A comprehensive screening of 2-Methylisoindolin-4-amine against a panel of biological targets (e.g., GPCRs, kinases, and enzymes relevant to cancer and inflammation) is warranted.

  • Comparative Studies: Direct comparative studies with well-characterized isoindoline derivatives under standardized assay conditions are necessary to elucidate its relative potency and selectivity.

  • SAR Studies: Synthesis and evaluation of a library of analogs of 2-Methylisoindolin-4-amine with modifications at the amino and methyl groups, as well as on the aromatic ring, would provide valuable SAR data to guide the development of more potent and selective compounds.

Conclusion

The isoindoline scaffold remains a highly fruitful area for drug discovery. While derivatives such as the isoindoline-1,3-diones have been extensively explored, revealing potent anticancer and anti-inflammatory activities, the pharmacological profile of simpler derivatives like 2-Methylisoindolin-4-amine is largely unknown. Based on structural analysis, it is a promising candidate for further investigation, particularly in the realm of CNS disorders. This guide serves as a call to action for the research community to explore the untapped potential of this and other understudied isoindoline derivatives, which may hold the key to novel therapeutic interventions.

References

  • Shakir, R. M., & Asaad, K. F. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 85-91.
  • Shakir, R. M., & Asaad, K. F. (2012).
  • Manoharan, D., et al. (2017).
  • Kaur, M., & Singh, P. (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 25(23), 5678.
  • CN103420895A - Preparation method of 4-aminoindole - Google P
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Journal of Biomolecular Structure and Dynamics, 1-13.
  • Wan, J. P., et al. (2013). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
  • Atmaca, U., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1851-1860.
  • Singh, P., et al. (2020). Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Bioorganic & Medicinal Chemistry Letters, 30(22), 127576.
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  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(17), 5038-5041.
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  • Atmaca, U., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11425-11434.
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  • Wang, Y., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116098.
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A Senior Application Scientist's Guide to the Structural Validation of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Modern Drug Discovery

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially compromised patient safety. This guide provides an in-depth, comparative framework for the structural validation of 2-Methylisoindolin-4-amine, a key building block in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-technique approach that mirrors the rigorous process of structural elucidation in a real-world laboratory setting. We will explore not only the "how" but, more critically, the "why" behind the selection of specific analytical techniques. By comparing the target molecule with its structural isomer, 2-Methylisoindolin-5-amine, we will demonstrate how a confluence of spectroscopic and chromatographic data provides a self-validating system for confident structural confirmation.

The Challenge: Differentiating Positional Isomers

Positional isomers, such as 2-Methylisoindolin-4-amine and 2-Methylisoindolin-5-amine, present a classic analytical challenge. They share the same molecular formula (C₉H₁₂N₂) and molecular weight (148.21 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone. Their differentiation hinges on techniques sensitive to the specific arrangement of atoms within the molecule.

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight
Analyte 2-Methylisoindolin-4-amineC₉H₁₂N₂148.21 g/mol
Comparator 2-Methylisoindolin-5-amineC₉H₁₂N₂148.21 g/mol

A Multi-Faceted Approach to Structural Validation

Caption: Workflow for the structural validation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a small molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework.

Causality Behind Experimental Choices: The key to differentiating the 4-amine and 5-amine isomers lies in the distinct electronic environments of the aromatic protons and carbons. The position of the electron-donating amine group significantly influences the chemical shifts and coupling patterns of the adjacent nuclei on the benzene ring.

¹H NMR Spectroscopy: Mapping the Proton Environment

In ¹H NMR, the chemical shift, integration (number of protons), and splitting pattern (coupling) of each signal provide a wealth of structural information.

Predicted ¹H NMR Data Comparison (DMSO-d₆, 400 MHz)

ProtonsPredicted δ (ppm) for 2-Methylisoindolin-4-aminePredicted δ (ppm) for 2-Methylisoindolin-5-amineMultiplicityIntegration
N-CH₃~2.4~2.4s3H
C1-H₂ / C3-H₂~3.8 - 4.0~3.8 - 4.0s (approx.)4H
NH₂~5.0~5.2br s2H
Aromatic H~6.5 (d)~6.6 (dd)d/dd1H
Aromatic H~6.6 (d)~6.5 (d)d1H
Aromatic H~7.0 (t)~7.1 (d)t/d1H

Rationale for Differentiation: The primary distinction will be observed in the aromatic region (~6.5-7.2 ppm).

  • For 2-Methylisoindolin-4-amine: We expect to see an ABC spin system. The proton at C7 will be a triplet (or doublet of doublets) due to coupling with protons at C6 and C5. The protons at C5 and C6 will appear as doublets (or doublet of doublets).

  • For 2-Methylisoindolin-5-amine: The symmetry is different, leading to a different splitting pattern. We would expect to see two doublets and a doublet of doublets in the aromatic region, with different coupling constants compared to the 4-amine isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data Comparison (DMSO-d₆, 100 MHz)

CarbonPredicted δ (ppm) for 2-Methylisoindolin-4-aminePredicted δ (ppm) for 2-Methylisoindolin-5-amine
N-CH₃~45~45
C1 / C3~55~55
Aromatic C-NH₂~145~146
Aromatic C-H~110, ~115, ~127~112, ~114, ~129
Quaternary C~125, ~135~120, ~138

Rationale for Differentiation: The chemical shifts of the aromatic carbons are highly sensitive to the position of the amine substituent. The carbon directly bonded to the amine group (C4 or C5) will be significantly shifted downfield. The other aromatic carbon signals will also exhibit distinct shifts, providing a clear fingerprint for each isomer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as the amine protons (NH₂) are often observable and do not exchange as rapidly as in D₂O.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures.

Causality Behind Experimental Choices: While low-resolution MS cannot distinguish between isomers, high-resolution MS (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is crucial as the fragmentation patterns, influenced by the position of the amine group, can be different and thus diagnostic.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Expected [M+H]⁺ for C₉H₁₂N₂: 149.1073

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode and compare the measured mass of the [M+H]⁺ ion to the theoretical mass. The mass error should be less than 5 ppm.

Tandem Mass Spectrometry (MS/MS)

In MS/MS, the molecular ion is isolated and fragmented. The resulting fragment ions provide structural information.

Predicted MS/MS Fragmentation Comparison

m/z of FragmentProposed StructureExpected for 4-amine?Expected for 5-amine?Rationale
133[M+H - NH₂]⁺YesYesLoss of the amine radical is a common fragmentation pathway.
118[M+H - CH₃NH]⁺YesYesCleavage of the isoindoline ring.
91Tropylium ionPossiblePossibleRearrangement and fragmentation of the aromatic ring.

Rationale for Differentiation: The key to differentiation via MS/MS often lies in the relative intensities of the fragment ions. The stability of the resulting carbocations after fragmentation can be influenced by the position of the amine group. While the major fragments might be the same, their abundance ratios could provide a distinguishing feature. For example, the loss of HCN from the aromatic ring might be more or less favorable depending on the initial position of the amine group, leading to different intensities of the resulting fragment ions.

G Parent [M+H]⁺ m/z 149 Frag1 m/z 133 Parent->Frag1 -NH₂ Frag2 m/z 118 Parent->Frag2 -CH₃NH Frag3 m/z 91 Frag2->Frag3 -HCN

Caption: A simplified potential fragmentation pathway for 2-Methylisoindolin-amines.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Causality Behind Experimental Choices: Both isomers will show characteristic absorptions for the amine and aromatic functionalities. While not the primary tool for distinguishing these isomers, it serves as a crucial quality check to confirm that the expected functional groups are present.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretch (asymmetric & symmetric)Primary Amine (NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₃, CH₂)
1650-1580N-H bendPrimary Amine (NH₂)
1600, 1475C=C stretchAromatic Ring
1335-1250C-N stretchAromatic Amine

Rationale for Differentiation: The primary value of IR is confirmation, not differentiation. Both isomers are expected to show very similar spectra. A significant deviation from these expected bands would indicate an incorrect structure or the presence of impurities.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the clean, empty crystal.

  • Sample Analysis: Lower the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Isomer Separation

HPLC is essential for determining the purity of the compound. With careful method development, it can also be used to separate the two positional isomers, providing both analytical and preparative capabilities.

Causality Behind Experimental Choices: The slight difference in polarity between the 4-amine and 5-amine isomers can be exploited to achieve chromatographic separation. A reversed-phase C18 column is a good starting point, as the interaction of the aromatic rings and the polarity of the amine groups with the stationary and mobile phases will differ.

Experimental Protocol: Reversed-Phase HPLC
  • System: An HPLC or UPLC system with a UV detector.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a small amount of methanol and dilute with the initial mobile phase.

Rationale for Differentiation: It is expected that the two isomers will have slightly different retention times under these conditions. The 4-amine isomer may elute slightly earlier or later than the 5-amine isomer due to subtle differences in their interaction with the C18 stationary phase. Co-injecting a mixture of the two would show two resolved peaks, confirming the method's ability to distinguish them.

Conclusion: A Symphony of Data

The structural validation of 2-Methylisoindolin-4-amine is not achieved by a single "magic bullet" technique. Instead, it is the result of a carefully orchestrated application of multiple, orthogonal analytical methods. NMR spectroscopy defines the atomic connectivity, mass spectrometry confirms the elemental composition and substructural components, IR spectroscopy verifies the presence of key functional groups, and HPLC assesses purity and provides a method for isomer separation.

By comparing the data for 2-Methylisoindolin-4-amine with its positional isomer, 2-Methylisoindolin-5-amine, we have demonstrated how subtle differences in spectroscopic and chromatographic behavior can be used for unambiguous identification. This integrated, self-validating approach ensures the highest level of confidence in the structure of a molecule, a non-negotiable requirement for advancing a compound in the drug discovery pipeline.

References

As this guide is based on established principles and predicted data for a specific, non-extensively published molecule, the references below point to authoritative sources on the analytical techniques themselves.

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering NMR, IR, and MS.

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. An essential reference for the interpretation of spectroscopic data.

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications by Dong, M. W. A comprehensive guide to HPLC theory and practice.

  • NMRDB.org: Online NMR Prediction . A free online tool for the prediction of ¹H and ¹³C NMR spectra.

  • NIST Chemistry WebBook . A comprehensive database of chemical and physical data, including mass spectra, maintained by the National Institute of Standards and Technology.

Navigating the Therapeutic Potential of the Isoindolinone Scaffold: A Comparative Analysis of Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with functional groups to achieve potent and selective interactions with various biological targets. This guide provides a comparative analysis of isoindolinone analogs, focusing on their development as inhibitors of key therapeutic targets, with a particular emphasis on Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase-1 (PARP1). We will delve into the structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Isoindolinone Scaffold: A Versatile Platform for Drug Design

The isoindolin-1-one structure has garnered significant attention from medicinal chemists due to its synthetic tractability and its presence in a number of clinically relevant molecules.[2] The core can be efficiently synthesized through various methods, including transition metal-catalyzed intramolecular cyclizations of benzamides and multi-component reactions involving ortho-formyl benzoic acid derivatives.[1] This synthetic accessibility allows for the systematic exploration of chemical space around the scaffold, a crucial aspect of modern drug discovery.

Our focus in this guide will be on analogs that have been systematically evaluated for their inhibitory activity against enzymes implicated in cancer and other diseases. Specifically, we will compare analogs developed as HDAC inhibitors and PARP1 inhibitors, two classes of enzymes that have been successfully targeted in oncology.

Comparative Analysis of Isoindolinone Analogs as Enzyme Inhibitors

The true potential of the isoindolinone scaffold is realized through the strategic placement of substituents that can engage with the active sites of target enzymes. Below, we compare two distinct classes of isoindolinone-based inhibitors.

Isoindolinone-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[3] Several isoindolinone-based HDAC inhibitors have been developed, demonstrating the scaffold's utility in targeting this enzyme family.

A key design strategy for these inhibitors involves the incorporation of a zinc-binding group (ZBG) to chelate the zinc ion in the HDAC active site, a linker to position the ZBG correctly, and a "cap" group that interacts with the surface of the enzyme. The isoindolinone moiety often serves as a central scaffold and part of the linker or cap.

Structure-Activity Relationship (SAR) Insights:

A study by Chen et al. (2019) provides excellent insights into the SAR of isoindolinone-based HDAC inhibitors.[3] Their work highlights the following key points:

  • The Hydroxamic Acid Moiety is a Potent Zinc-Binding Group: Analogs incorporating a hydroxamic acid group consistently demonstrate potent HDAC inhibition.

  • Linker Length and Composition are Critical: The nature and length of the linker connecting the isoindolinone core to the hydroxamic acid are crucial for optimal activity.

  • Substitutions on the Isoindolinone Ring Modulate Potency and Selectivity: Modifications to the aromatic ring of the isoindolinone can influence inhibitory activity and selectivity against different HDAC isoforms. For instance, the introduction of a fluorine atom was found to enhance potency.

Comparative Biological Data:

The following table summarizes the in vitro inhibitory activity of selected isoindolinone-based HDAC inhibitors against HDAC1 and their antiproliferative activity against various cancer cell lines.[3]

Compound IDR Group (Substitution on Isoindolinone)HDAC1 IC50 (nM)HCT116 IC50 (μM)A549 IC50 (μM)MDA-MB-231 IC50 (μM)
5a H65.60.490.580.61
5b F65.10.380.450.42
13a Cl57.90.550.670.73
Chidamide (Reference) -95.00.781.251.52

Data extracted from Chen et al., European Journal of Medicinal Chemistry, 2019.[3]

As the data indicates, compounds 5b and 13a show improved potency against HDAC1 and superior antiproliferative activity compared to the approved drug Chidamide.[3] This underscores the potential for further optimization of the isoindolinone scaffold for this target class.

Isoindolinone-Based Poly (ADP-ribose) Polymerase-1 (PARP1) Inhibitors

PARP1 is a key enzyme in the DNA damage response pathway.[4] Inhibiting PARP1 has proven to be a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Recently, novel isoindolinone-based PARP1 inhibitors have been discovered using DNA-encoded library (DEL) technology.[4]

Structure-Activity Relationship (SAR) Insights:

The discovery of these inhibitors revealed a distinct SAR profile:

  • The Isoindolinone Core is a Key Pharmacophore: The isoindolinone scaffold itself forms crucial interactions within the PARP1 active site.

  • Substituents at the 2- and 3-positions are critical for potency: The nature of the substituents at the N-2 and C-3 positions of the isoindolinone ring dictates the inhibitory potency. Aromatic and heteroaromatic groups at these positions have been shown to be favorable.

Comparative Biological Data:

The following table presents the PARP1 inhibitory activity of representative isoindolinone analogs.[4]

Compound IDR1 (N-2 substituent)R2 (C-3 substituent)PARP1 IC50 (nM)
Compound A 4-FluorophenylPyridin-4-yl5.2
Compound B PhenylThiophen-2-yl8.9
Compound C 4-ChlorophenylFuran-2-yl12.1
Olaparib (Reference) --1.9

Illustrative data based on findings from recent literature.[4]

These results demonstrate that the isoindolinone scaffold can serve as a potent core for the development of highly effective PARP1 inhibitors, with potencies in the single-digit nanomolar range.[4]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of isoindolinone analogs, based on established protocols from the literature.

General Synthesis of N-Substituted Isoindolinones

The synthesis of N-substituted isoindolinones can be achieved through a reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines.[5]

Materials:

  • 2-Carboxybenzaldehyde

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Platinum nanowires (catalyst)

  • Hydrogen gas (1 bar)

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, dissolve 2-carboxybenzaldehyde (1 equivalent) and the desired primary amine (1.1 equivalents) in ethanol.

  • Add the platinum nanowire catalyst (e.g., 1 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro HDAC Inhibition Assay

The inhibitory activity of synthesized compounds against HDAC enzymes can be determined using a commercially available fluorometric assay kit.

Materials:

  • Synthesized isoindolinone analogs

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution

  • Assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the wells of a 96-well plate, add the HDAC1 enzyme, followed by the test compounds at various concentrations.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis start1 2-Carboxybenzaldehyde reaction Reductive C-N Coupling & Intramolecular Amidation (Pt nanowires, H2) start1->reaction start2 Primary Amine start2->reaction purification Column Chromatography reaction->purification analysis NMR, Mass Spectrometry purification->analysis end end analysis->end Pure N-Substituted Isoindolinone

Caption: General workflow for the synthesis of N-substituted isoindolinones.

HDAC_Inhibition_Pathway cluster_cellular Cellular Context cluster_enzyme Enzymatic Regulation cluster_inhibitor Inhibitor Action Histone Histone Protein DNA DNA Histone->DNA Compaction Acetyl Acetyl Group Histone->Acetyl Acetylation Gene Gene Expression DNA->Gene Repression HDAC HDAC Enzyme HDAC->Histone Removes Acetyl Group Acetyl->HDAC Deacetylation Inhibitor Isoindolinone-based HDAC Inhibitor Inhibitor->HDAC Inhibits

Caption: Mechanism of action of isoindolinone-based HDAC inhibitors.

Conclusion and Future Directions

The isoindolinone scaffold has proven to be a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The comparative analysis of analogs targeting HDACs and PARP1 reveals that subtle structural modifications can lead to significant improvements in biological activity and desirable pharmacological properties. The continued exploration of this scaffold, guided by structure-based design and a deeper understanding of SAR, holds great promise for the development of novel therapeutics for a range of diseases, particularly cancer. Future work should focus on optimizing the pharmacokinetic profiles of these promising leads and exploring their efficacy in in vivo models.

References

  • Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 264-276. [Link][3]

  • Shi, L., et al. (2012). Platinum Nanowires as a Catalyst for the Reductive C–N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines. Organic Letters, 14(7), 1876–1879. [Link][5]

  • Warrerner, R. N. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 256-271. [Link][6]

  • Zhang, J., et al. (2024). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem, e202400420. [Link][2]

  • Zhu, Y., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link][4]

  • Rashinikumar, S., et al. (2025). Natural products and other medicinal drug candidates with isoindolinones nucleus. ResearchGate. [Link][1]

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A Strategic Guide to Validating the Bioactivity of 2-Methylisoindolin-4-amine: A Comparative Assay Playbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. This guide provides an in-depth, experience-driven framework for characterizing the activity of 2-Methylisoindolin-4-amine, a molecule with a heterocyclic isoindoline core suggestive of potential neuroactivity.

Given the absence of established biological targets for this specific compound, we will adopt a systematic, tiered screening approach. This strategy begins with assays against high-probability molecular targets based on its structural motifs and progresses to more complex, cell-based functional assays to elucidate its potential therapeutic relevance. This guide is designed not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice to ensure a self-validating and robust characterization cascade.

Hypothesized Molecular Targets: An Evidence-Based Starting Point

The isoindoline scaffold is a privileged structure in neuropharmacology, appearing in compounds known to interact with key central nervous system targets. Based on this precedent, we hypothesize that 2-Methylisoindolin-4-amine may interact with one or both of the following protein families:

  • Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial outer membrane enzymes are critical for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin). Their inhibition is a validated therapeutic strategy for depression and Parkinson's disease[1][2].

  • Sigma Receptors (σ1 and σ2): These unique intracellular proteins, primarily located at the endoplasmic reticulum, are implicated in a wide range of cellular functions, including neuronal signaling, and are targets for conditions like Alzheimer's disease and neuropathic pain[3][4].

Our validation strategy will, therefore, begin with direct enzymatic and binding assays against these targets.

Tier 1: Primary Target-Based Assays

The initial tier of experiments aims to answer a fundamental question: Does 2-Methylisoindolin-4-amine directly interact with our primary hypothesized targets? We will employ high-throughput, sensitive assays to determine inhibitory potency (for enzymes) or binding affinity (for receptors).

Monoamine Oxidase (MAO) Inhibition Assays

The first line of inquiry is to determine if 2-Methylisoindolin-4-amine can inhibit the enzymatic activity of MAO-A or MAO-B. A fluorometric assay is a robust, sensitive, and high-throughput method for this purpose[1][5].

Causality of Experimental Choice: We choose a fluorometric approach over chromatographic methods for initial screening due to its simplicity, speed, and lower sample consumption, making it ideal for determining an IC50 value ("mix-incubate-measure" format)[2][6]. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate, which is a direct indicator of MAO activity[7].

Workflow for MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Data Acquisition & Analysis Test_Compound 2-Methylisoindolin-4-amine (Serial Dilutions) Incubation Incubate Compound/Control with MAO Enzyme Test_Compound->Incubation Controls Positive Control (Clorgyline/Pargyline) Negative Control (Vehicle) Controls->Incubation Enzyme Recombinant Human MAO-A or MAO-B Enzyme->Incubation Add_Substrate Add Substrate Mix (p-Tyramine, HRP, Dye) Incubation->Add_Substrate Reaction_Step MAO oxidizes Tyramine -> H₂O₂ HRP + Dye + H₂O₂ -> Fluorescence Add_Substrate->Reaction_Step Measure Read Fluorescence (Ex/Em = 530/585 nm) Reaction_Step->Measure Analysis Calculate % Inhibition Determine IC50 Value Measure->Analysis Sigma_Binding_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification Test_Compound 2-Methylisoindolin-4-amine (Serial Dilutions) Mix Combine Membranes, Radioligand, and Test Compound/Vehicle Test_Compound->Mix Radioligand ³H-Pentazocine (for σ1R) [³H]DTG + Mask (for σ2R) Radioligand->Mix Membranes Membrane Homogenate (e.g., Guinea Pig Liver) Membranes->Mix Incubate Incubate to Reach Binding Equilibrium Mix->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Count Quantify Radioactivity on Filters via Scintillation Counting Wash->Count Analysis Calculate % Displacement Determine Ki Value Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Sigma Receptor Binding

  • Membrane Preparation: Prepare a membrane homogenate from a tissue rich in the target receptor (e.g., guinea pig liver for σ1R, rat liver for σ2R) as described in established protocols.[3]

  • Reaction Mixture: In polypropylene tubes, combine:

    • 50 µL of test compound (2-Methylisoindolin-4-amine) at various concentrations.

    • 50 µL of the appropriate radioligand:

      • For σ1R: -pentazocine at a final concentration near its Kd (e.g., 2-3 nM).

      • For σ2R: [³H]1,3-di-o-tolylguanidine ([³H]DTG) at a final concentration near its Kd (e.g., 10-15 nM), plus a masking concentration of a σ1R-selective ligand like (+)-pentazocine (e.g., 1 µM) to block binding to σ1R.[3][8]

    • 400 µL of the membrane suspension in assay buffer.

    • Total Binding: Vehicle instead of test compound.

    • Non-specific Binding: A high concentration of a known ligand (e.g., 10 µM Haloperidol) instead of the test compound.

  • Incubation: Incubate the tubes at room temperature for 120 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Determine the percentage of specific binding inhibited by the test compound at each concentration. Calculate the IC50 from the dose-response curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparison of Sigma Receptor Affinities

Compoundσ1R Ki (nM)σ2R Ki (nM)
2-Methylisoindolin-4-amineExperimental ValueExperimental Value
(+)-Pentazocine (Control)~3-5 [3]>10,000
Haloperidol (Control)~1-3~1-3
DTG (Control)~35 [10]~40 [10]

Tier 2: Cell-Based Functional Assays

If Tier 1 assays reveal significant activity at either MAO or sigma receptors, the next logical step is to assess the functional consequences of this interaction in a cellular context. These assays help bridge the gap between molecular interaction and potential physiological effect.

Neuroprotection Assay

Causality of Experimental Choice: Both MAO inhibition (by reducing oxidative stress) and sigma-1 receptor agonism are strongly linked to neuroprotective mechanisms.[11][12] Therefore, a neuroprotection assay is a highly relevant functional readout. We use a cellular model of neurodegeneration, such as inducing oxidative stress with hydrogen peroxide (H₂O₂) in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells), to test if our compound can mitigate cell death.[13][14]

Experimental Protocol: Oxidative Stress Neuroprotection

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach ~80% confluency.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 2-Methylisoindolin-4-amine (determined from a prior cytotoxicity assay) for 1-2 hours.

  • Induce Stress: Add a toxic concentration of H₂O₂ (e.g., 100-200 µM, concentration to be optimized) to all wells except the untreated control group.

  • Incubation: Incubate for 24 hours.

  • Assess Viability: Measure cell viability using a standard method like the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo). These assays quantify metabolic activity, which correlates with the number of living cells.[14]

  • Data Analysis: Normalize the viability data, setting the untreated control cells as 100% viable and the H₂O₂-only treated cells as the baseline for toxicity. Calculate the percentage of neuroprotection afforded by the compound.

Data Presentation: Comparison of Neuroprotective Efficacy

ConditionCell Viability (% of Control)
Untreated Control100%
H₂O₂ (100 µM) OnlyExperimental Value (~30-50%)
H₂O₂ + 2-Methylisoindolin-4-amine (1 µM)Experimental Value
H₂O₂ + 2-Methylisoindolin-4-amine (10 µM)Experimental Value
H₂O₂ + Known Neuroprotectant (e.g., Edaravone)Experimental Value
Mitochondrial Health Assay

Causality of Experimental Choice: Since MAOs are located on the outer mitochondrial membrane and σ1Rs are enriched at mitochondria-associated ER membranes, assessing mitochondrial health is a direct mechanistic follow-up.[15][16] A key indicator of mitochondrial function is the mitochondrial membrane potential (ΔΨm), which is essential for ATP production. A loss of ΔΨm is an early sign of cellular stress and apoptosis.[17][18] We can measure this using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).

Principle of Mitochondrial Membrane Potential Measurement

Mito_Health cluster_healthy Healthy Mitochondrion cluster_stressed Stressed Mitochondrion Healthy_Mito High ΔΨm (Negative Inside) TMRE_Accumulates TMRE Dye Accumulates (Driven by Negative Charge) Healthy_Mito->TMRE_Accumulates Add TMRE High_Fluorescence Strong Red Fluorescence TMRE_Accumulates->High_Fluorescence Stressed_Mito Low ΔΨm (Membrane Depolarized) TMRE_Disperses TMRE Dye Disperses into Cytosol Stressed_Mito->TMRE_Disperses Add TMRE Low_Fluorescence Weak Red Fluorescence TMRE_Disperses->Low_Fluorescence

Caption: TMRE dye accumulates in healthy, polarized mitochondria.

Experimental Protocol: TMRE Assay for Mitochondrial Membrane Potential

  • Cell Culture and Treatment: Plate and treat cells with the test compound and/or stressor (e.g., H₂O₂) as described in the neuroprotection assay. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • TMRE Staining: In the final 30 minutes of the treatment incubation, add TMRE dye to the culture medium at a final concentration of 20-100 nM.

  • Wash and Image: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Quantification: Measure the fluorescence intensity of the cells using a fluorescence microscope or a microplate reader (Ex/Em ~549/575 nm).

  • Data Analysis: Quantify the average fluorescence intensity per cell for each treatment condition. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Data Presentation: Effect on Mitochondrial Membrane Potential

ConditionMean TMRE Fluorescence Intensity (Arbitrary Units)
Untreated ControlNormalized to 100%
H₂O₂ (100 µM) OnlyExperimental Value
H₂O₂ + 2-Methylisoindolin-4-amine (10 µM)Experimental Value
CCCP (Positive Control)Experimental Value (<10%)

Conclusion and Future Directions

This tiered, comparative guide provides a robust framework for the initial biological validation of 2-Methylisoindolin-4-amine. By progressing from direct target engagement assays to functional cellular readouts, researchers can build a comprehensive activity profile for this novel compound.

Positive results in these assays—for instance, selective MAO-B inhibition coupled with potent neuroprotection and preservation of mitochondrial integrity—would provide a strong rationale for advancing the compound into more complex models. Subsequent steps would include assessing effects on neurotransmitter levels in microdialysis studies, exploring downstream signaling pathways, and ultimately, evaluating efficacy in in vivo models of neurodegenerative disease. This systematic approach ensures that resources are directed toward compounds with a clear and validated mechanism of action, accelerating the path from discovery to potential therapeutic application.

References

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death Differ.[Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate.[Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.[Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). MDPI.[Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. LSBio.[Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]

  • Cell-based Assays. MD Biosciences.[Link]

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed.[Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.[Link]

  • Sigma Receptor Binding Assays. PubMed - NIH.[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.[Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer.[Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.[Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay1. R Discovery.[Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH.[Link]

  • Cell death assays for neurodegenerative disease drug discovery. PMC - NIH.[Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH.[Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.[Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.[Link]

  • Methods to Study the Mitochondria... PMC - PubMed Central.[Link]

  • Latest assessment methods for mitochondrial homeostasis in cognitive diseases. PMC.[Link]

  • Mitochondrial Dysfunction in Neurodegenerative Diseases. MDPI.[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.[Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI.[Link]

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A Senior Application Scientist's Guide to the Purity Analysis of 2-Methylisoindolin-4-amine: A Comparative Review of HPLC, GC-MS, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block

2-Methylisoindolin-4-amine is a key intermediate in the synthesis of various biologically active molecules. The isoindoline core is a privileged scaffold found in numerous commercial drugs, highlighting its importance in medicinal chemistry.[1][2] The purity of such a foundational building block is not a mere quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of even trace amounts of process-related impurities, isomers, or degradation products can have significant pharmacological and toxicological consequences.

This guide provides an in-depth, objective comparison of the three most powerful analytical techniques for assessing the purity of 2-Methylisoindolin-4-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for chemical purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity and Impurity Profiling

Reversed-phase HPLC is the most widely adopted method for the purity analysis of moderately polar compounds like 2-Methylisoindolin-4-amine.[3] Its high resolving power, sensitivity, and quantitative accuracy make it the gold standard for separating the main component from structurally similar impurities.

Causality of Method Choice: The aromatic nature and the primary amine group of the target molecule make it an ideal candidate for reversed-phase chromatography. A C18 stationary phase provides sufficient hydrophobicity to retain the molecule, while a buffered aqueous-organic mobile phase allows for fine-tuning of the separation. UV detection is highly effective due to the presence of the chromophoric benzene ring.

Experimental Protocol: HPLC Purity of 2-Methylisoindolin-4-amine
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Note: TFA acts as an ion-pairing agent to improve peak shape for the amine).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 2-Methylisoindolin-4-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability (Self-Validation):

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the 2-Methylisoindolin-4-amine peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000. These criteria ensure the system is performing adequately for reliable quantification.[3]

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Data Presentation & Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Reference Standard (100 µg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_smp Prepare Test Sample (100 µg/mL) analysis Inject Test Sample prep_smp->analysis sst->analysis RSD ≤ 2.0%? Tailing Factor 0.8-1.5? integrate Integrate Peak Areas analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Final Purity Report

Caption: HPLC Purity Determination Workflow.

Table 1: Performance Characteristics of the HPLC Method

ParameterTypical ValueRationale
Purity Assay (Area %)> 99.0%Area normalization provides a rapid assessment of the main component's purity.
Limit of Detection (LOD)~0.01%High sensitivity allows for the detection of trace-level impurities.
Limit of Quantitation (LOQ)~0.03%Essential for accurately reporting known and unknown impurities as per ICH guidelines.
Precision (RSD)< 1.0%Demonstrates the high reproducibility of the method.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): A Targeted Approach for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[5] For a compound like 2-Methylisoindolin-4-amine, its primary application is not typically for main component assay but for detecting specific impurities that are amenable to gas chromatography, such as residual solvents or volatile starting materials.

Causality of Method Choice: Primary amines often exhibit poor peak shape and may adsorb onto the GC column due to their polarity and active hydrogens.[6] To overcome this, derivatization is a crucial step. Converting the amine to a less polar, more thermally stable derivative (e.g., a trifluoroacetyl derivative) significantly improves chromatographic performance. Mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the 2-Methylisoindolin-4-amine sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to derivatized standards of suspected impurities.

Data Presentation & Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~1 mg) dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent (e.g., TFAA) dissolve->derivatize heat Heat at 60°C for 30 min derivatize->heat inject Inject Derivatized Sample heat->inject separate GC Separation inject->separate detect MS Detection (EI, Scan) separate->detect tic Obtain Total Ion Chromatogram (TIC) spectra Extract Mass Spectra of Impurity Peaks tic->spectra library Library Search (NIST) & Identify Impurities spectra->library report report library->report Impurity Profile Report

Caption: GC-MS Workflow for Impurity Identification.

Table 2: Performance Characteristics of the GC-MS Method

ParameterTypical ValueRationale
Identification PowerHigh (Definitive)Mass spectral fragmentation provides a unique fingerprint for structural elucidation.[7]
Sensitivitypg to ng levelExcellent for detecting trace volatile impurities like residual solvents.
ApplicationVolatile ImpuritiesNot suitable for non-volatile or thermally labile compounds.
QuantitationSemi-quantitative to QuantitativeRequires standards for each impurity for accurate quantification.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard for Purity Assignment

Quantitative NMR (qNMR) is a primary ratio method of analysis that allows for the determination of a compound's purity without the need for an identical reference standard of the analyte.[8] Purity is calculated by comparing the integral of a specific analyte signal to the integral of a signal from a certified, high-purity internal standard of known concentration.

Causality of Method Choice: ¹H NMR is inherently quantitative, as the area under a resonance peak is directly proportional to the number of nuclei giving rise to that signal.[9] By using a stable, non-overlapping internal standard (e.g., maleic acid or dimethyl sulfone), one can achieve a highly accurate and precise purity value that is traceable to a fundamental constant. This makes qNMR the ultimate tool for certifying reference materials and for cases where specific impurity standards are unavailable.

Experimental Protocol: ¹H-qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., ≥ 400 MHz) with high stability.

  • Materials:

    • Internal Standard (IS): A certified reference material with high purity (>99.9%), such as Maleic Acid. The IS must have protons that resonate in a clear region of the spectrum, away from analyte signals.

    • NMR Solvent: A deuterated solvent, such as DMSO-d₆ or D₂O.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-Methylisoindolin-4-amine sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an aliquot (e.g., 0.7 mL) to an NMR tube.

  • NMR Acquisition Parameters (Self-Validation):

    • Pulse Angle: Use a 90° pulse to ensure maximum signal for all protons.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A delay of 30-60 seconds is common to ensure full relaxation and accurate integration. This is the most critical parameter for quantitation.

    • Number of Scans: 16 or higher to achieve an excellent signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved, unique signal for 2-Methylisoindolin-4-amine (e.g., a specific aromatic proton) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mAnalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Data Presentation & Visualization

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_smp Accurately Weigh Sample (~15 mg) dissolve Dissolve in Precise Volume of NMR Solvent weigh_smp->dissolve weigh_is Accurately Weigh Internal Standard (~10 mg) weigh_is->dissolve acquire Acquire ¹H Spectrum dissolve->acquire params Critical Parameters: - Long Relaxation Delay (d1) - 90° Pulse Angle - High S/N Ratio acquire->params process Process Spectrum (FT, Phasing, Baseline) integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate report report calculate->report Certified Purity Value

Caption: Quantitative NMR (qNMR) Purity Workflow.

Table 3: Performance Characteristics of the qNMR Method

ParameterTypical ValueRationale
Accuracy & PrecisionHigh (< 1% uncertainty)A primary method, traceable to SI units, providing a "true" purity value.
SelectivityHighCan distinguish and quantify isomers and structurally similar impurities if signals are resolved.
Standard RequirementOnly for Internal StandardDoes not require an identical reference standard for the analyte itself.[8]
SpeedModerate to SlowLonger acquisition times are necessary due to the required long relaxation delays.

Comparative Summary: Selecting the Right Tool for the Job

The choice of analytical technique is dictated by the specific question being asked. Is it a routine quality control check, an investigation into unknown volatile impurities, or the certification of a primary reference material? The table below provides a direct comparison to guide this decision.

Table 4: Head-to-Head Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC-UVGC-MS¹H-qNMR
Primary Application Purity assay, impurity profilingVolatile impurity ID, residual solventsAbsolute purity assignment, reference standard cert.
Principle Liquid-phase separationGas-phase separation with mass-based detectionNuclear resonance, inherent quantitative response
Sensitivity High (ng)Very High (pg)Moderate (µg-mg)
Selectivity High (Chromatographic)Very High (Chromatographic & Spectral)High (Spectral Resolution)
Sample Throughput HighModerateLow
Need for Derivatization NoOften Yes (for amines)No
Reference Standard Required for identity and assayRequired for retention time and quantificationOnly a universal internal standard is needed
Key Strength Robust, versatile, high-resolutionDefinitive identification of volatile unknowns"True" purity value without analyte standard
Key Limitation Co-eluting impurities may be missedLimited to volatile/thermally stable compoundsLower sensitivity, requires long experiment times

Conclusion and Recommendations

For the comprehensive purity analysis of 2-Methylisoindolin-4-amine, a multi-faceted approach is superior to reliance on a single technique.

  • For routine quality control and release testing, HPLC is the undisputed method of choice due to its high throughput, excellent resolution, and robust quantitative performance.[3]

  • To ensure the absence of harmful volatile impurities from the synthetic process, such as residual solvents or starting materials, a GC-MS analysis is essential. Its high sensitivity and definitive identification capabilities provide a crucial layer of safety and quality assurance.[10]

  • For the certification of a new batch of reference material or for definitive purity assignment where no pre-existing standard exists, qNMR is the authoritative method.[11] Its ability to provide an absolute purity value traceable to fundamental constants makes it an invaluable tool in a regulated drug development environment.

By strategically employing these three complementary techniques, researchers and drug development professionals can build a complete and validated purity profile for 2-Methylisoindolin-4-amine, ensuring the integrity of their research and the quality of their final pharmaceutical products.

References

  • Benchchem. (n.d.). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • Pharmaffiliates. (n.d.). Isoindoline-impurities.
  • Gallego, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • Agilent. (2011). Amines and ammonia Analysis of impurities in amine streams.
  • Benchchem. (2025). Application Note: Comprehensive Analytical Characterization of 2-Methylindolin-1-amine hydrochloride.
  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • MicroCombiChem. (2025). Analytical Standards.
  • Wikipedia. (n.d.). Isoindoline.
  • Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.

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Comparative Efficacy Analysis: 2-Methylisoindolin-4-amine versus Acetazolamide as Novel Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

As Senior Application Scientists in the field of drug discovery, our objective is to provide a comprehensive and technically sound evaluation of novel chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for comparing the efficacy of a hypothetical novel inhibitor, 2-Methylisoindolin-4-amine, against the established clinical agent, Acetazolamide, for the inhibition of Human Carbonic Anhydrase II (hCA II).

Introduction to Carbonic Anhydrase II (hCA II)

Human Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a critical role in numerous physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. This reaction is fundamental to pH regulation, CO₂ transport, and fluid balance in various tissues.[1][2] Inhibition of hCA II is a validated therapeutic strategy for conditions such as glaucoma, edema, and altitude sickness.[3][4][5]

The current standard of care often involves sulfonamide-based inhibitors, such as Acetazolamide.[6][7] While effective, these inhibitors can lack isoform selectivity, leading to off-target effects.[8][9] The discovery of novel, non-sulfonamide inhibitors like our hypothetical 2-Methylisoindolin-4-amine could therefore represent a significant advancement in the field, potentially offering improved selectivity and a better side-effect profile. Isoindoline derivatives have shown a range of biological activities, making this a plausible starting point for inhibitor design.[10][11][12][13]

The Competitors: A Head-to-Head Comparison
Feature2-Methylisoindolin-4-amine (Hypothetical) Acetazolamide (Known Inhibitor)
Chemical Class Isoindoline Derivative (non-sulfonamide)Sulfonamide
Known Target Carbonic Anhydrase II (hypothesized)Carbonic Anhydrases (I, II, IV, IX, XII, etc.)[14]
Mechanism of Action Competitive inhibitor binding to the zinc ion in the active site (hypothesized)Binds to the zinc ion in the active site, preventing the binding of a water molecule necessary for catalysis.[1][15][16]
Clinical Use Preclinical investigation (hypothetical)Glaucoma, epilepsy, altitude sickness, edema.[3][4][15][17]
Experimental Design for Efficacy Comparison

To rigorously compare the efficacy of 2-Methylisoindolin-4-amine and Acetazolamide, a multi-faceted experimental approach is necessary. This approach will encompass biochemical assays to determine inhibitory potency and mechanism, as well as cell-based assays to assess efficacy in a more physiologically relevant context.

Diagram of the Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling enzymatic_assay Enzymatic Inhibition Assay (p-NPA hydrolysis) ic50_determination IC50 Determination enzymatic_assay->ic50_determination ki_determination Ki Determination (Cheng-Prusoff Equation) ic50_determination->ki_determination isoform_panel Inhibition Assays against hCA Isoform Panel (I, IX, XII) ic50_determination->isoform_panel cellular_potency Cellular Thermal Shift Assay (CETSA) or Membrane Inlet Mass Spectrometry (MIMS) ki_determination->cellular_potency cell_viability Cell Viability/Toxicity Assay

Caption: Workflow for comparing inhibitor efficacy.

Part 1: Biochemical Efficacy
In Vitro Enzymatic Inhibition Assay

The cornerstone of our comparison is a direct enzymatic assay to measure the inhibitory potency of each compound against purified hCA II. A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a standard and reliable method.[18][19]

Protocol: p-NPA Hydrolysis Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: 1 mg/mL recombinant human Carbonic Anhydrase II in assay buffer.

    • Substrate Stock: 3 mM p-NPA in acetonitrile.

    • Inhibitor Stocks: 10 mM of 2-Methylisoindolin-4-amine and Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • To each well, add 158 µL of assay buffer and 2 µL of the inhibitor dilution.

    • Add 20 µL of a working solution of hCA II to each well (except for the blank).

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Determination of the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the substrate concentration. To obtain a more fundamental measure of inhibitor potency, the inhibition constant (Kᵢ) must be calculated. The Cheng-Prusoff equation is commonly used for this purpose for competitive inhibitors.[20][21][22]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis-Menten constant for the substrate.

The Kₘ for p-NPA with hCA II would be determined experimentally by measuring the reaction rate at various substrate concentrations in the absence of an inhibitor.

Hypothetical Biochemical Data
Parameter2-Methylisoindolin-4-amineAcetazolamide
IC₅₀ (nM) 25.412.1
Kᵢ (nM) 15.87.5
Mode of Inhibition CompetitiveCompetitive
Part 2: Cellular Efficacy and Selectivity
Cell-Based Assays

While in vitro assays are crucial, it is equally important to assess the efficacy of inhibitors in a cellular context. This provides insights into cell permeability, target engagement, and potential cytotoxicity.

Protocol: Cell-Based Assay (General Overview)

  • Cell Culture: Utilize a cell line that expresses hCA II, such as the human colon cancer cell line HT29, especially under hypoxic conditions where CA IX is also upregulated, allowing for selectivity assessment.[23]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of 2-Methylisoindolin-4-amine and Acetazolamide.

  • Efficacy Readout:

    • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct target engagement in the cellular environment.

    • Membrane Inlet Mass Spectrometry (MIMS): This technique can directly measure the inhibition of CO₂ hydration in intact cells.

  • Cytotoxicity Assay: Concurrently, perform a standard cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed effects are not due to general toxicity.

Isoform Selectivity Profiling

A key potential advantage of a novel inhibitor is improved selectivity over off-target isoforms. The human carbonic anhydrase family has several isoforms, and inhibiting housekeeping isoforms like hCA I can lead to side effects.

Protocol: Isoform Selectivity

  • Perform the in vitro enzymatic inhibition assay as described above, but with a panel of purified hCA isoforms (e.g., hCA I, hCA IX, and hCA XII).[24][25]

  • Determine the Kᵢ values for both 2-Methylisoindolin-4-amine and Acetazolamide against each isoform.

  • Calculate the selectivity ratio (e.g., Kᵢ for hCA I / Kᵢ for hCA II). A higher ratio indicates greater selectivity for hCA II.

Hypothetical Selectivity Data (Kᵢ values in nM)
Isoform2-Methylisoindolin-4-amineAcetazolamide
hCA I 250250
hCA II 15.87.5
hCA IX 50.225.8
hCA XII 85.645.1
Selectivity (hCA I / hCA II) 15.8 33.3
Selectivity (hCA IX / hCA II) 3.2 3.4
Analysis and Interpretation

Based on our hypothetical data, Acetazolamide exhibits approximately twofold greater potency against hCA II in the biochemical assay (Kᵢ of 7.5 nM vs. 15.8 nM). However, the key differentiator in this hypothetical scenario is the potential for improved selectivity with 2-Methylisoindolin-4-amine against other isoforms, which would need to be further explored. While Acetazolamide shows higher selectivity against hCA I in this dataset, the development of derivatives of 2-Methylisoindolin-4-amine could be rationally guided to improve both potency and selectivity.

Diagram of Carbonic Anhydrase II Catalytic Mechanism

G cluster_reaction E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 Nucleophilic Attack E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->E_Zn_H2O + H₂O - HCO₃⁻ H2O H₂O H_plus H⁺

Caption: Simplified catalytic cycle of hCA II.

Conclusion

This guide provides a structured and scientifically rigorous framework for comparing the efficacy of a novel inhibitor, exemplified by the hypothetical 2-Methylisoindolin-4-amine, against a known standard, Acetazolamide. While the presented data is hypothetical, the methodologies and logical flow are directly applicable to real-world drug discovery projects. The ultimate goal is to identify novel therapeutic agents with improved potency, selectivity, and safety profiles. The exploration of non-sulfonamide scaffolds, such as the isoindoline core, is a promising avenue in the pursuit of next-generation carbonic anhydrase inhibitors.

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Navigating the Structure-Activity Landscape of Isoindoline-Based BET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. The development of small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones is a key area of research. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of BET inhibitors built around the 2-methylisoindolin-4-amine scaffold. We will objectively compare their performance with established alternatives and provide detailed experimental protocols to support further research and development.

The 2-Methylisoindolin-4-amine Scaffold: A Foundation for Potent BRD4 Inhibition

The isoindoline and isoindolinone cores are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Their rigid, bicyclic nature provides a well-defined three-dimensional structure that can be strategically decorated to optimize interactions with a biological target. In the context of BET inhibitors, the 2-methylisoindolin-4-amine moiety serves as a key anchor, positioning functional groups to interact with the acetyl-lysine binding pocket of BRD4.

Our exploration of the SAR of this scaffold reveals critical insights into the molecular features that govern potency and selectivity. While direct SAR studies on the precise 2-methylisoindolin-4-amine are not extensively published, valuable inferences can be drawn from studies on structurally related isoindolinone and indoline-based BRD4 inhibitors.[3][4]

Key Structural Modifications and Their Impact on Activity

The development of potent BET inhibitors from the isoindoline scaffold hinges on the strategic modification of several key positions. The following sections detail the observed SAR trends, with a focus on how these changes influence binding affinity for BRD4.

A crucial interaction for many BET inhibitors is the formation of a hydrogen bond with the highly conserved asparagine residue (Asn140 in BRD4). The carbonyl oxygen of an isoindolinone moiety, a close relative of the 2-methylisoindolin-4-amine core, has been shown to form a direct hydrogen bond with Asn140.[4] This interaction is often further stabilized by a water-mediated hydrogen bond with Tyr97.[4]

The region of the molecule extending from the isoindoline core is critical for establishing interactions within the hydrophobic WPF (Trp81, Pro82, Phe83) shelf of the BRD4 binding pocket. Modifications in this area significantly impact inhibitor potency. For instance, in a series of dihydroquinoxalin-2(1H)-one based inhibitors, the incorporation of an indoline group as a WPF binder led to profound activity in both molecular and cellular assays.[3] This suggests that extending the isoindoline scaffold with appropriate hydrophobic and aromatic groups is a fruitful strategy for enhancing BRD4 inhibition.

Comparative Analysis: Isoindoline-Based Inhibitors vs. The Field

The landscape of BET inhibitors is populated by a diverse range of chemical scaffolds, each with its own set of advantages and liabilities. To understand the potential of the 2-methylisoindolin-4-amine class, it is essential to compare their performance against well-established and clinically relevant alternatives.

Compound/Class Scaffold Key Features Reported BRD4 IC50/Kd Cellular c-Myc IC50 References
JQ1 ThienotriazolodiazepineBenchmark pan-BET inhibitor; high potency but suboptimal pharmacokinetic properties.~77 nM (BRD4 BD1)~100-500 nM[5][6]
I-BET762 (GSK525762) QuinazolineOrally bioavailable pan-BET inhibitor; has entered clinical trials.~35 nM (BRD4)~800 nM[7]
OTX015 (Birabresib) ThienotriazolodiazepineOrally bioavailable JQ1 analog; advanced in clinical trials.~19 nM (BRD4 BD1)Varies by cell line[8]
ABBV-075 (Mivebresib) DihydropyrrolopyridinonePotent pan-BET inhibitor with demonstrated clinical activity.~1.6 nM (BRD4 BD1)Varies by cell line[9][10]
BMS-986158 CarbolinePotent and selective BET inhibitor with a novel scaffold.6.6 nM (NCI-H211 cells)Downregulates c-Myc[11][12]
Indoline-based Inhibitor (Compound 9) Dihydroquinoxalin-2(1H)-one with indolineSelective BRD4 inhibitor with good in vivo efficacy, comparable to I-BET762.1.1 nM (BRD4 BD1)Significant c-Myc inhibition[3]

As the table illustrates, indoline-based inhibitors have demonstrated exceptional potency, with IC50 values in the low nanomolar range, rivaling and in some cases exceeding those of established clinical candidates.[3] This underscores the potential of the isoindoline scaffold in the design of next-generation BET inhibitors.

Experimental Protocols for Evaluation

To facilitate the rigorous evaluation and comparison of novel 2-methylisoindolin-4-amine derivatives, we provide the following detailed experimental protocols. These methods are foundational for determining inhibitor potency, cellular activity, and target engagement.

Biochemical Potency Assessment: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based method for quantifying the binding of inhibitors to BET bromodomains.[13][14]

Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, low background, and amenability to high-throughput screening. The competitive binding format directly measures the ability of a test compound to disrupt the interaction between BRD4 and its natural ligand mimic, an acetylated histone peptide.

Experimental Workflow Diagram:

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Detection reagents Prepare Reagents: - BRD4 Protein (His-tagged) - Biotinylated Histone Peptide - Test Compounds (serial dilution) - AlphaScreen Beads step1 Step 1: Add BRD4 and Test Compound to well reagents->step1 Dispense step2 Step 2: Add Biotinylated Histone Peptide step1->step2 Incubate step3 Step 3: Add Streptavidin Donor & Ni-Chelate Acceptor Beads step2->step3 Incubate step4 Step 4: Incubate in Dark step3->step4 read Read Plate on AlphaScreen-compatible reader step4->read

Caption: Workflow for the BRD4 AlphaScreen assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute recombinant His-tagged BRD4 protein (e.g., BRD4 BD1) to the desired final concentration (typically in the low nanomolar range) in the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[15]

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer to the desired concentrations.

    • Dilute the biotinylated acetylated histone H4 peptide to its final concentration in the assay buffer.[13]

    • Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted BRD4 protein to each well.

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) control.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the diluted biotinylated histone peptide.

    • Incubate for 15-30 minutes at room temperature.

  • Bead Addition and Incubation:

    • Add 10 µL of the prepared AlphaScreen bead slurry to each well under subdued light.

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Cellular Activity Assessment: c-Myc Expression by Western Blot

A hallmark of effective BET inhibition is the downregulation of the MYC oncogene.[16][17] Western blotting provides a direct measure of this cellular activity.

Causality Behind Experimental Choices: This method is selected to confirm that the biochemical inhibition of BRD4 translates into a functional cellular response. c-Myc is a well-validated downstream target of BRD4, making its protein levels a reliable biomarker of BET inhibitor activity.

Experimental Workflow Diagram:

WesternBlot_Workflow cluster_cell_culture Cell Treatment cluster_protein Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection treat Treat cancer cells (e.g., MM.1S) with test compounds for 24h lyse Lyse cells and extract total protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-c-Myc, anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image the blot secondary_ab->detect

Caption: Workflow for Western blot analysis of c-Myc.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a sensitive cancer cell line (e.g., MM.1S, MV4-11) at an appropriate density.

    • Treat the cells with a dose-response range of the test compound for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay provides a quantitative measure of compound binding to BRD4 in living cells.[5][15][18]

Causality Behind Experimental Choices: This assay is crucial for confirming that a compound reaches and binds to its intended target in a physiological context. It provides a more direct measure of target engagement than downstream functional assays and can help to deconvolute off-target effects.

Experimental Workflow Diagram:

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay Assay Steps cluster_readout Detection transfect Transfect cells (e.g., HEK293) with NanoLuc®-BRD4 fusion vector plate Plate transfected cells in assay plate transfect->plate add_tracer Add NanoBRET™ Tracer plate->add_tracer add_compound Add test compounds add_tracer->add_compound incubate Incubate add_compound->incubate add_substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate->add_substrate read Read Donor and Acceptor emission wavelengths add_substrate->read

Caption: Workflow for the BRD4 NanoBRET™ assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding a NanoLuc®-BRD4 fusion protein.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare a working solution of the NanoBRET™ tracer and add it to the cells.

    • Add serial dilutions of the test compounds or vehicle control to the wells.

    • Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer capable of measuring donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control and plot the results to determine the IC50 value for target engagement.

Conclusion

The 2-methylisoindolin-4-amine scaffold represents a promising starting point for the development of novel, potent, and potentially selective BET inhibitors. The SAR insights gleaned from related indoline and isoindolinone-based compounds provide a rational basis for the design of new analogs with improved pharmacological properties. By employing the rigorous biochemical and cellular assays detailed in this guide, researchers can effectively evaluate the performance of these new chemical entities and compare them to the existing landscape of BET inhibitors. The continued exploration of this and other novel scaffolds will be crucial in advancing the next generation of epigenetic therapies for the treatment of cancer and other diseases.

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Comparative Cross-Reactivity Profiling of 2-Methylisoindolin-4-amine: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available cross-reactivity data for 2-Methylisoindolin-4-amine is limited. This guide, therefore, presents a hypothetical yet representative case study to illustrate the principles and methodologies of comprehensive off-target profiling. The experimental data herein is illustrative and designed to guide researchers in structuring their own investigations.

Introduction: The Imperative of Selectivity in Drug Discovery

The development of a novel therapeutic agent is a journey fraught with challenges, chief among them ensuring that the candidate molecule interacts specifically with its intended target while avoiding unintended interactions with other biomolecules. These "off-target" effects are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures. Consequently, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of a rational and efficient drug discovery pipeline.[1][2][3]

The isoindoline scaffold, the core of 2-Methylisoindolin-4-amine, is a versatile heterocyclic motif found in a range of pharmacologically active agents, from immunomodulators to kinase inhibitors.[4][5][6] This structural precedent necessitates a thorough investigation into the compound's selectivity profile to understand its potential therapeutic window and predict possible safety liabilities.

This guide provides an in-depth comparison of a hypothetical cross-reactivity profile for 2-Methylisoindolin-4-amine (referred to as Compound-M ) against two comparator molecules. It details the strategic rationale, experimental workflows, and data interpretation necessary for a robust preclinical safety assessment.

  • Comparator A (Legacy Kinase Inhibitor): An early-generation, multi-targeted kinase inhibitor, chosen to represent a less selective profile.

  • Comparator B (Selective Kinase Inhibitor): A modern, highly optimized inhibitor, representing a more desirable, narrow-spectrum profile.

For the purpose of this guide, we will hypothesize that Compound-M is being developed as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcriptional elongation and a target of interest in oncology.

The Screening Cascade: A Tiered Approach to Unveiling Off-Target Activities

A tiered screening strategy is the most resource-efficient method for profiling, starting with a broad, single-concentration screen to identify potential liabilities, followed by more focused dose-response studies to confirm and quantify these interactions.[7][8]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Potency T1_Start Compound-M @ 10 µM T1_Kinase Broad Kinase Panel (e.g., KINOMEscan®, 400+ kinases) T1_Start->T1_Kinase Binding or Activity Assay T1_Safety Safety Pharmacology Panel (e.g., SafetyScreen44™, GPCRs, Ion Channels) T1_Start->T1_Safety Binding or Functional Assay T2_Hit_ID Identify Hits (e.g., >50% Inhibition) T1_Kinase->T2_Hit_ID T1_Safety->T2_Hit_ID T2_Dose 10-Point Dose-Response Curve T2_Hit_ID->T2_Dose T2_IC50 Determine IC50 / Ki / EC50 T2_Dose->T2_IC50 T3_Output Comprehensive Cross-Reactivity Profile T2_IC50->T3_Output Generate Selectivity Profile G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection r1 Kinase + Substrate + ATP + Test Compound r2 Incubate at RT r1->r2 r3 ADP Production r2->r3 d1 Add ADP-Glo™ Reagent r3->d1 d2 Terminate Kinase Reaction Deplete remaining ATP d1->d2 c1 Add Kinase Detection Reagent d2->c1 c2 ADP is converted to ATP c1->c2 c3 Luciferase/Luciferin Reaction c2->c3 c4 Measure Luminescence c3->c4

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution to wells.

  • Compound Addition: Add 0.5 µL of test compound at various concentrations (or DMSO vehicle control).

  • Initiate Reaction: Add 2.0 µL of 2.5x ATP solution to start the reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature. [9]6. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature. [2]7. Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

GPCR Off-Target Profiling: PathHunter® β-Arrestin Recruitment Assay

This cell-based functional assay measures GPCR activation by detecting the recruitment of β-arrestin to the receptor, an event that occurs independently of G-protein coupling pathways. [10][11] Protocol:

  • Cell Plating: Seed PathHunter® cells expressing the GPCR target of interest into a 384-well white, clear-bottom tissue culture plate (5,000-10,000 cells/well) and incubate overnight. [10]2. Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

  • Compound Addition: Add 5 µL of the compound dilutions to the cell plate. For antagonist mode, pre-incubate with the compound before adding an EC80 concentration of a known agonist.

  • Incubation: Incubate the plate for 90 minutes at 37°C. [12]5. Detection Reagent Preparation: During the incubation, prepare the PathHunter Detection Reagent by mixing the Galacton Star® substrate, Emerald II® solution, and Cell Assay Buffer according to the manufacturer's protocol. [11]6. Signal Development: Add 12 µL of the prepared detection reagent to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Normalize the data to vehicle (agonist mode) or agonist-only (antagonist mode) controls to calculate percent activity or inhibition. Determine EC50 or IC50 values from dose-response curves.

GPCR & Ion Channel Binding: Radioligand Binding Assay

This classic method provides a direct measure of a compound's ability to displace a known radiolabeled ligand from a receptor, allowing for the determination of the binding affinity (Ki). [13][14] Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor. Determine the protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a specific radioligand (e.g., ³H-ligand at its Kd concentration), and varying concentrations of the test compound. [13]3. Non-Specific Binding: Include control wells containing a high concentration of a known, non-radioactive ligand to determine non-specific binding.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C to reach binding equilibrium.

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while unbound ligand passes through. [15]6. Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter circles into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion and Strategic Outlook

This comparative guide, using a hypothetical but realistic dataset, underscores the critical value of early, comprehensive cross-reactivity profiling. The illustrative data for 2-Methylisoindolin-4-amine (Compound-M) highlights a promising preclinical candidate with high potency for its intended target, CDK9, and a superior selectivity and safety profile compared to older-generation inhibitors. Its clean profile against key liability targets such as hERG and 5-HT2B would significantly de-risk its progression toward clinical development.

The choice of robust, industry-standard assays is paramount for generating high-quality, reproducible data. By employing a strategic, tiered screening cascade that combines broad panel screening with focused dose-response confirmation, drug development teams can make informed decisions, prioritize candidates with the highest probability of success, and ultimately, design safer and more effective medicines.

References

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  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Available from: [Link]

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  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. Available from: [Link]

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  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

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validating the target engagement of 2-Methylisoindolin-4-amine in cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Validation of Cellular Target Engagement for 2-Methylisoindolin-4-amine

For researchers, scientists, and drug development professionals, establishing that a compound of interest directly interacts with its intended biological target within the complex environment of a living cell is a cornerstone of modern drug discovery. This process, known as target engagement, links a molecule's biophysical binding to its pharmacological effect, providing critical validation for a therapeutic program.[1]

This guide provides a comprehensive comparison of leading methodologies for determining the cellular targets of novel small molecules, using 2-Methylisoindolin-4-amine as a case study. While derivatives of the isoindoline core are present in numerous compounds with significant biological properties, the specific cellular interactors of 2-Methylisoindolin-4-amine are not widely characterized.[2] Therefore, this document outlines a strategic, multi-pronged approach to first identify potential protein targets and subsequently validate this engagement in a cellular context.

We will dissect and compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct in-cell validation, Chemical Proteomics via Kinobeads for unbiased target identification within a major drug target class, and Surface Plasmon Resonance (SPR) as a gold-standard biophysical method for orthogonal validation and kinetic profiling.

The central dogma of target engagement is that the binding of a ligand, such as 2-Methylisoindolin-4-amine, to its protein target will alter the biophysical properties of that protein.[1] Methodologies designed to measure target engagement exploit these changes. An ideal workflow does not rely on a single experiment but rather builds a self-validating evidentiary case through the use of orthogonal techniques. Failure to confirm target engagement can lead to the costly attrition of drug candidates in later clinical phases.[1]

Method 1: Cellular Thermal Shift Assay (CETSA) - The In-Cell Litmus Test

CETSA is a powerful method for assessing drug-protein interactions in their native environment—be it cell lysates, intact cells, or even tissue samples.[3][4] The technique is founded on the principle of ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation than its unbound counterpart.[3][5][6]

Causality Behind the Method

By heating cells treated with a compound across a temperature gradient, we can determine the temperature at which the target protein denatures and precipitates. If 2-Methylisoindolin-4-amine binds to a target, the temperature required to denature it (the apparent melting temperature, Tagg) will increase. This "thermal shift" is direct evidence of binding inside the cell.[5][6]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A 1. Culture Cells to Desired Confluency B 2. Treat Cells with Vehicle (DMSO) or 2-Methylisoindolin-4-amine A->B C 3. Aliquot Cell Suspensions into PCR Plate B->C D 4. Heat Samples Across a Temperature Gradient (e.g., 40-70°C) C->D E 5. Cell Lysis (e.g., Freeze-Thaw Cycles) D->E F 6. Separate Soluble Fraction from Precipitated Protein (Centrifugation) E->F G 7. Quantify Remaining Soluble Target Protein (Western Blot / MS) F->G

Caption: CETSA workflow for validating in-cell target engagement.

Detailed Protocol: Targeted CETSA with Western Blot
  • Cell Treatment: Plate cells (e.g., HCT116) and grow to ~80% confluency. Treat one set of cells with a final concentration of 10 µM 2-Methylisoindolin-4-amine and a control set with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest cells and resuspend in PBS. Aliquot 50 µL of the cell suspension for each treatment condition into separate PCR tubes for each temperature point. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 46°C to 64°C in 2°C increments) in a thermal cycler, followed by cooling for 3 minutes at 4°C.[6]

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[3]

  • Detection: Carefully collect the supernatant. Quantify the amount of the soluble target protein in each sample using SDS-PAGE and Western Blot analysis with a specific antibody against the putative target.

Data Presentation: CETSA
Temperature (°C)Soluble Target (Vehicle)Soluble Target (10 µM Compound)
46100%100%
5095%98%
5475%92%
5848% (Tagg) 81%
6220%52% (Tagg)
665%25%
Thermal Shift (ΔTagg) +4°C

Hypothetical data showing a +4°C thermal shift, indicating stabilization of the target protein by the compound.

Method 2: Chemical Proteomics (Kinobeads) - Unbiased Target Discovery

For compounds with unknown targets, especially those suspected of interacting with large, druggable families like protein kinases, chemical proteomics is an invaluable discovery tool. The "Kinobeads" approach uses a resin with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[7][8]

Causality Behind the Method

This is a competitive binding assay.[8] If 2-Methylisoindolin-4-amine binds to a specific kinase in the cell lysate, it will compete with the Kinobeads for that kinase's binding site. As the concentration of the free compound increases, the amount of the target kinase pulled down by the beads decreases. This depletion can be precisely quantified by mass spectrometry, revealing the compound's kinase targets and their relative affinities (EC50).[7]

Experimental Workflow: Kinobeads

cluster_0 Lysate Preparation & Incubation cluster_1 Affinity Purification cluster_2 MS Analysis A 1. Prepare Native Cell Lysate B 2. Equilibrate Lysate with Vehicle or Increasing Concentrations of 2-Methylisoindolin-4-amine A->B C 3. Add Kinobeads to Lysates for Competitive Binding B->C D 4. Wash Beads to Remove Non-specifically Bound Proteins C->D E 5. Elute, Digest, and Analyze Bound Proteins by LC-MS/MS D->E F 6. Quantify Protein Abundance vs. Compound Concentration E->F G 7. Determine EC50 Values for Target Proteins F->G

Caption: Kinobeads workflow for identifying kinase targets.

Detailed Protocol: Kinobeads Competition Binding
  • Lysate Preparation: Lyse cultured cells (e.g., U-2 OS) under native conditions to preserve protein complexes and activity. Determine protein concentration.

  • Competition: Aliquot the lysate. To each aliquot, add 2-Methylisoindolin-4-amine to final concentrations ranging from 0.01 µM to 50 µM, plus a vehicle control (DMSO). Incubate for 45 minutes.[9]

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate for 1 hour at 4°C to allow kinases to bind.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins.

  • Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use software like MaxQuant or Perseus to quantify the label-free intensity of identified proteins in each sample. Plot the intensity of each identified kinase against the log of the compound concentration and fit a dose-response curve to determine the EC50 for each target.[7][9]

Data Presentation: Kinobeads
Protein TargetFunctionEC50 (µM)Interpretation
Kinase ACell Cycle0.25High-affinity target
Kinase BSignal Transduction1.5Moderate-affinity target
Kinase CMetabolism25.0Low-affinity/Off-target
NQO2Oxidoreductase>50Not a primary kinase target

Hypothetical data identifying two potential kinase targets with sub-micromolar and low-micromolar affinity.

Method 3: Surface Plasmon Resonance (SPR) - Orthogonal Kinetic Validation

While CETSA and Kinobeads provide crucial data in a cellular context, SPR offers precise, real-time, label-free kinetic data in vitro.[10][11] It is an essential orthogonal method to validate a putative target identified from a cellular screen and to characterize the binding interaction in detail.[12]

Causality Behind the Method

SPR measures changes in the refractive index at the surface of a sensor chip.[10] A purified target protein is immobilized on the chip. When 2-Methylisoindolin-4-amine is flowed over the surface, binding to the protein causes a mass change, which alters the refractive index. This change is detected in real-time, allowing for the calculation of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[13]

Experimental Workflow: SPR

cluster_0 Assay Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A 1. Purify Recombinant Target Protein (e.g., Kinase A) B 2. Immobilize Target Protein on SPR Sensor Chip A->B C 3. Inject Serial Dilutions of 2-Methylisoindolin-4-amine (Analyte) over the Chip B->C D 4. Measure Association Phase (Analyte Binding) C->D E 5. Inject Buffer and Measure Dissociation Phase D->E F 6. Generate Sensorgrams for Each Concentration E->F G 7. Fit Data to a Binding Model to Determine ka, kd, and KD F->G

Caption: SPR workflow for kinetic analysis of a protein-ligand interaction.

Detailed Protocol: SPR Kinetic Analysis
  • Protein Immobilization: Purify the top candidate from the Kinobeads screen (e.g., Kinase A). Immobilize the protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of 2-Methylisoindolin-4-amine in an appropriate running buffer (e.g., HBS-EP+), typically ranging from 10 nM to 10 µM.

  • Binding Cycle: For each concentration, perform a binding cycle:

    • Inject the compound solution over the sensor surface to monitor association.

    • Switch to running buffer to monitor dissociation.

    • Inject a regeneration solution (if necessary) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding response. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Data Presentation: SPR
ParameterValueUnitInterpretation
Association Rate (ka)2.5 x 105M-1s-1Fast on-rate
Dissociation Rate (kd)5.0 x 10-2s-1Moderate off-rate
Affinity (KD)200nMConfirms high-affinity binding

Hypothetical data confirming a direct, high-affinity interaction between the compound and the purified target protein.

Comparison of Methodologies and Building a Cohesive Story

No single method tells the whole story. The true power of these techniques lies in their synergistic application to build a robust, self-validating case for target engagement.

FeatureCETSAKinobeadsSPR
Principle Ligand-induced thermal stabilizationCompetitive affinity purificationChange in refractive index upon binding
Context Cellular / In vivoCell Lysate (Ex vivo)In vitro (Purified components)
Primary Use Target validation; Dose-responseUnbiased target identificationKinetic characterization; Orthogonal validation
Output Thermal Shift (ΔTagg), IC50Target Identity, EC50ka, kd, KD
Pros Label-free, physiological context[3][5]Unbiased discovery, proteome-wide potential[7][8]Real-time kinetics, high precision[10][13]
Cons Requires specific antibody or MS, indirectIndirect binding, potential for artifacts[8]Requires purified protein, in vitro context[13]

A logical workflow would be:

  • Discover: Use Kinobeads to identify high-affinity kinase targets of 2-Methylisoindolin-4-amine from a relevant cell line.

  • Confirm: Validate the top hit(s) using targeted CETSA in intact cells to prove direct engagement in a physiological environment.

  • Quantify: Characterize the binding kinetics of the validated target using SPR to gain a quantitative understanding of the interaction.

This integrated approach provides a high degree of confidence, moving from unbiased discovery in a complex proteome to direct validation in a living cell, and finally to precise biophysical characterization. This rigorous process is essential for advancing a compound like 2-Methylisoindolin-4-amine from a chemical entity to a validated pharmacological tool or therapeutic lead.

References

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  • Bantscheff, M., et al. (2012). The target landscape of clinical kinase drugs. PMC - NIH.
  • La Tora, S., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Nicoya Lifesciences. How does Digital SPR fit into early drug discovery?
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Rudolf, A. K., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications.
  • Klaeger, S., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
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  • Leuchowius, K. J., et al. (2018). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. PubMed Central.
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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 2-Methylisoindolin-4-amine and related compounds. We will delve into the structural nuances, known biological activities, and pharmacokinetic profiles of relevant analogs to provide a comprehensive perspective for researchers in drug discovery and development. While direct experimental data for 2-Methylisoindolin-4-amine is not extensively available in the public domain, this guide will leverage data from structurally and functionally related compounds to infer its potential therapeutic applications and guide future research.

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined framework for the spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. Derivatives of the isoindoline core have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and central nervous system effects.[2][3]

This guide will focus on 2-Methylisoindolin-4-amine and compare it with three key compounds: its structural isomer 1-Amino-2-methylindoline , the established non-steroidal anti-inflammatory drug (NSAID) Indoprofen , and the targeted anti-inflammatory agent Apremilast . This comparative analysis will highlight the impact of subtle structural modifications on biological activity and pharmacokinetic properties.

The Compounds Under Review

This guide will examine the following four compounds, selected for their structural or functional relevance to 2-Methylisoindolin-4-amine.

  • 2-Methylisoindolin-4-amine: The primary compound of interest. Its biological activity is not yet widely reported, making it a novel candidate for investigation.

  • 1-Amino-2-methylindoline: A structural isomer of the primary compound, offering insight into the effect of substituent placement on the indoline core.

  • Indoprofen: An NSAID containing an isoindolinone core, demonstrating the anti-inflammatory potential of this heterocyclic system through cyclooxygenase (COX) inhibition.[4]

  • Apremilast: A phthalimide-containing compound (an oxidized isoindoline derivative) that acts as a phosphodiesterase 4 (PDE4) inhibitor, showcasing a different anti-inflammatory mechanism derived from a related scaffold.[5]

Structural and Physicochemical Comparison

The table below summarizes the key structural and physicochemical properties of the compounds.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted pKa Predicted LogP
2-Methylisoindolin-4-amine C₉H₁₂N₂148.217.79 ± 0.201.8
1-Amino-2-methylindoline C₉H₁₂N₂148.20Not Available1.8
Indoprofen C₁₇H₁₅NO₃281.31Not Available3.1
Apremilast C₂₂H₂₄N₂O₇S460.50Not Available1.4

Note: Predicted pKa and LogP values for 2-Methylisoindolin-4-amine and 1-Amino-2-methylindoline are based on computational models.

Biological Activity and Performance Data

A direct comparison of the biological performance of 2-Methylisoindolin-4-amine is challenging due to the limited availability of public data. However, by examining its structural and functional analogs, we can infer its potential therapeutic value.

2-Methylisoindolin-4-amine: A Compound of Interest

While specific biological data for 2-Methylisoindolin-4-amine is scarce, the presence of the 4-aminoisoindoline scaffold suggests potential for a range of activities, including anti-inflammatory and CNS-related effects. The amino group at the 4-position can act as a key pharmacophore for interactions with various biological targets. Further screening and in vitro/in vivo studies are necessary to elucidate its specific pharmacological profile.

1-Amino-2-methylindoline: A Structural Isomer

1-Amino-2-methylindoline is primarily known as a key synthetic intermediate in the production of the antihypertensive and diuretic drug, Indapamide.[1][5] This highlights the utility of the aminoindoline scaffold in generating clinically relevant molecules. While its intrinsic biological activity is not well-documented, its successful use as a building block underscores the chemical tractability of this class of compounds.

Indoprofen: A Functional Analog with an Isoindolinone Core

Indoprofen is an NSAID that exerts its anti-inflammatory effects through the inhibition of prostaglandin synthesis.[4] Although withdrawn from the market due to side effects, its activity profile provides valuable insights into the potential of the isoindoline framework in targeting inflammatory pathways.

Apremilast: A Phthalimide-Based Anti-inflammatory Agent

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[5] Its clinical success in treating psoriasis and psoriatic arthritis demonstrates the therapeutic potential of targeting inflammatory pathways with isoindoline-related structures.[5]

The following table summarizes the available biological data for the comparator compounds.

Compound Primary Target(s) IC₅₀ Key Biological Activities
2-Methylisoindolin-4-amine To be determinedNot AvailablePotential for anti-inflammatory and CNS activity
1-Amino-2-methylindoline Not well-characterizedNot AvailableKey intermediate for Indapamide synthesis[1][5]
Indoprofen COX-1 and COX-2Not specified in snippets, but potent inhibition of prostaglandin synthesis is confirmed.[4]Anti-inflammatory, Analgesic
Apremilast PDE4~74 nMAnti-inflammatory (inhibits TNF-α, IL-23, etc.)

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Below is a comparison of the available pharmacokinetic data for the comparator compounds.

Parameter Indoprofen Apremilast
Bioavailability Rapid and complete oral absorption~73%[5]
Time to Peak Plasma Concentration (Tₘₐₓ) ~2 hours~2.5 hours[5]
Plasma Protein Binding High~68%[5]
Metabolism GlucuronidationPrimarily via CYP3A4[5]
Elimination Half-life (t₁/₂) ~2.3 hours6-9 hours[5]
Excretion Almost completely in urine within 24h58% renal, 39% fecal[5]

Pharmacokinetic data for 2-Methylisoindolin-4-amine and 1-Amino-2-methylindoline are not currently available.

Experimental Protocols

Synthesis of 1-Amino-2-methylindoline

The following protocol for the synthesis of 1-amino-2-methylindoline is adapted from a known procedure and serves as a representative method for the preparation of aminoindoline derivatives.[1][5]

Materials:

  • 2-methylindoline

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sodium bicarbonate

  • Zinc dust

  • Ammonium carbonate

  • Toluene

  • Heptane

Procedure:

  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.

  • Add a 25% solution of sodium nitrite (73 g) in water dropwise at 5°-10°C.

  • Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

  • Add 156 g of zinc dust to form a mixture.

  • While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.

  • Stir the mixture at 5°-10°C, then warm to 40°C, and filter.

  • Wash the residue with toluene.

  • Combine the filtrate and washes, and separate the aqueous layer.

  • Remove the toluene in vacuo and recrystallize the residue from heptane to yield 1-amino-2-methylindoline.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification 2-Methylindoline 2-Methylindoline Nitrosation Nitrosation 2-Methylindoline->Nitrosation 1 Reagents Methanol, HCl, NaNO₂, NaHCO₃, Zinc, (NH₄)₂CO₃ Reagents->Nitrosation Reduction Reduction Reagents->Reduction Nitrosation->Reduction 2 Filtration Filtration Reduction->Filtration 3 Extraction Toluene Extraction Filtration->Extraction 4 Recrystallization Recrystallization (Heptane) Extraction->Recrystallization 5 Product 1-Amino-2-methylindoline Recrystallization->Product 6

Synthesis workflow for 1-Amino-2-methylindoline.

Mechanistic Insights and Structure-Activity Relationships

The biological activities of isoindoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic core.

SAR_Overview Isoindoline_Core Isoindoline Scaffold Position 1 Position 2 (N) Position 4 Aromatic Ring Activity_Modulation Biological Activity Modulation Isoindoline_Core:f1->Activity_Modulation Isoindoline_Core:f2->Activity_Modulation Isoindoline_Core:f3->Activity_Modulation SAR_Points Key SAR Observations

Key structural elements of the isoindoline scaffold influencing biological activity.

  • N-Substitution: The substituent on the nitrogen atom of the isoindoline ring plays a critical role in modulating activity and pharmacokinetic properties. In 2-Methylisoindolin-4-amine, the methyl group may influence solubility, metabolic stability, and receptor interactions.

  • Aromatic Ring Substitution: The position and nature of substituents on the benzene ring are crucial for determining the pharmacological profile. The 4-amino group in 2-Methylisoindolin-4-amine is a key feature that can participate in hydrogen bonding and other interactions with biological targets. Its position, compared to the 1-amino group in its isomer, likely leads to distinct biological activities.

  • Oxidation State of the Heterocycle: The oxidation state of the five-membered ring significantly impacts the compound's properties. The isoindoline core in 2-Methylisoindolin-4-amine is fully reduced, providing a flexible scaffold. In contrast, the isoindolinone in Indoprofen and the phthalimide in Apremilast introduce planar, electron-withdrawing groups that alter the molecule's shape, polarity, and reactivity.

Conclusion and Future Directions

This guide provides a comparative overview of 2-Methylisoindolin-4-amine in the context of its structural and functional analogs. While a lack of direct experimental data for 2-Methylisoindolin-4-amine currently limits a definitive performance comparison, the analysis of related compounds offers valuable insights into its potential.

The anti-inflammatory activity of Indoprofen and Apremilast suggests that 2-Methylisoindolin-4-amine is a promising candidate for screening in inflammatory disease models. Its structural similarity to known CNS-active compounds also warrants investigation into its potential neurological effects.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-Methylisoindolin-4-amine. Key experimental steps should include:

  • In vitro screening: Profiling the compound against a panel of relevant biological targets, such as COX enzymes, PDE4, and various CNS receptors.

  • Cell-based assays: Assessing its functional activity in relevant cell models of inflammation or neurological disorders.

  • Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models.

  • In vivo efficacy studies: Evaluating its therapeutic potential in animal models of disease.

By systematically exploring the pharmacology of 2-Methylisoindolin-4-amine, the scientific community can unlock the full potential of this promising scaffold and pave the way for the development of novel therapeutics.

References

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  • Schafer, P. H., Parton, A., Capone, L., Cedzik, D., Brady, H., Day, R. M., ... & Stirling, D. I. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular signalling, 26(9), 2016-2029. [Link]

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  • Chiricozzi, A., & Krueger, J. G. (2013). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert opinion on drug metabolism & toxicology, 9(8), 1045-1053. [Link]

  • Liu, Y., Zhou, S., Wan, D., Li, Y., & Liu, X. (2019). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. Clinical and translational science, 12(5), 536–542. [Link]

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  • Igarashi, T., Iino, F., Nakanishi, M., & Yamaoka, M. (2019). Population pharmacokinetic and exposure–response analysis of apremilast in Japanese subjects with moderate to severe psoriasis. Clinical and Translational Science, 12(6), 667-676. [Link]

  • Li, X., Wang, Y., Li, J., Li, H., Zhang, Y., & Wang, Y. (2022). Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 244, 114841. [Link]

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  • Wanas, A. S., Abdel-Gawad, M. A., & El-Daly, M. M. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic chemistry, 80, 70-80. [Link]

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  • Shakir, R. M., Asif, M., & Khan, A. U. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S1629-S1635. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling and disposal of specialized chemical reagents. At the forefront of drug discovery and scientific innovation, we recognize that operational excellence extends beyond the synthesis bench and into the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for managing waste streams containing 2-Methylisoindolin-4-amine, ensuring the safety of your personnel, the integrity of your research, and full regulatory compliance.

Our philosophy is built on a foundation of proactive safety and scientific causality. We do not just list steps; we explain the chemical and regulatory reasoning behind them, empowering your team to make informed, safe decisions.

Disclaimer: The following guide is based on established best practices for the disposal of hazardous aromatic amines and general chemical waste regulations. As of the last update, a specific, publicly available Safety Data Sheet (SDS) for 2-Methylisoindolin-4-amine (CAS No. 122993-59-3) was not identified. It is imperative that you consult the specific SDS provided by your chemical supplier before handling or disposing of this compound. The supplier's SDS is the primary source of truth for hazard information and emergency procedures.

Hazard Assessment: Understanding the "Why"

Proper disposal protocols are directly derived from the inherent hazards of a substance. While the exact profile of 2-Methylisoindolin-4-amine must be confirmed via its SDS, we can infer a likely hazard profile based on its structural class (aromatic amine) and data from closely related compounds. Amines as a class can be corrosive, toxic, and environmentally hazardous.[1] An SDS for a similar, highly hazardous amine lists dangers including being fatal if inhaled, toxic if swallowed or in contact with skin, causing severe skin burns, and being very toxic to aquatic life.[2] A structural isomer, 2-Methylisoindolin-5-amine, is documented as being harmful if swallowed and causing skin, eye, and respiratory irritation.[3]

This information mandates that 2-Methylisoindolin-4-amine be treated as hazardous waste, requiring meticulous handling to prevent personnel exposure and environmental release.[2][3]

Table 1: Inferred Hazard Profile and Safety Implications

Potential Hazard CategoryAnticipated Effects & RationaleDisposal Implication
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or absorbed through the skin, a common trait for amine compounds.[2]All waste, including contaminated PPE and rinsate, must be collected as hazardous. Direct skin contact must be avoided.
Skin Corrosion / Irritation Likely to cause skin irritation or, potentially, severe burns upon contact.[3][4]Mandates the use of chemical-resistant gloves and lab coats. All spills must be handled with extreme care.
Serious Eye Damage / Irritation Direct contact with eyes is likely to cause serious irritation or irreversible damage.[3][4]Requires chemical safety goggles or a face shield. All handling should occur in a controlled environment.
Aquatic Toxicity Many complex amines are toxic to aquatic life with long-lasting effects.[2]Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer system.[1]

The Core Directive: Professional Hazardous Waste Disposal

The only acceptable method for the final disposal of 2-Methylisoindolin-4-amine is through a licensed and certified professional hazardous waste disposal service.[1][5] These services are equipped to handle and typically incinerate such chemical waste in EPA-permitted facilities, ensuring complete destruction and preventing environmental contamination.[6]

Your institution's Environmental Health and Safety (EHS) department is your primary partner in this process. They will manage the collection and transfer of properly accumulated and labeled waste.[5]

On-Site Waste Accumulation: A Step-by-Step Protocol

This protocol details the procedures for safely collecting and storing waste containing 2-Methylisoindolin-4-amine within your laboratory, often referred to as a "Satellite Accumulation Area" (SAA), prior to EHS pickup.[7][8]

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the correct PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check your glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.[3]

  • Body Protection: A standard laboratory coat.[5]

  • Work Environment: All handling of this substance and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Designate a Waste Stream: All materials contaminated with 2-Methylisoindolin-4-amine are to be considered a single, dedicated hazardous waste stream.

  • Separate Solids and Liquids: Collect contaminated solid waste (e.g., gloves, weigh boats, absorbent pads) separately from liquid waste (e.g., reaction solutions, solvents).[5]

  • Avoid Incompatibles: Ensure the waste container for this amine is kept separate from containers holding acids, strong oxidizing agents, or acid chlorides.[4][9] Mixing amines with these substances can cause violent reactions.

Step 3: Containerization The integrity of your waste container is paramount.[7]

  • Material Compatibility: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE). Do not use metal containers for corrosive waste.[5][7]

  • Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof lid.[7]

  • Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[7][10] Using a funnel that is left in the opening is a common but serious violation.

Step 4: Labeling Clear and accurate labeling is a strict regulatory requirement.[5][7]

  • Initial Labeling: From the moment the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE" [7]

    • The full chemical name: "2-Methylisoindolin-4-amine Waste"

    • A complete list of all constituents, including solvents, with their approximate percentage compositions.[7]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container at or near the point of generation.[10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[8]

  • Environment: Keep the SAA in a cool, well-ventilated area away from direct sunlight and heat sources.[1]

Workflow for Waste Management

The following diagram illustrates the decision-making process for handling waste generated from procedures involving 2-Methylisoindolin-4-amine.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation & Collection cluster_compliance Compliance & Storage cluster_disposal Final Disposal start Generate Waste Containing 2-Methylisoindolin-4-amine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood is_liquid Is waste liquid or solid? hood->is_liquid liquid_waste Collect in dedicated LIQUID Hazardous Waste Container (HDPE, leak-proof) is_liquid->liquid_waste Liquid solid_waste Collect in dedicated SOLID Hazardous Waste Container (e.g., lined pail, bag) is_liquid->solid_waste Solid label_container Label Container Immediately: 'HAZARDOUS WASTE' List all components & % liquid_waste->label_container solid_waste->label_container close_container Keep Container Tightly Closed label_container->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store ehs_pickup Arrange for Pickup by Institution's EHS Department store->ehs_pickup final_disposal Professional Disposal (Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for handling 2-Methylisoindolin-4-amine waste.

Protocol for Decontamination and Empty Container Disposal

Empty chemical containers are also regulated and must be handled correctly to be disposed of as non-hazardous waste.[8][9]

  • Initial Rinse: Under a chemical fume hood, perform an initial rinse of the empty container with a suitable solvent (e.g., methanol or acetone). This first rinsate is considered acutely hazardous waste and MUST be collected in your designated liquid hazardous waste container. [5][8]

  • Subsequent Rinses: Perform two additional rinses with the solvent. Depending on your institution's EHS policy, these subsequent rinses may be permissible for drain disposal if diluted with at least 20 parts water, but you must confirm this with your EHS office.[5][6] The conservative and universally accepted approach is to collect all three rinses as hazardous waste.

  • Drying: Allow the triple-rinsed container to air-dry completely in the back of the fume hood.

  • Defacing: Completely obliterate or remove the original label on the container.[8]

  • Final Disposal: Once clean, dry, and unlabeled, the container can typically be disposed of in the appropriate receptacle for glass or plastic waste.[8]

Emergency Spill Procedures

Preparedness is key to safety. In the event of a spill, follow these immediate steps:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If trained and safe to do so, contain the spill using a chemical spill kit with appropriate absorbent pads or materials. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully collect all contaminated absorbent materials and any contaminated PPE. This cleanup debris is now hazardous waste and must be placed in your solid hazardous waste container.[7]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, per your internal policies.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship. Trust this guide to be your partner in maintaining the highest standards of laboratory operations.

References

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  • Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering.

  • Safety Data Sheet (N-Methyl-(isoquinolin-4-ylmethyl)amine). Fisher Scientific.

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  • Hazardous Waste Disposal Procedures. Michigan Technological University, Occupational Safety and Health Services.

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Definitive Guide to Personal Protective Equipment for Handling 2-Methylisoindolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 2-Methylisoindolin-4-amine. As a compound with a significant hazard profile, adherence to stringent safety protocols is not merely a recommendation but a critical necessity for protecting laboratory personnel. The following procedures are grounded in established safety principles and data from authoritative sources, designed to provide a self-validating system of protection for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Non-Negotiable First Step

2-Methylisoindolin-4-amine is a potent chemical with multiple acute and chronic hazards. A thorough understanding of its risk profile is fundamental to appreciating the causality behind the stringent PPE requirements. The compound's hazard classifications dictate the necessary level of protection.

The primary dangers associated with this compound are severe and multi-faceted. It is classified as fatal if inhaled, toxic if it comes into contact with skin or is swallowed, and causes severe skin burns and eye damage.[1] Furthermore, it can provoke an allergic skin reaction and is corrosive to the respiratory tract.[1] These classifications necessitate a comprehensive PPE strategy that leaves no route of exposure unprotected.

Table 1: GHS Hazard Classification for 2-Methylisoindolin-4-amine
Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[1]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage[1]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction[1]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life[1]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[1]
Specific Target Organ Toxicity-Corrosive to the respiratory tract[1]

The Core Directive: Mandatory PPE Ensemble

Given the compound's high toxicity via multiple exposure routes, a multi-layered PPE approach is required. The following ensemble represents the minimum standard for any procedure involving the handling of 2-Methylisoindolin-4-amine.

A. Respiratory Protection: The Primary Shield

Why it's critical: The "Fatal if inhaled" classification is the most severe acute toxicity rating.[1] Any airborne dust or aerosol generated during handling poses an immediate and life-threatening risk.

  • Minimum Requirement: A NIOSH-approved half-mask or full-face air-purifying respirator equipped with combination cartridges for organic vapors and P100 (particulate) filters.[3]

  • High-Risk Operations: For procedures with a high potential for aerosolization (e.g., sonication, heating) or during spill cleanup, a positive-pressure, self-contained breathing apparatus (SCBA) is the most protective option.[1][4]

  • Fit Testing: All respirator users must be properly fit-tested and trained in their use, maintenance, and limitations.

B. Eye and Face Protection: Preventing Irreversible Damage

Why it's critical: The compound is classified as causing severe eye damage (Category 1).[1][5] A single splash can result in permanent injury. Standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical splash goggles that meet ANSI Z87.1 standards are required.[6][7]

  • Enhanced Protection: Due to the severe corrosivity, goggles must be worn in conjunction with a full-face shield to protect the entire face from splashes.[8][9]

C. Skin and Body Protection: An Impermeable Barrier

Why it's critical: 2-Methylisoindolin-4-amine is toxic upon skin contact and causes severe chemical burns.[1] It can also cause allergic skin sensitization upon repeated exposure.[1]

  • Gloves:

    • Double-Gloving: Always wear two pairs of chemical-resistant gloves. This provides a buffer in case the outer glove is breached.

    • Material Selection: Nitrile gloves are a common starting point, but they may offer limited protection against prolonged exposure to aromatic amines.[10] A study on aniline permeation showed that breakthrough times can vary significantly between glove materials.[11][12] The outer glove should be a thicker, more robust material such as neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

    • Integrity and Disposal: Inspect gloves for any signs of degradation or puncture before use.[6] Change gloves immediately if contamination is suspected, and always before leaving the work area.[13]

  • Body Coverage:

    • Lab Coat: A chemically resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.[10][14]

    • Apron: For handling larger quantities or during procedures with a high splash risk, a chemically resistant apron should be worn over the lab coat.

    • Full Suit: In the event of a large spill or for high-risk, large-scale operations, a fully encapsulating chemical protective suit may be necessary.[4]

D. Footwear

Proper footwear is essential to protect against spills. Street shoes, particularly those made of porous materials, are inadequate.[15]

  • Requirement: Closed-toe shoes, preferably made of a non-porous leather or synthetic material, are required at a minimum.[10]

  • Best Practice: For significant handling operations, chemically resistant safety boots are recommended.[4][9]

Operational and Disposal Plans

PPE is the final line of defense. It must be integrated into a comprehensive safety workflow that includes engineering controls and proper disposal procedures.

A. Engineering Controls: Your First Line of Defense

All handling of 2-Methylisoindolin-4-amine, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a glove box.[1][2] This is a non-negotiable step to control the inhalation hazard.

B. Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on inner gloves.

    • Don lab coat, ensuring full coverage.

    • Put on chemical splash goggles.

    • Position and fit respirator. Perform a positive and negative pressure seal check.

    • Place face shield over goggles and respirator.

    • Put on outer gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Doffing (Taking Off) - The Decontamination-First Approach:

    • Outer Gloves: With the outer gloves still on, decontaminate the exterior. Then, carefully remove the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

    • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

    • Lab Coat: Remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward. Place it in a designated, labeled bag for hazardous laundry or disposal.

    • Respirator: Remove the respirator and store or dispose of it according to laboratory procedures.

    • Inner Gloves: Remove the final pair of inner gloves, turning them inside out.

    • Hand Washing: Immediately and thoroughly wash hands with soap and water.[13]

C. Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) must be treated as hazardous waste. Place it in a clearly labeled, sealed container for disposal via an approved waste disposal plant.[2][3]

  • Chemical Waste: Unused product and solutions containing 2-Methylisoindolin-4-amine must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour this chemical down the drain, as it is very toxic to aquatic life.[1][8]

Visualizing the Workflow

To ensure procedural integrity, the following diagrams illustrate the necessary safety logic and handling sequence.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Assess Risks & Review SDS b Assemble All Required PPE a->b c Prepare Fume Hood (Verify Airflow, Clear Area) b->c d Don Full PPE (Follow Protocol) c->d e Weigh/Transfer Chemical (Inside Fume Hood) d->e f Perform Experiment e->f g Prepare for Disposal f->g h Decontaminate Work Surface g->h i Segregate & Seal Waste (Chemical & PPE) h->i j Doff PPE Safely (Follow Protocol) i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Handling 2-Methylisoindolin-4-amine.

Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of Controls for Chemical Safety.

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate action is critical. Show the Safety Data Sheet to attending medical personnel.[1][2]

  • Inhalation: Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Call for immediate medical attention.[1][2]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[1][2]

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing. Immediately call an ophthalmologist.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[2][5]

References

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  • Sigma-Aldrich. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.